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Dooku1

Cat. No.: B2688968
M. Wt: 326.2 g/mol
InChI Key: MNPOBXLPCWFONX-UHFFFAOYSA-N
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Description

Dooku1 is a useful research compound. Its molecular formula is C13H9Cl2N3OS and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2N3OS B2688968 Dooku1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOBXLPCWFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dooku1 on the Piezo1 Ion Channel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which Dooku1, a synthetic small molecule, modulates the activity of the mechanosensitive ion channel Piezo1. This compound, an analog of the well-known Piezo1 agonist Yoda1, primarily functions as a competitive antagonist of Yoda1-evoked Piezo1 activation. However, emerging evidence reveals a more complex, cell-type dependent pharmacology, including weak agonist activity in specific contexts. This document consolidates key quantitative data, details essential experimental protocols for studying this compound's effects, and presents signaling and logical pathways through explanatory diagrams.

Introduction to Piezo1 and this compound

Piezo1 is a large, mechanically-activated cation channel crucial for sensing and responding to mechanical forces in various physiological processes, including vascular development, red blood cell volume regulation, and immune cell function.[1][2] Its dysfunction is implicated in several diseases. The discovery of the small-molecule agonist Yoda1 has been instrumental in studying Piezo1 function.[1]

This compound was developed through chemical modification of Yoda1's pyrazine ring.[1] It was initially characterized as a selective antagonist of Yoda1, lacking agonist activity on its own in several cell types.[1] This makes this compound a valuable pharmacological tool to probe the specific binding and gating mechanisms of Yoda1 on Piezo1 and to investigate Yoda1-mediated physiological effects.

Core Mechanism of Action: Antagonism of Yoda1

The predominant mechanism of this compound is the reversible, competitive antagonism of Yoda1-induced Piezo1 activation. This compound effectively inhibits the influx of cations, such as Ca²⁺ and Tl⁺, that is triggered by Yoda1. Computational studies suggest that this compound and Yoda1 likely interact with a similar binding site or region on the Piezo1 channel, proposed to be within the mechanosensory blade domain.

Molecular dynamics simulations indicate that Yoda1 preferentially binds to and stabilizes the open state of Piezo1. In contrast, this compound shows a stronger binding affinity for the closed state of the channel compared to Yoda1, but a weaker affinity for the open state. This differential state-dependent binding explains this compound's ability to antagonize Yoda1's effects without activating the channel itself in most studied systems.

It is important to note that this compound does not inhibit Piezo1 activation by mechanical stimuli directly, nor does it affect the channel's constitutive (basal) activity. Its antagonistic action is dependent on the presence of Yoda1.

A Dual Role: Cell-Type Dependent Agonism

Recent studies have revealed a more nuanced action for this compound. In human red blood cells (RBCs), this compound has been shown to act as a weak partial agonist of Piezo1, capable of inducing Ca²⁺ and Na⁺ influx on its own. This effect is sensitive to the mechanosensitive channel blocker GsMTx4, confirming Piezo1 as the target. In this cell type, this compound's antagonistic potency against Yoda1 is significantly lower (by an order of magnitude) than in other cells like HEK293 or HUVECs. This suggests that the unique membrane environment and cytoskeletal interactions of RBCs may alter the pharmacological profile of this compound.

This dual action highlights the importance of experimental context when interpreting data from studies using this compound.

Selectivity Profile

This compound exhibits a high degree of selectivity for the Yoda1-Piezo1 interaction. It has been shown to have no effect on:

  • Endogenous ATP-evoked Ca²⁺ elevation in HEK 293 cells.

  • Store-operated Ca²⁺ entry (SOCE) following thapsigargin treatment.

  • Ca²⁺ entry through other ion channels such as TRPV4 and TRPC4.

This selectivity makes this compound a precise tool for isolating Yoda1-specific Piezo1 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's action on Piezo1 from published literature.

Table 1: Inhibitory Potency of this compound against Yoda1-Induced Ca²⁺ Entry

Cell TypeThis compound IC₅₀ (µM)Yoda1 Concentration (µM)Reference(s)
HEK 293 (overexpressing Piezo1)1.32
Human Umbilical Vein Endothelial Cells (HUVECs)1.52
Human Red Blood Cells (RBCs)90.7Not specified

Table 2: Comparative Potency of Yoda1 in Different Cell Systems

Cell TypeYoda1 EC₅₀ (µM)Reference(s)
Piezo1 T-REx cells2.51
Human Umbilical Vein Endothelial Cells (HUVECs)0.23

Table 3: Computational Binding Free Energies (ΔG)

MoleculePiezo1 StateΔG (kcal/mol)SignificanceReference(s)
Yoda1Closed-6.0 (approx. from Kd)Baseline affinity
Yoda1Open-9.7 ± 0.3Stronger binding to open state (Agonist)
This compoundClosedStronger than Yoda1Favors closed state
This compoundOpenWeaker than Yoda1Disfavors open state (Antagonist)

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental approaches discussed.

Dooku1_Mechanism cluster_channel Piezo1 Channel States cluster_ligands Pharmacological Ligands cluster_outcome Cellular Response Closed Piezo1 (Closed) Open Piezo1 (Open) Closed->Open Mechanical Stimulus NoInflux No Influx Closed->NoInflux Prevents Open->Closed Deactivation IonInflux Cation Influx (Ca²⁺, Na⁺) Open->IonInflux Allows Yoda1 Yoda1 Yoda1->Open Stabilizes Open State This compound This compound This compound->Closed Binds Preferentially to Closed State This compound->Yoda1 Competitively Antagonizes

Caption: Mechanism of this compound antagonism on Piezo1.

Dooku1_RBC_Mechanism cluster_ligands Ligands in RBCs Yoda1 Yoda1 (Strong Agonist) Piezo1 Piezo1 Channel (in RBC Membrane) Yoda1->Piezo1 Activates This compound This compound (Weak Agonist) This compound->Piezo1 Weakly Activates IonInflux Cation Influx (Ca²⁺, Na⁺) Piezo1->IonInflux Gardos Gárdos Channel Activation IonInflux->Gardos [Ca²⁺]i rise Dehydration Cell Dehydration Gardos->Dehydration

Caption: Agonistic action of this compound in red blood cells.

Calcium_Imaging_Workflow start Seed Piezo1-expressing cells (e.g., HEK293, HUVECs) load Load cells with Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) start->load wash Wash to remove excess dye load->wash preincubate Pre-incubate with this compound or vehicle (DMSO) wash->preincubate baseline Record baseline fluorescence preincubate->baseline stimulate Stimulate with Yoda1 (2 µM) baseline->stimulate record Record fluorescence change over time stimulate->record analyze Analyze data: Calculate fluorescence ratio (F₃₄₀/F₃₈₀) or peak amplitude record->analyze end Determine IC₅₀ of this compound analyze->end

Caption: Experimental workflow for Ca²⁺ imaging assay.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the action of this compound on Piezo1, based on protocols described in the literature.

This protocol is used to assess the ability of this compound to inhibit Yoda1-induced Ca²⁺ influx.

  • Cell Culture:

    • HEK 293 cells stably expressing human Piezo1 (e.g., Piezo1 T-REx cells) or cells endogenously expressing Piezo1 (e.g., HUVECs) are cultured on glass coverslips to an appropriate confluency.

  • Dye Loading:

    • Wash cells with a physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 8 D-glucose, 10 HEPES, 1.2 MgCl₂, 1.5 CaCl₂, pH 7.4.

    • Load cells with a Ca²⁺-sensitive fluorescent dye, such as 2-5 µM Fura-2 AM or Fluo-4 AM, in PSS for 45-60 minutes at room temperature in the dark.

    • Wash the coverslip twice with PSS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

  • Fluorescence Imaging:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

    • Perfuse the cells continuously with PSS to establish a stable baseline fluorescence.

    • Pre-incubate the cells with the desired concentration of this compound (or vehicle control, typically DMSO) for 5-10 minutes.

    • While continuing to record, apply Yoda1 (typically 2 µM) in the presence of this compound/vehicle.

    • Continue recording to capture the peak Ca²⁺ response and its subsequent decay.

  • Data Analysis:

    • For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is calculated as an index of [Ca²⁺]i.

    • The peak change in fluorescence ratio after Yoda1 application is determined.

    • Data from different this compound concentrations are normalized to the response with vehicle control.

    • An IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

This assay provides an alternative method to measure cation influx through Piezo1, as Tl⁺ can permeate the channel and be detected by specific fluorescent dyes.

  • Cell Culture and Dye Loading:

    • Culture Piezo1-expressing cells on a 96-well plate.

    • Load cells with a Tl⁺-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.

  • Assay Procedure:

    • Replace the loading buffer with an assay buffer (e.g., chloride-free buffer).

    • Place the plate in a fluorescence plate reader.

    • Add this compound or vehicle control to the wells, followed by the addition of a stimulus solution containing Yoda1 and Tl₂SO₄.

    • Measure the fluorescence kinetics immediately. The rate of fluorescence increase corresponds to the rate of Tl⁺ entry.

  • Data Analysis:

    • The initial rate of Tl⁺ entry is calculated from the kinetic fluorescence data.

    • The effect of this compound is determined by comparing the rates in its presence versus its absence.

This ex vivo protocol assesses the functional consequence of Piezo1 modulation in a physiological tissue context, specifically endothelium-dependent vasodilation.

  • Tissue Preparation:

    • Humanely euthanize a mouse (e.g., C57BL/6) and excise the thoracic aorta in cold Krebs-Henseleit solution.

    • Clean the aorta of adherent tissue and cut into 2-3 mm rings.

    • Suspend the aortic rings between two wire hooks in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Experimental Protocol:

    • Allow the rings to equilibrate under a resting tension of ~5 mN for 60 minutes.

    • Test the viability of the endothelium by pre-contracting the rings with phenylephrine (PE) and then inducing relaxation with acetylcholine (ACh).

    • After washing and re-equilibration, pre-contract the rings again with PE.

    • Once a stable contraction plateau is reached, add cumulative concentrations of Yoda1 to generate a concentration-response curve for relaxation.

    • To test this compound, pre-incubate the aortic rings with this compound (~10 µM) for 20-30 minutes before pre-contracting with PE and repeating the Yoda1 concentration-response curve.

  • Data Analysis:

    • Relaxation is expressed as a percentage reversal of the PE-induced contraction.

    • The effect of this compound is quantified by the rightward shift of the Yoda1 concentration-response curve.

Conclusion and Future Directions

This compound is a pivotal pharmacological tool for dissecting the role of Yoda1-mediated Piezo1 activation. Its primary mechanism is competitive antagonism, though its cell-type specific agonist activity in red blood cells adds a layer of complexity that warrants careful consideration in experimental design. The selectivity of this compound makes it superior to non-specific mechanosensitive channel blockers. Future research should focus on elucidating the precise structural determinants on Piezo1 that confer this compound's dual agonist/antagonist behavior and on developing new analogs with pure antagonist properties across all cell types to further refine the study of Piezo1 physiology and pathophysiology.

References

Dooku1: A Selective Piezo1 Channel Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanosensitive ion channel Piezo1 has emerged as a critical regulator of numerous physiological processes, making it a compelling target for therapeutic intervention. The discovery of small-molecule modulators has been instrumental in dissecting its function. This technical guide provides an in-depth overview of Dooku1, a selective antagonist of the Piezo1 channel. This compound, an analog of the potent Piezo1 agonist Yoda1, acts as a reversible, competitive antagonist, offering a valuable tool to probe Piezo1-mediated signaling pathways and explore their therapeutic potential. This document details the mechanism of action of this compound, presents quantitative data on its potency and selectivity, provides comprehensive experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a synthetic small molecule developed as a selective antagonist of the Piezo1 channel.[1][2] Structurally, it is an analog of Yoda1, the first-identified and widely used synthetic agonist of Piezo1.[3][4] The key modification in this compound lies in the substitution of the thiadiazole group of Yoda1 with an oxadiazole, which ablates its agonist activity and confers antagonistic properties.[3] this compound primarily functions by competitively inhibiting the activation of Piezo1 by Yoda1. This makes it an invaluable tool for studies where precise temporal control over Yoda1-induced Piezo1 activity is required.

Mechanism of Action

This compound exerts its antagonistic effect on Piezo1 channels through competitive inhibition of the Yoda1 binding site. It does not directly block the ion-conducting pore of the channel. This is supported by evidence showing that this compound's inhibitory effect is dependent on the presence of Yoda1 and that it does not affect the constitutive or mechanically activated activity of Piezo1. While this compound is predominantly characterized as a Yoda1 antagonist, it is noteworthy that in human red blood cells, it has been observed to act as a weak partial agonist at higher concentrations.

Signaling Pathway of Piezo1 Modulation by Yoda1 and this compound

The interplay between Yoda1, this compound, and the Piezo1 channel initiates a cascade of intracellular events, primarily driven by calcium influx. The following diagram illustrates this signaling pathway.

Piezo1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Yoda1 Yoda1 (Agonist) Piezo1 Piezo1 Channel Yoda1->Piezo1 Binds and Activates This compound This compound (Antagonist) This compound->Piezo1 Competitively Inhibits Yoda1 Binding Ca_ion Ca²⁺ Influx Piezo1->Ca_ion Opens Downstream Downstream Signaling (e.g., Calmodulin, PKC, Gene Expression) Ca_ion->Downstream Activates

Caption: Piezo1 signaling pathway modulated by Yoda1 and this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized across various cell types and experimental conditions. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Yoda1-induced Piezo1 Activation
Cell TypeAgonist ConcentrationIC50 of this compound (µM)Reference(s)
HEK 293 cells2 µM Yoda11.3
Human Umbilical Vein Endothelial Cells (HUVECs)2 µM Yoda11.5
Human Red Blood Cells (RBCs)Yoda190.7

Note: The significantly higher IC50 in red blood cells suggests cell-type specific differences in Piezo1 pharmacology.

Table 2: Selectivity Profile of this compound
Channel/ReceptorEffect of this compound (10 µM)Reference(s)
Constitutive Piezo1 activityNo effect
Endogenous ATP-evoked Ca²⁺ elevationNo effect
Store-operated Ca²⁺ entryNo effect
TRPV4No effect
TRPC4No effect

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are protocols for key experiments.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to Piezo1 activation and inhibition.

Materials:

  • HEK 293 cells stably expressing human Piezo1 (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • Yoda1

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed Piezo1-expressing cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare stock solutions of Yoda1 and this compound in DMSO. Dilute to the desired final concentrations in HBSS immediately before use. The final DMSO concentration should be kept below 0.1%.

  • Assay Protocol:

    • Place the plate in the fluorescence reader and record a baseline fluorescence for 1-2 minutes.

    • For antagonist mode, add this compound at various concentrations and incubate for 5-10 minutes.

    • Add a fixed concentration of Yoda1 (e.g., 2 µM) and continue recording the fluorescence signal for 5-10 minutes.

    • At the end of the experiment, add ionomycin as a positive control to determine the maximum fluorescence, followed by EGTA to chelate calcium and determine the minimum fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response induced by Yoda1 alone.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through Piezo1 channels.

Materials:

  • Piezo1-expressing cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • Yoda1 and this compound stock solutions

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the cell with the external solution containing a specific concentration of Yoda1 to activate Piezo1 channels and record the resulting current.

    • After a stable Yoda1-induced current is achieved, co-perfuse with the external solution containing both Yoda1 and this compound at various concentrations.

    • Record the inhibition of the Yoda1-induced current by this compound.

    • Wash out this compound to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of Yoda1 alone and with different concentrations of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Cell Migration Assay (Transwell Assay)

This assay assesses the role of Piezo1 in cell migration and the inhibitory effect of this compound.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Cell culture plates (24-well)

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., 10% FBS)

  • Yoda1 and this compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add culture medium with the chemoattractant to the lower chamber.

    • Resuspend the starved cells in serum-free medium. Pre-incubate the cells with this compound, Yoda1, or vehicle (DMSO) for 30 minutes.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for a duration that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells in the this compound-treated group to the control and Yoda1-treated groups.

Visualizations of Experimental Workflows

Experimental Workflow for Evaluating this compound's Antagonist Activity

Dooku1_Workflow cluster_invitro In Vitro Characterization start Start: Piezo1-expressing cells calcium_imaging Calcium Imaging Assay start->calcium_imaging patch_clamp Patch-Clamp Electrophysiology start->patch_clamp migration_assay Cell Migration Assay (Transwell) start->migration_assay ic50_determination Determine IC50 of this compound calcium_imaging->ic50_determination selectivity_testing Selectivity Profiling (vs. other channels) calcium_imaging->selectivity_testing patch_clamp->ic50_determination migration_effect Assess Effect on Cell Migration migration_assay->migration_effect end Conclusion: this compound is a selective Yoda1-dependent Piezo1 antagonist ic50_determination->end selectivity_testing->end migration_effect->end

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized and selective antagonist of Yoda1-induced Piezo1 channel activation. Its reversible and competitive mechanism of action makes it a precise tool for studying the physiological and pathological roles of Piezo1. The quantitative data and detailed experimental protocols provided in this guide will aid researchers in effectively utilizing this compound to further unravel the complexities of Piezo1 signaling and to accelerate the development of novel therapeutics targeting this important mechanosensitive ion channel. The observation of its weak agonist activity in red blood cells highlights the importance of considering cell-type specific pharmacology in drug development.

References

The Discovery and Synthesis of Dooku1: A Technical Guide to a Novel Yoda1 Analogue and Piezo1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanosensitive ion channel Piezo1 is a critical mediator of cellular responses to mechanical stimuli, playing a pivotal role in numerous physiological processes. The discovery of Yoda1, a small-molecule agonist of Piezo1, has provided a valuable tool for elucidating the channel's function. This has spurred further investigation into the structure-activity relationship of Yoda1 to develop more refined pharmacological modulators. This technical guide details the discovery, synthesis, and characterization of Dooku1, a Yoda1 analogue that acts as a potent and selective antagonist of Yoda1-evoked Piezo1 activation. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways, serving as a resource for researchers in the fields of mechanobiology, pharmacology, and drug development.

Introduction

Piezo1, a large transmembrane protein, forms mechanically activated cation channels that are integral to sensing and transducing physical forces into biochemical signals.[1] Its involvement in vascular development, red blood cell volume regulation, and other mechanosensitive processes has made it an attractive target for therapeutic intervention.[2][3] The identification of Yoda1 as the first specific small-molecule agonist for Piezo1 opened new avenues for studying its function without the need for direct mechanical stimulation.[3]

To further probe the pharmacology of Piezo1 and develop tools to inhibit its activity, a series of analogues to Yoda1 were synthesized.[4] Through systematic modification of the pyrazine ring of Yoda1, a novel compound, this compound, was identified. This analogue was found to lack agonist activity but effectively and reversibly antagonized the action of Yoda1 on the Piezo1 channel. This guide presents the key findings and experimental details surrounding the discovery and characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound in various experimental systems.

Table 1: Inhibitory Potency of this compound against Yoda1-Induced Ca²⁺ Entry

Cell LineThis compound IC₅₀ (µM)Yoda1 Concentration (µM)Reference
HEK 293 (overexpressing Piezo1)1.32
Human Umbilical Vein Endothelial Cells (HUVECs)1.52
Human Red Blood Cells (RBCs)90.7Not specified

Table 2: Comparative Potency of Yoda1 in Different Cell Types

Cell LineYoda1 EC₅₀ (µM)Reference
HUVECs0.23
Piezo1 T-REx cells2.51

Table 3: Selectivity of this compound

Channel/ReceptorCell LineThis compound Concentration (µM)EffectReference
Endogenous ATP-evoked Ca²⁺ elevationHEK 29310No effect
Store-operated Ca²⁺ entryHEK 29310No effect
TRPV4CHO (overexpressing)10No effect
TRPC4HEK 293 (overexpressing)10No effect
Constitutive Piezo1 activityPiezo1 T-REx cells10No effect

Experimental Protocols

Chemical Synthesis of Yoda1 Analogues (including this compound)

The synthesis of this compound and other Yoda1 analogues was achieved through multi-step procedures. While the specific, detailed protocols are often found in supplementary materials of the primary research articles, the general approaches are described as follows:

  • One-step procedure: Employed for the synthesis of 11 initial analogues (2a-2k), this method likely involved a direct coupling or condensation reaction to modify the core structure of a precursor molecule.

  • Four-step procedures: More complex analogues, such as compounds 7a, 7b, and 11, required more elaborate, multi-step synthetic routes.

All synthesized compounds were purified using column chromatography or trituration and their purity (>97%) was confirmed by ¹H NMR (proton NMR).

Cell Culture
  • HEK T-REx™ cells: These cells, which allow for tetracycline-inducible overexpression of Piezo1, were cultured as previously described in the literature.

  • Human Umbilical Vein Endothelial Cells (HUVECs): These cells endogenously express Piezo1 and were cultured according to standard protocols.

  • CHO cells: Used for overexpressing other ion channels like TRPV4 for selectivity studies.

Intracellular Ca²⁺ Measurements

This assay was central to determining the agonist and antagonist activity of the synthesized compounds.

  • Cell Seeding: Cells (HEK 293, HUVECs, or CHO) were seeded in 96-well plates.

  • Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye, such as 2 µM fura-2-AM or 4 µM fluo-4-AM, in the presence of 0.01% pluronic acid for 1 hour at 37°C. For experiments with fluo-4, 2.5 mM probenecid was included in the standard bath solution (SBS).

  • Washing: Cells were washed with SBS for 30 minutes at room temperature.

  • Compound Application: For antagonist screening, cells were pre-incubated with this compound or other analogues before the addition of the agonist Yoda1.

  • Fluorescence Measurement: Changes in intracellular calcium were measured using a fluorescence plate reader. For fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm was used.

Thallium (Tl⁺) Influx Assay for Constitutive Activity

This assay was used to assess whether this compound affects the constitutive (agonist-independent) activity of Piezo1.

  • Cell Preparation: Tetracycline-induced (Tet+) and non-induced (Tet-) Piezo1 HEK 293 cells were used.

  • Dye Loading: Cells were loaded with a Tl⁺-sensitive dye.

  • Measurement: Cells were maintained in a Tl⁺-free solution. 2 µM Tl⁺ was added extracellularly, and the resulting increase in intracellular Tl⁺ was measured. The rate of Tl⁺ entry in Tet+ cells was compared to Tet- cells to confirm that the assay was measuring Piezo1 activity.

Isometric Tension Recordings in Mouse Aorta

This ex vivo experiment was performed to evaluate the physiological effect of this compound on Yoda1-induced vasorelaxation.

  • Tissue Preparation: Rings of thoracic aorta were isolated from mice.

  • Mounting: The aortic rings were mounted for isometric tension recordings.

  • Compound Application: The dose-dependent relaxation effect of Yoda1 was measured in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Piezo1

This compound acts as a competitive antagonist at or near the Yoda1 binding site on the Piezo1 channel. It does not block the ion pore directly but prevents Yoda1 from activating the channel.

Dooku1_Mechanism Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound This compound->Piezo1 Inhibits Yoda1 binding Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Allows Cellular_Response Cellular Response Ca_influx->Cellular_Response Triggers

Caption: this compound antagonizes Yoda1-mediated activation of the Piezo1 channel.

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow employed to identify and characterize this compound.

Dooku1_Workflow cluster_synthesis Synthesis & Screening cluster_characterization In Vitro Characterization cluster_exvivo Ex Vivo Validation Synthesis Chemical Synthesis of Yoda1 Analogues Screening Primary Screen: Ca²⁺ Influx Assay (HEK-Piezo1) Synthesis->Screening IC50 IC₅₀ Determination (HEK-Piezo1 & HUVECs) Screening->IC50 Hit Compound (this compound) Selectivity Selectivity Assays (TRPV4, TRPC4, SOCE) IC50->Selectivity Constitutive Constitutive Activity Assay (Tl⁺ Influx) IC50->Constitutive Aorta Isometric Tension Recording (Mouse Aorta) Selectivity->Aorta Constitutive->Aorta

Caption: Workflow for the discovery and validation of this compound.

Dual Action of this compound in Red Blood Cells

Subsequent research has revealed a more complex pharmacology for this compound in specific cell types. In human red blood cells (RBCs), this compound has been shown to act as a partial agonist of Piezo1, inducing Ca²⁺ entry and a subsequent rise in intracellular sodium concentration. This effect is in contrast to its antagonist activity observed in HEK 293 cells and HUVECs. The IC₅₀ for this compound's antagonist effect on Yoda1-induced activity in RBCs is also significantly higher (90.7 µM) than in other cell types. This suggests that the cellular environment and membrane characteristics of RBCs may alter the interaction of this compound with the Piezo1 channel. The agonist effects of this compound in RBCs were sensitive to the mechanosensitive channel blocker GsMTx4, further supporting that its target is indeed Piezo1.

Conclusion and Implications

This compound represents a significant advancement in the pharmacology of Piezo1 channels. As a selective antagonist of Yoda1-induced activation, it provides a valuable tool for dissecting the physiological and pathological roles of Piezo1. The discovery of this compound suggests the existence of a specific chemical interaction site on or near the Piezo1 channel with distinct domains for binding and efficacy. The contrasting agonist activity of this compound in red blood cells highlights the importance of characterizing pharmacological agents in multiple, physiologically relevant systems. For drug development professionals, this compound serves as a lead structure for the design of more potent and specific Piezo1 inhibitors with potential therapeutic applications in diseases where Piezo1 is implicated, such as cardiovascular disorders and certain genetic diseases. Further research into the structure-activity relationships of this compound and its analogues will undoubtedly contribute to a deeper understanding of Piezo1 modulation and the development of novel therapeutics.

References

The Role of Dooku1 in Modulating Piezo1-Mediated Mechanotransduction Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes. A key player in this process is the mechanosensitive ion channel Piezo1. The discovery of small molecule modulators of Piezo1 has opened new avenues for therapeutic intervention. This document provides a comprehensive technical overview of Dooku1, a selective antagonist of the Piezo1 agonist Yoda1. We will delve into the effects of this compound on Piezo1-mediated signaling pathways, present quantitative data on its activity, detail experimental protocols for its study, and provide visual representations of the underlying molecular interactions.

Introduction to this compound and Piezo1

Piezo1 is a large, trimeric ion channel that is activated by mechanical forces, such as membrane tension and fluid shear stress.[1][2] Its activation leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events that influence cell proliferation, differentiation, migration, and apoptosis.[3][4] The dysregulation of Piezo1 activity has been implicated in various diseases, including vascular disorders and cancer.[5]

The discovery of the small molecule agonist Yoda1 provided a critical tool for studying Piezo1 function. Subsequently, a Yoda1 analogue, named this compound, was developed. This compound acts as a reversible antagonist of Yoda1-evoked Piezo1 activation. It has been shown to lack agonist activity on its own but effectively inhibits the Ca2+ entry induced by Yoda1. This makes this compound an invaluable tool for dissecting the specific contributions of Yoda1-dependent Piezo1 activation in various cellular contexts.

This compound's Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of Yoda1's effect on the Piezo1 channel. While Yoda1 potentiates Piezo1 opening, this compound binds to a site on the channel that prevents or reduces this potentiation, thereby inhibiting the influx of Ca2+. It is important to note that this compound does not appear to inhibit the constitutive activity of Piezo1 or block the channel's pore directly. Its selectivity for Yoda1-induced activation allows for precise investigation of this particular mode of Piezo1 modulation.

The following diagram illustrates the antagonistic relationship between Yoda1 and this compound on the Piezo1 channel.

Dooku1_Yoda1_Piezo1 Figure 1: Antagonistic Interaction of Yoda1 and this compound on Piezo1 cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_influx Ca2+ Influx Piezo1->Ca_influx Yoda1 Yoda1 (Agonist) Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Piezo1 Inhibits Yoda1-induced activation Signaling Downstream Signaling Ca_influx->Signaling

Figure 1: Antagonistic Interaction of Yoda1 and this compound on Piezo1

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on Yoda1-induced Piezo1 activation has been quantified in various cell types. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of this compound.

Cell LineAgonist (Concentration)This compound IC50Reference
HEK293 cellsYoda1 (2 µM)1.3 µM
Human Umbilical Vein Endothelial Cells (HUVECs)Yoda1 (2 µM)1.5 µM
Human Red Blood CellsYoda190.7 µM

Note: The higher IC50 value in red blood cells suggests that the efficacy of this compound can be cell-type dependent.

Impact on Downstream Signaling Pathways

By inhibiting Yoda1-induced Ca2+ influx through Piezo1, this compound can modulate a variety of downstream signaling pathways. One of the well-established pathways influenced by Piezo1-mediated mechanotransduction is the RhoA/ROCK pathway, which plays a crucial role in regulating cytoskeletal dynamics and cell contractility.

The following diagram outlines the effect of this compound on the Piezo1-RhoA signaling cascade.

Dooku1_Signaling_Pathway Figure 2: this compound's Effect on a Piezo1-Mediated Signaling Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., Yoda1) Piezo1 Piezo1 Mechanical_Stimulus->Piezo1 This compound This compound This compound->Piezo1 Ca_influx Ca2+ Influx Piezo1->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin RhoA RhoA Calmodulin->RhoA ROCK ROCK RhoA->ROCK Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Cytoskeletal_Changes Cytoskeletal Reorganization & Cell Contractility Myosin->Cytoskeletal_Changes

Figure 2: this compound's Effect on a Piezo1-Mediated Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Intracellular Calcium Measurement

This protocol is used to quantify the inhibitory effect of this compound on Yoda1-induced calcium influx.

Materials:

  • HEK293 cells or HUVECs

  • Fluo-4 AM calcium indicator dye

  • This compound stock solution (in DMSO)

  • Yoda1 stock solution (in DMSO)

  • HEPES-buffered saline (HBS)

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with HBS and then incubate with Fluo-4 AM (5 µM) in HBS for 45-60 minutes at 37°C.

  • Washing: Wash cells twice with HBS to remove excess dye.

  • This compound Pre-incubation: Add this compound at various concentrations (or vehicle control) to the wells and incubate for 10-20 minutes.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm).

  • Yoda1 Stimulation: Add Yoda1 (final concentration 2 µM) to the wells.

  • Kinetic Fluorescence Reading: Immediately begin recording fluorescence intensity every 5-10 seconds for 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after Yoda1 addition. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.

The following diagram illustrates the experimental workflow for intracellular calcium measurement.

Calcium_Assay_Workflow Figure 3: Workflow for Intracellular Calcium Measurement A Seed Cells B Load with Fluo-4 AM A->B C Pre-incubate with This compound B->C D Measure Baseline Fluorescence C->D E Add Yoda1 D->E F Measure Kinetic Fluorescence E->F G Data Analysis (IC50 determination) F->G

Figure 3: Workflow for Intracellular Calcium Measurement
Aortic Ring Vasodilation Assay

This ex vivo assay assesses the functional consequence of this compound's inhibition of Piezo1 in a physiological context. Yoda1 causes relaxation of aortic rings, and this compound is expected to antagonize this effect.

Materials:

  • Mouse thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine

  • Yoda1

  • This compound

  • Wire myograph system

Procedure:

  • Aorta Dissection and Mounting: Isolate the thoracic aorta from a mouse and cut into 2-3 mm rings. Mount the rings in a wire myograph containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the aortic rings with phenylephrine to induce a stable contraction.

  • Yoda1-induced Relaxation: Once a stable contraction is achieved, add Yoda1 cumulatively to generate a dose-response curve for relaxation.

  • This compound Antagonism: In a separate set of experiments, pre-incubate the aortic rings with this compound for 20-30 minutes before pre-contracting with phenylephrine.

  • Repeat Yoda1 Dose-Response: Generate a second Yoda1 dose-response curve in the presence of this compound.

  • Data Analysis: Compare the Yoda1 dose-response curves in the absence and presence of this compound to determine the extent of antagonism.

Conclusion and Future Directions

This compound is a selective and potent antagonist of Yoda1-induced Piezo1 channel activation. Its utility in dissecting the role of Piezo1 in various mechanotransduction pathways is invaluable for both basic research and drug discovery. Future studies should focus on elucidating the precise binding site of this compound on the Piezo1 channel, exploring its effects on other Piezo1 agonists, and evaluating its therapeutic potential in preclinical models of diseases where Piezo1 dysregulation is implicated. The continued development of specific Piezo1 modulators like this compound will undoubtedly advance our understanding of mechanobiology and may lead to novel therapeutic strategies.

References

Delving into the Mechanosensitive World of Piezo1: A Technical Guide to Dooku1 and its Role in Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth review of the current research on the mechanosensitive ion channel Piezo1 and its modulator, Dooku1. This whitepaper details the dual functionality of this compound as both an antagonist and a cell-type-specific agonist of Piezo1, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

The discovery of the Piezo family of mechanically activated ion channels has revolutionized our understanding of how cells sense and respond to mechanical stimuli. Piezo1, a key member of this family, is implicated in a multitude of physiological processes, from vascular development and red blood cell volume regulation to immune responses and cellular migration.[1][2] Its dysfunction is linked to various human diseases, making it a prime target for therapeutic intervention.[3] The chemical modulator this compound has emerged as a critical tool for dissecting the intricate mechanisms of Piezo1 activation and signaling. This technical guide provides a detailed literature review of this compound and Piezo1 channel research, focusing on quantitative data, experimental methodologies, and the underlying signaling cascades.

The Pharmacology of this compound: A Tale of Two Roles

This compound, a synthetic analogue of the known Piezo1 agonist Yoda1, was initially identified as a competitive antagonist of Yoda1-induced Piezo1 activation.[4][5] It effectively inhibits the calcium influx triggered by Yoda1 in various cell types, including human embryonic kidney 293 (HEK293) cells and human umbilical vein endothelial cells (HUVECs). However, subsequent research has revealed a more nuanced role for this compound, demonstrating its capacity to act as a weak agonist of Piezo1 in human red blood cells (RBCs). This cell-type-specific activity highlights the complex nature of Piezo1 pharmacology and underscores the importance of the cellular context in modulating ion channel function.

Quantitative Insights into this compound's Interaction with Piezo1

The following tables summarize the key quantitative data from published studies on the inhibitory and agonistic effects of this compound on the Piezo1 channel.

Cell TypeMethodMeasured EffectAgonist Used (Concentration)This compound IC50Reference
HEK293 cells (overexpressing human Piezo1)Intracellular Ca2+ measurementInhibition of Yoda1-induced Ca2+ entryYoda1 (2 µM)1.3 µM
Human Umbilical Vein Endothelial Cells (HUVECs)Intracellular Ca2+ measurementInhibition of Yoda1-induced Ca2+ entryYoda1 (2 µM)1.5 µM
Human Red Blood Cells (RBCs)Membrane potential measurementInhibition of Yoda1-induced hyperpolarizationYoda1 (625 nM)90.7 µM

Table 1: Inhibitory Potency of this compound on Yoda1-Induced Piezo1 Activation. This table presents the half-maximal inhibitory concentration (IC50) of this compound against Piezo1 activation by Yoda1 in different cell types.

Cell TypeMethodMeasured EffectThis compound Concentration for Agonist EffectReference
Human Red Blood Cells (RBCs)Intracellular Ca2+ measurementProgressive Ca2+ entry10 µM
Human Red Blood Cells (RBCs)Membrane potential measurementHyperpolarization (indicating Ca2+ entry and subsequent Gardos channel activation)3 µM - 100 µM

Table 2: Agonistic Activity of this compound on Piezo1 in Human Red Blood Cells. This table highlights the concentrations at which this compound exhibits agonistic effects on Piezo1 in human RBCs.

Unraveling the Mechanisms: Piezo1 Signaling Pathways

Activation of the Piezo1 channel, either by mechanical force or chemical agonists like Yoda1, leads to an influx of cations, primarily Ca2+, into the cell. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events that vary depending on the cell type and context. In many cell types, Piezo1 activation has been linked to the activation of several key signaling pathways, including the calcineurin-NFAT pathway, and the MAPK/ERK pathway. These pathways, in turn, regulate a wide range of cellular processes, including gene expression, cell proliferation, migration, and apoptosis.

Piezo1_Signaling_Pathway Mechanical_Stimuli Mechanical Stimuli (Shear Stress, Stretch) Piezo1 Piezo1 Channel Mechanical_Stimuli->Piezo1 Activates Yoda1 Yoda1 Yoda1->Piezo1 Activates Dooku1_ant This compound (Antagonist) Dooku1_ant->Yoda1 Inhibits Dooku1_ag This compound (Agonist in RBCs) Dooku1_ag->Piezo1 Activates (in RBCs) Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Cellular_Responses Cellular Responses (Gene Expression, Proliferation, Migration) NFAT->Cellular_Responses Regulates MAPK_ERK->Cellular_Responses Regulates

Figure 1: Simplified Piezo1 Signaling Pathway. This diagram illustrates the activation of the Piezo1 channel by mechanical stimuli or chemical modulators, leading to calcium influx and the activation of downstream signaling cascades.

A Guide to Key Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature on this compound and Piezo1.

Intracellular Calcium Measurement using Fluo-4 AM

This protocol is widely used to measure changes in intracellular calcium concentration following Piezo1 activation or inhibition.

Objective: To quantify changes in intracellular Ca2+ levels in response to Piezo1 modulators.

Materials:

  • HEK293T cells or HUVECs

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Yoda1

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture: Culture HEK293T cells or HUVECs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For experiments, seed the cells in 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. c. On the day of the experiment, prepare the Fluo-4 AM loading solution by mixing 5 µL of the Fluo-4 AM stock solution and 5 µL of the Pluronic F-127 stock solution with 10 mL of HBSS (with Ca2+ and Mg2+) to achieve a final concentration of approximately 2 µM Fluo-4 AM. d. Remove the culture medium from the cells and wash once with HBSS. e. Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Compound Addition: a. For antagonist experiments, pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for 10-20 minutes. b. Prepare a stock solution of Yoda1 in DMSO and dilute it in HBSS to the desired final concentration. c. Add the Yoda1 solution to the wells to stimulate Piezo1 activation.

  • Fluorescence Measurement: a. Immediately after adding the agonist, measure the fluorescence intensity using a microplate reader or microscope. b. Excite the cells at 494 nm and measure the emission at 516 nm. c. Record the fluorescence signal over time to capture the dynamics of the calcium response.

  • Data Analysis: a. Normalize the fluorescence signal (F) to the baseline fluorescence before agonist addition (F0) to obtain the relative fluorescence change (F/F0). b. For dose-response curves, plot the peak fluorescence change against the concentration of the compound. c. Calculate IC50 values for antagonists using appropriate pharmacological software.

Calcium_Imaging_Workflow Start Start: Seed Cells in 96-well plate Culture Culture to 80-90% Confluency Start->Culture Wash1 Wash with HBSS Culture->Wash1 Load_Dye Load with Fluo-4 AM (30-60 min at 37°C) Wash1->Load_Dye Wash2 Wash with HBSS (2x) Load_Dye->Wash2 Pre_incubation Pre-incubate with this compound (or vehicle) Wash2->Pre_incubation Add_Agonist Add Yoda1 Pre_incubation->Add_Agonist Measure_Fluorescence Measure Fluorescence (Ex: 494nm, Em: 516nm) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (F/F0, IC50) Measure_Fluorescence->Analyze_Data

Figure 2: Experimental Workflow for Intracellular Calcium Imaging. This diagram outlines the key steps involved in measuring intracellular calcium changes in response to Piezo1 modulators.

Patch-Clamp Electrophysiology

Patch-clamp recording is the gold-standard technique for directly measuring the ion channel activity of Piezo1.

Objective: To record the ion currents flowing through Piezo1 channels in response to mechanical or chemical stimuli.

Materials:

  • HEK293T cells transfected with a Piezo1-expressing plasmid

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • Yoda1 and this compound stock solutions in DMSO

  • Syrringe and tubing for applying pressure

Protocol:

  • Cell Preparation: Plate HEK293T cells expressing Piezo1 on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the pipette tip using a microforge.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. b. Approach a cell with the patch pipette while applying positive pressure. c. Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). d. For whole-cell recordings, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. e. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Stimulation: a. Mechanical Stimulation: Apply negative pressure (suction) through the patch pipette in a stepwise or ramped manner to activate Piezo1 channels. b. Chemical Stimulation: Perfuse the cell with the extracellular solution containing Yoda1 to activate Piezo1. To test for antagonism, pre-perfuse with this compound before applying Yoda1.

  • Data Acquisition and Analysis: a. Record the resulting ion currents using appropriate software. b. Analyze the current amplitude, activation, and inactivation kinetics. c. For chemical modulation, compare the current responses in the presence and absence of the compounds.

Patch_Clamp_Workflow Start Start: Prepare Piezo1-expressing cells on coverslip Pipette_Prep Pull and fire-polish patch pipette Start->Pipette_Prep Form_Seal Approach cell and form GΩ seal Pipette_Prep->Form_Seal Whole_Cell Rupture membrane for whole-cell configuration Form_Seal->Whole_Cell Voltage_Clamp Clamp membrane potential (e.g., -60 mV) Whole_Cell->Voltage_Clamp Stimulation Apply Stimulus (Mechanical or Chemical) Voltage_Clamp->Stimulation Record_Current Record ion currents Stimulation->Record_Current Analyze_Data Analyze current properties (amplitude, kinetics) Record_Current->Analyze_Data

Figure 3: General Workflow for Whole-Cell Patch-Clamp Recording of Piezo1 Channels. This diagram illustrates the main steps for electrophysiological characterization of Piezo1 channel activity.

Future Directions and Conclusion

The dual nature of this compound as both a Piezo1 antagonist and a context-dependent agonist provides a fascinating avenue for future research. Further investigation is needed to elucidate the molecular determinants of this cell-type-specific activity. Understanding why this compound acts as an agonist in red blood cells but an antagonist in other cell types could reveal novel regulatory mechanisms of Piezo1 function. Moreover, the development of more potent and specific Piezo1 modulators, guided by the structure-activity relationships of compounds like Yoda1 and this compound, holds significant promise for the development of novel therapeutics for a range of diseases. This technical guide provides a solid foundation for researchers to delve into the complex and exciting field of Piezo1 mechanobiology.

References

Dooku1 (CAS 2253744-54-4): A Technical Guide to a Selective Piezo1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dooku1 (CAS 2253744-54-4) has emerged as a critical pharmacological tool for investigating the mechanosensitive Piezo1 ion channel. As a potent and selective antagonist, it specifically counteracts the effects of the Piezo1 agonist, Yoda1, without affecting the channel's constitutive activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its application in research. This document is intended to serve as a valuable resource for researchers in physiology, pharmacology, and drug development who are focused on mechanotransduction and the therapeutic potential of targeting Piezo1.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 2-[[(2,6-dichlorophenyl)methyl]thio]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole, is an analog of the Piezo1 agonist Yoda1.[1][2] Its chemical structure is characterized by a central 1,3,4-oxadiazole ring linked to a 2,6-dichlorobenzyl thioether and a pyrrole group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2253744-54-4[3][4]
Molecular Formula C₁₃H₉Cl₂N₃OS
Molecular Weight 326.20 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM) and Methanol.
Storage Store at -20°C for long-term stability (up to 4 years). Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year.
SMILES ClC1=C(CSC2=NN=C(O2)C3=CC=C[NH]3)C(=CC=C1)Cl
InChI Key MNPOBXLPCWFONX-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

This compound is a selective and reversible antagonist of the mechanosensitive Piezo1 ion channel. Its primary mechanism of action is the inhibition of Piezo1 activation induced by the synthetic agonist Yoda1. Notably, this compound does not inhibit the constitutive (baseline) activity of Piezo1 channels. This specificity makes it an invaluable tool for dissecting the pharmacological activation of Piezo1 from its mechanosensitive gating.

The biological effects of this compound are a direct consequence of its Piezo1 antagonism. It has been shown to inhibit Yoda1-induced intracellular Ca²⁺ entry in various cell types, including HEK 293 cells and Human Umbilical Vein Endothelial Cells (HUVECs). Furthermore, this compound antagonizes the Yoda1-induced relaxation of aortic rings, a process mediated by endothelial Piezo1 activation and subsequent nitric oxide production.

Recent studies in human red blood cells (RBCs) suggest a more complex pharmacology, where this compound can exhibit a dual action, behaving as a low-potency agonist while also inhibiting Yoda1-induced effects at higher concentrations. This highlights the importance of the cellular context in determining the precise effects of this compound.

Table 2: In Vitro Activity of this compound

ParameterCell Line / SystemValueReference(s)
IC₅₀ (vs. 2 µM Yoda1-induced Ca²⁺ entry) HEK 293 cells1.3 µM
IC₅₀ (vs. 2 µM Yoda1-induced Ca²⁺ entry) HUVECs1.5 µM
IC₅₀ (vs. Yoda1-induced hyperpolarization) Human Red Blood Cells90.7 ± 10.7 µM

This compound has demonstrated selectivity for Piezo1 over other ion channels, including TRPV4 and TRPC4. It also does not affect endogenous ATP-evoked Ca²⁺ elevation or store-operated Ca²⁺ entry.

Signaling Pathways and Experimental Workflows

This compound Antagonism of Yoda1-Induced Piezo1 Activation

The primary signaling pathway influenced by this compound is the Yoda1-dependent activation of the Piezo1 channel. The following diagram illustrates this antagonistic relationship.

This compound Antagonism of Yoda1-Induced Piezo1 Activation Yoda1 Yoda1 (Agonist) Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_Response Triggers This compound This compound (Antagonist) This compound->Piezo1 Inhibits Yoda1-induced activation

Caption: this compound blocks Yoda1-mediated Piezo1 activation and subsequent Ca²⁺ influx.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to characterize the antagonistic properties of this compound involves cell-based assays to measure changes in intracellular calcium.

Workflow for this compound Activity Assessment cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition and Analysis Cell_Culture Culture Piezo1-expressing cells (e.g., HEK 293, HUVECs) Dye_Loading Load cells with Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4) Cell_Culture->Dye_Loading Preincubation Pre-incubate cells with this compound or vehicle (DMSO) Dye_Loading->Preincubation Stimulation Stimulate with Yoda1 Preincubation->Stimulation Measurement Measure intracellular Ca²⁺ levels (Fluorimetry or Microscopy) Stimulation->Measurement Analysis Calculate IC₅₀ of this compound Measurement->Analysis

Caption: A generalized workflow for determining the IC₅₀ of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound.

Intracellular Ca²⁺ Measurement

This protocol is used to determine the effect of this compound on Yoda1-induced Ca²⁺ entry.

  • Cell Culture and Preparation:

    • HEK 293 cells overexpressing Piezo1 or HUVECs endogenously expressing Piezo1 are cultured under standard conditions.

    • Cells are seeded onto appropriate plates for fluorescence imaging or fluorometry.

    • Prior to the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

  • Experimental Procedure:

    • The baseline fluorescence is recorded.

    • Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

    • Yoda1 (e.g., 2 µM) is added to the cells to stimulate Piezo1-mediated Ca²⁺ influx.

    • Changes in intracellular Ca²⁺ are monitored by measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon Yoda1 addition is quantified.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the Yoda1-induced Ca²⁺ signal.

    • An IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.

Aortic Ring Contraction Studies

This ex vivo protocol assesses the functional antagonism of this compound on Yoda1-induced vasodilation.

  • Tissue Preparation:

    • Thoracic aortas are isolated from mice (e.g., C57BL/6).

    • The aortas are cleaned of connective tissue and cut into rings.

    • The rings are mounted in an organ bath or wire myograph system containing physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • The aortic rings are pre-constricted with an agent such as phenylephrine.

    • Once a stable contraction is achieved, Yoda1 is added cumulatively to induce endothelium-dependent relaxation.

    • To test the effect of this compound, the rings are pre-incubated with this compound (e.g., 10 µM) before the addition of the constricting agent and subsequent exposure to Yoda1.

  • Data Analysis:

    • The relaxation induced by Yoda1 is expressed as a percentage of the pre-contraction.

    • The effect of this compound is quantified by the rightward shift in the Yoda1 concentration-response curve or the reduction in the maximal relaxation achieved.

Red Blood Cell Membrane Potential Measurements

This protocol is used to investigate the effects of this compound on ion fluxes in human red blood cells.

  • Cell Preparation:

    • Blood is obtained from healthy volunteers, and red blood cells (RBCs) are isolated by centrifugation and washing.

    • RBCs are resuspended in an appropriate experimental buffer.

  • Experimental Procedure:

    • Membrane potential is measured using a potential-sensitive fluorescent dye or by electrophysiological techniques.

    • This compound and/or Yoda1 are added to the RBC suspension.

    • Changes in membrane potential, indicative of ion fluxes, are recorded. For instance, Ca²⁺ influx through Piezo1 can activate Ca²⁺-dependent potassium channels (Gardos channel), leading to potassium efflux and hyperpolarization.

  • Data Analysis:

    • The magnitude and kinetics of the changes in membrane potential in response to this compound and Yoda1 are quantified.

    • The inhibitory effect of this compound on Yoda1-induced hyperpolarization is determined at various concentrations to calculate an IC₅₀.

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the Piezo1 channel. Its selectivity as a Yoda1 antagonist allows for the precise dissection of Piezo1's role in various physiological and pathophysiological processes. The data and protocols summarized in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately advancing our understanding of mechanotransduction and paving the way for the development of novel therapeutics targeting Piezo1.

References

Understanding Dooku1's Interaction with the Yoda1 Binding Site on Piezo1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the Piezo1 channel antagonist, Dooku1, and the binding site of the well-characterized Piezo1 agonist, Yoda1. This document consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of mechanobiology and pharmacology.

Introduction to Piezo1, Yoda1, and this compound

Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing mechanical stimuli and converting them into biological signals.[1] The discovery of Yoda1, a small molecule agonist, provided a valuable tool to study Piezo1 function without the need for mechanical stimulation.[2] Yoda1 is believed to act as a molecular wedge, binding to a site on the Piezo1 channel's blade domain and stabilizing its open conformation.[3]

This compound, an analog of Yoda1, has been identified as a competitive antagonist of Yoda1-evoked Piezo1 activation.[4] It is thought to interact with the same or an overlapping binding site as Yoda1, thereby preventing Yoda1-induced channel opening.[5] Understanding the specifics of this interaction is critical for the development of novel Piezo1 modulators with therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound and Yoda1 with the Piezo1 channel.

Table 1: this compound Inhibitory Potency against Yoda1-Induced Piezo1 Activation

Cell LineAssay ConditionsThis compound IC50 (µM)Reference(s)
HEK293 (overexpressing human Piezo1)Inhibition of 2 µM Yoda1-induced Ca2+ entry1.3
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of Yoda1-induced Ca2+ entry1.5
Human Red Blood Cells (RBCs)Antagonism of Yoda1 effects90.7

Table 2: Yoda1 Binding Affinity and Agonist Potency

ParameterMethodValueReference(s)
Binding Affinity (Kd)Surface Plasmon Resonance (SPR) with purified mouse Piezo145.6 ± 14.3 µM
Agonist Potency (EC50)Ca2+ influx in Piezo1 T-REx cells2.51 µM
Agonist Potency (EC50)Ca2+ influx in HUVECs0.23 µM

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound-Yoda1 interaction with the Piezo1 channel.

Intracellular Calcium Measurement (Fluo-4 or Fura-2)

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.

Materials:

  • Cells expressing Piezo1 (e.g., HEK293-Piezo1, HUVECs)

  • Fluo-4 AM or Fura-2 AM fluorescent calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Yoda1 and this compound stock solutions (in DMSO)

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate or on coverslips and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) or Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • For antagonist studies, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add Yoda1 to stimulate Piezo1 activation.

  • Fluorescence Measurement:

    • For Fluo-4, measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • For Fura-2, measure the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm.

  • Data Analysis: Normalize the fluorescence signal to the baseline before compound addition. For this compound inhibition, calculate the IC50 value from the concentration-response curve.

Thallium Influx Assay

This is a fluorescence-based functional assay that uses the influx of thallium (Tl+), a surrogate for K+, through non-selective cation channels like Piezo1.

Materials:

  • Cells expressing Piezo1

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay buffer (low potassium)

  • Stimulus buffer (containing Tl+ and a depolarizing concentration of K+)

  • Yoda1 and this compound stock solutions

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Plate cells in a 384-well plate.

  • Dye Loading: Load cells with the thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

  • Compound Incubation: Pre-incubate the cells with this compound or vehicle for 10-30 minutes.

  • Thallium Influx: Add the stimulus buffer containing Tl+ and Yoda1 to the wells.

  • Fluorescence Reading: Immediately measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of Tl+ influx.

  • Data Analysis: Calculate the rate of Tl+ influx and determine the inhibitory effect of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Piezo1 channels in the cell membrane.

Materials:

  • Cells expressing Piezo1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (e.g., containing CsCl or KCl)

  • Extracellular (bath) solution (e.g., HBSS)

  • Yoda1 and this compound stock solutions

Protocol:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Patching:

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing Yoda1 to activate Piezo1 channels. To test for antagonism, pre-apply this compound before and during Yoda1 application.

  • Current Recording: Record the resulting inward currents.

  • Data Analysis: Measure the amplitude and kinetics of the Yoda1-evoked currents and quantify the inhibition by this compound.

Isometric Tension Recording of Aortic Rings

This ex vivo assay assesses the effect of Piezo1 modulators on vascular tone.

Materials:

  • Mouse thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (PE) or other vasoconstrictor

  • Yoda1 and this compound stock solutions

  • Wire myograph system

Protocol:

  • Aorta Preparation: Isolate the thoracic aorta from a mouse and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the rings with a vasoconstrictor like phenylephrine to induce a stable tone.

  • Compound Addition:

    • Add cumulative concentrations of Yoda1 to elicit endothelium-dependent relaxation.

    • To test for antagonism, pre-incubate the rings with this compound before adding Yoda1.

  • Tension Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine and determine the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_membrane Plasma Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Yoda1 Yoda1 Yoda1->Piezo1 Activates This compound This compound This compound->Piezo1 Inhibits ATP_release ATP Release Ca_influx->ATP_release Akt Akt Activation Ca_influx->Akt Gardos_channel Gárdos Channel Activation (in RBCs) Ca_influx->Gardos_channel P2_receptor P2 Receptor Activation ATP_release->P2_receptor PYK2 PYK2 Activation P2_receptor->PYK2 ERK12 ERK1/2 Activation PYK2->ERK12 Cellular_responses Cellular Responses (e.g., Vasodilation, Migration) ERK12->Cellular_responses Akt->Cellular_responses Gardos_channel->Cellular_responses

Caption: Piezo1 Signaling Pathway Activated by Yoda1 and Inhibited by this compound.

G start Start: Identify Need to Screen for Piezo1 Modulators primary_screen Primary High-Throughput Screen (e.g., Ca²⁺ Imaging or Thallium Influx Assay) start->primary_screen hit_identification Hit Identification and Triage primary_screen->hit_identification secondary_assay Secondary Assay (e.g., Electrophysiology - Patch Clamp) hit_identification->secondary_assay Active Compounds lead_compound Lead Compound Identification hit_identification->lead_compound Inactive Compounds confirmation Confirmation of On-Target Activity secondary_assay->confirmation ex_vivo_model Ex Vivo/Functional Assay (e.g., Aortic Ring Assay) confirmation->ex_vivo_model Confirmed Hits confirmation->lead_compound Off-target or Non-reproducible ex_vivo_model->lead_compound

Caption: General Experimental Workflow for Screening Piezo1 Modulators.

Conclusion

This compound serves as a specific and valuable tool for probing the Yoda1-binding site on Piezo1 channels. Its competitive antagonism allows for the detailed investigation of Piezo1-mediated signaling pathways in various physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the role of Piezo1 and to develop novel therapeutic agents targeting this important mechanosensor. The distinct inhibitory profile of this compound across different cell types, particularly its reduced efficacy in red blood cells, highlights the importance of considering the cellular context in Piezo1 pharmacology. Future research will likely focus on the structural basis of the this compound-Piezo1 interaction and the development of even more potent and selective modulators.

References

Technical Whitepaper: The Role of Dooku1 in Elucidating PIEZO1 Channel Function in Sickle Cell Anemia Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the utility and molecular interactions of Dooku1, a chemical modulator of the PIEZO1 ion channel, in the context of sickle cell anemia (SCA) research. It details its dual-action mechanism, summarizes key quantitative findings, and outlines relevant experimental protocols.

Introduction: PIEZO1 and its Significance in Sickle Cell Anemia

Sickle cell anemia is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a rigid, sickle shape. This sickling process is a primary contributor to the pathophysiology of the disease, leading to vaso-occlusion, chronic hemolysis, and severe pain.

Recent research has highlighted the critical role of the mechanosensitive ion channel, PIEZO1, in the pathobiology of SCA.[1][2][3] PIEZO1 is a non-selective cation channel that, when activated by mechanical stimuli, permits the influx of ions, most notably calcium (Ca²⁺) and sodium (Na⁺).[4][5] In sickle erythrocytes, the cellular stiffening and membrane distortion caused by HbS polymerization are thought to activate PIEZO1. The resultant influx of Ca²⁺ activates the Gárdos channel, leading to potassium (K⁺) efflux and water loss, which in turn increases the intracellular HbS concentration and promotes further sickling in a vicious cycle. Furthermore, elevated intracellular Ca²⁺ can lead to the exposure of phosphatidylserine (PS) on the outer membrane leaflet, a signal for premature cell removal and a contributor to the prothrombotic state in SCA.

Given its central role, the PIEZO1 channel has become a significant target for therapeutic intervention and a subject of intense study. The chemical agonist Yoda1 has been instrumental in probing PIEZO1 function. This compound, originally developed as a Yoda1 antagonist, has emerged as a key pharmacological tool to dissect the nuanced activity of PIEZO1 in both healthy and sickle red blood cells.

The Dual Agonist-Antagonist Profile of this compound

Initial studies identified this compound as a promising antagonist of Yoda1-induced PIEZO1 activation. However, research specifically on human red blood cells has revealed a more complex, dual-action role.

  • Antagonist to Yoda1: In the presence of the potent PIEZO1 agonist Yoda1, this compound acts as an antagonist, inhibiting Yoda1-induced Ca²⁺ influx and downstream effects like PS exposure in sickle cells. This inhibitory effect is dose-dependent.

  • Weak Agonist Activity: Unexpectedly, when applied alone to human RBCs, this compound itself can act as a weak agonist of the PIEZO1 channel. This leads to a direct influx of Ca²⁺ and Na⁺, sufficient to trigger Gárdos channel activation, K⁺ loss, and subsequent cell dehydration. This agonistic effect is observed at low micromolar concentrations.

This dual functionality underscores the unique pharmacological environment of the red blood cell membrane and cytoskeleton, which appears to modulate the interaction of small molecules with the PIEZO1 channel. The GsMTx4, a known mechanosensitive channel blocker, has been shown to abolish the effects of this compound, further indicating that this compound's likely target is indeed PIEZO1.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathways involving PIEZO1 in red blood cells and the experimental workflows used to study the effects of this compound.

PIEZO1_Signaling_Pathway cluster_membrane RBC Membrane cluster_stimuli Stimuli cluster_ions Ion Flux cluster_effects Downstream Effects PIEZO1 PIEZO1 Channel Ca_Influx Ca²⁺ Influx PIEZO1->Ca_Influx Na_Influx Na⁺ Influx PIEZO1->Na_Influx Gardos Gárdos Channel (KCNN4) K_Efflux K⁺ Efflux Gardos->K_Efflux Mechanical_Stress Mechanical Stress (e.g., Sickling) Mechanical_Stress->PIEZO1 Activates Yoda1 Yoda1 (Agonist) Yoda1->PIEZO1 Strongly Activates Dooku1_Agonist This compound (Weak Agonist) Dooku1_Agonist->PIEZO1 Weakly Activates Dooku1_Antagonist This compound (Antagonist) Dooku1_Antagonist->Yoda1 Inhibits Ca_Influx->Gardos Activates PS_Exposure PS Exposure Ca_Influx->PS_Exposure Dehydration Cell Dehydration Na_Influx->Dehydration K_Efflux->Dehydration

Caption: PIEZO1 signaling cascade in red blood cells.

Calcium_Flux_Workflow Start Start: Isolate RBCs Load_Dye Load RBCs with Ca²⁺-sensitive dye (Fluo-4 AM) Start->Load_Dye Wash Wash cells to remove excess dye Load_Dye->Wash Incubate Incubate with this compound and/or Yoda1 Wash->Incubate Acquire Acquire data via Flow Cytometry Incubate->Acquire Analyze Analyze fluorescence intensity to quantify intracellular [Ca²⁺] Acquire->Analyze End End Analyze->End

Caption: Workflow for intracellular calcium measurement.

PS_Exposure_Workflow Start Start: Isolate RBCs Incubate_Compounds Incubate RBCs with Yoda1 +/- this compound Start->Incubate_Compounds Wash_Cells Wash cells Incubate_Compounds->Wash_Cells Label_PS Label with FITC-conjugated Annexin V (or Lactadherin) Wash_Cells->Label_PS Acquire_Data Acquire data via Flow Cytometry Label_PS->Acquire_Data Analyze_Data Analyze fluorescence to quantify PS-positive cells Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for phosphatidylserine exposure assay.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effects on red blood cells.

Table 1: this compound Inhibitory and Agonist Concentrations

Cell TypeParameter MeasuredThis compound ConcentrationEffectReference
Human RBCsInhibition of Yoda1-induced hyperpolarizationIC₅₀: 90.7 ± 10.7 µMAntagonizes Yoda1
HEK293 (hPIEZO1)Inhibition of 2 µM Yoda1-induced Ca²⁺ entryIC₅₀: 1.3 µMAntagonizes Yoda1
HUVECsInhibition of 2 µM Yoda1-induced Ca²⁺ entryIC₅₀: 1.5 µMAntagonizes Yoda1
Human RBCsInduction of membrane hyperpolarization3 µM - 100 µMActs as an agonist
Sickle RBCsInhibition of Yoda1-induced Ca²⁺ rise0.1 µM - 10 µMDose-dependent inhibition
Sickle RBCsInhibition of Yoda1-induced PS exposure10 µMSignificant reduction

Table 2: Effects of this compound on RBC Ion Content and Volume

ConditionParameterObservationImplicationReference
This compound (10 µM) on human RBCsIntracellular Na⁺Significant increaseActivation of a non-selective cation channel (PIEZO1)
This compound (10 µM) on human RBCsIntracellular K⁺Significant lossActivation of Gárdos channel secondary to Ca²⁺ influx
This compound (10 µM) on human RBCsCell WaterSignificant lossCell dehydration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following protocols are based on the cited literature.

5.1. Measurement of Intracellular Ca²⁺ by Flow Cytometry

  • Objective: To quantify changes in intracellular free Ca²⁺ in response to chemical modulators.

  • Methodology:

    • Cell Preparation: Isolate RBCs from whole blood by washing three times in a suitable physiological buffer (e.g., Tyrode solution containing 1.5 mM CaCl₂).

    • Dye Loading: Load the washed RBCs with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM (typically 5 µM), for 1 hour at 37°C in the dark.

    • Washing: After incubation, wash the cells three times with the buffer to remove any extracellular dye.

    • Compound Incubation: Resuspend the Fluo-4 loaded RBCs in the buffer. For antagonist studies, pre-incubate the cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for 10-15 minutes at 37°C.

    • Stimulation: Add the agonist (e.g., Yoda1, typically 1-2 µM) and incubate for a further 20-30 minutes at 37°C. For agonist studies, add this compound alone.

    • Data Acquisition: Immediately analyze the cell suspension using a flow cytometer. Excite the Fluo-4 dye with a 488 nm laser and collect the emission fluorescence (typically around 515-535 nm).

    • Analysis: Gate the RBC population based on forward and side scatter. The mean fluorescence intensity (MFI) of the gated population is proportional to the intracellular Ca²⁺ concentration.

5.2. Measurement of Membrane Potential

  • Objective: To assess changes in RBC membrane potential, which hyperpolarizes upon Gárdos channel activation.

  • Methodology: The Macey-Bennekou-Egée (MBE) method is commonly used.

    • Principle: This method uses a protonophore (like CCCP) to make the membrane permeable to H⁺, thereby clamping the membrane potential (Vm) to the H⁺ equilibrium potential. By measuring extracellular pH, changes in Vm can be calculated.

    • Cell Preparation: Prepare a suspension of washed RBCs in a low-potassium Ringer solution.

    • Measurement: Place the cell suspension in a measurement chamber with a pH electrode.

    • Compound Addition: After establishing a baseline reading, inject the compound of interest (e.g., this compound or Yoda1) into the chamber. The activation of PIEZO1 and the subsequent Gárdos channel-mediated K⁺ efflux will cause membrane hyperpolarization, which is recorded as a change in the extracellular pH.

    • Calibration: At the end of the experiment, lyse the cells with a detergent like Triton X-100 to establish a reference point of 0 mV.

5.3. Phosphatidylserine (PS) Exposure Assay

  • Objective: To quantify the externalization of PS on the RBC surface, a marker of cell injury and eryptosis.

  • Methodology:

    • Cell Preparation and Incubation: Prepare washed RBCs (e.g., at 0.5% hematocrit) and incubate them with Yoda1 with or without a pre-incubation period with this compound for 20-30 minutes at 37°C.

    • Washing: Wash the cells to remove the compounds.

    • Labeling: Resuspend the cells in a binding buffer containing Ca²⁺. Add a fluorescently-tagged PS-binding protein, such as FITC-conjugated Annexin V or Lactadherin. Incubate in the dark for 15-20 minutes.

    • Data Acquisition and Analysis: Analyze the labeled cells by flow cytometry. The percentage of fluorescently-positive cells represents the population of RBCs with exposed PS.

5.4. Intracellular Water and Ion Content Measurement

  • Objective: To measure changes in cell volume and intracellular Na⁺ and K⁺ concentrations.

  • Methodology:

    • Incubation: Incubate washed RBCs with the compounds of interest (this compound, Yoda1, or both) for a defined period.

    • Separation: Centrifuge the cell suspension through a layer of oil (e.g., dibutyl phthalate) to rapidly separate the cells from the extracellular medium.

    • Cell Lysis: Lyse the packed RBC pellet with a known volume of distilled water or a suitable lysis buffer.

    • Ion Measurement: Measure the Na⁺ and K⁺ concentrations in the lysate using a flame photometer or ion-selective electrodes.

    • Water Content: Determine the dry weight of the pellet by heating it to a constant weight. The cell water content is calculated as the difference between the wet weight and the dry weight of the packed cells.

Conclusion and Future Directions

This compound has proven to be an invaluable, albeit complex, tool for probing the function of the PIEZO1 channel in sickle cell anemia. Its ability to antagonize the potent effects of Yoda1 allows for the specific interrogation of PIEZO1-mediated pathways in sickle RBCs. Concurrently, its intrinsic weak agonist activity in human RBCs has unveiled unique aspects of PIEZO1 pharmacology in these cells, suggesting that the erythrocyte membrane environment fine-tunes channel gating and ligand interaction.

For researchers and drug development professionals, these findings are significant. They confirm PIEZO1 as a key player in the dehydration and damaging signaling cascades in sickle cells. The nuanced behavior of this compound highlights the critical need to screen potential PIEZO1-targeting therapeutics directly in human erythrocytes, as responses may differ from those in standard heterologous expression systems. Future research should focus on leveraging this understanding to develop more specific PIEZO1 inhibitors that lack agonist activity, offering a potential new class of therapeutics to mitigate RBC sickling and improve the clinical outlook for patients with sickle cell disease.

References

Methodological & Application

Application Notes: Dooku1 as a Piezo1 Antagonist in HEK293 Cell Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dooku1 is a chemical analogue of Yoda1, a well-known agonist of the mechanosensitive Piezo1 ion channel. Unlike its counterpart, this compound functions as a reversible antagonist, selectively inhibiting the activation of Piezo1 channels by Yoda1.[1][2][3] This property makes this compound a valuable pharmacological tool for studying Piezo1-mediated calcium signaling in various physiological and pathological contexts.[2][4] These application notes provide a detailed protocol for utilizing this compound in a calcium influx assay using Human Embryonic Kidney 293 (HEK293) cells, a common cell line for studying ion channel function. The assay is designed to quantify the inhibitory effect of this compound on Yoda1-induced intracellular calcium elevation.

Signaling Pathway

The mechanosensitive ion channel Piezo1 is activated by the small molecule agonist Yoda1, leading to an influx of extracellular calcium (Ca²⁺) into the cell. This influx can be blocked by the competitive antagonist this compound, which is believed to interact with the Yoda1 binding site on the Piezo1 channel. This compound has been shown to be selective, with no significant effect on store-operated calcium entry or other ion channels like TRPV4 or TRPC4 in HEK293 cells.

Dooku1_Signaling_Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_int Intracellular Ca²⁺ ↑ Piezo1->Ca_int Influx Yoda1 Yoda1 (Agonist) Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Piezo1 Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->Piezo1 Calcium_Assay_Workflow cluster_reader Real-time Kinetic Read node_culture 1. Culture HEK293 Cells node_plate 2. Seed Cells in 96-well Plate (40,000-80,000 cells/well) node_culture->node_plate node_incubate1 3. Incubate Overnight (24h) node_plate->node_incubate1 node_load 4. Load with Fluo-4 AM Dye Solution (1 hour at 37°C) node_incubate1->node_load node_read 6. Measure Fluorescence in Plate Reader node_load->node_read node_prepare 5. Prepare this compound (Antagonist) and Yoda1 (Agonist) Plates node_add_antagonist Add this compound (Pre-incubation) node_add_agonist Add Yoda1 (Stimulation) node_read->node_add_antagonist node_add_antagonist->node_add_agonist Baseline Reading node_analyze 7. Analyze Data (Calculate IC₅₀) node_add_agonist->node_analyze

References

Application Note: Dooku1 as a Selective Inhibitor of Yoda1-Induced Aortic Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for utilizing Dooku1 to inhibit Yoda1-induced aortic relaxation. Yoda1 is a selective small-molecule activator of the mechanosensitive ion channel Piezo1, which plays a crucial role in vascular physiology.[1][2] Activation of Piezo1 by Yoda1 in endothelial cells triggers a signaling cascade that leads to vasodilation. This compound, a structural analog of Yoda1, acts as a competitive antagonist at the Piezo1 channel, effectively blocking Yoda1-mediated effects without exhibiting agonist activity itself.[3][4] This makes this compound a valuable tool for studying the physiological and pathological roles of Piezo1 signaling in the vasculature and for the development of novel therapeutics targeting this pathway.

Mechanism of Action

Yoda1-induced aortic relaxation is an endothelium-dependent process mediated by the production of nitric oxide (NO).[5] The signaling pathway is initiated by the activation of Piezo1 channels on vascular endothelial cells by Yoda1. This activation leads to an influx of extracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ concentration activates endothelial nitric oxide synthase (eNOS), which synthesizes NO from L-arginine. NO, a gaseous signaling molecule, then diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular Ca²⁺ levels in the smooth muscle cells and ultimately causing vasodilation and relaxation of the aortic tissue.

This compound selectively inhibits this pathway by competitively binding to the Piezo1 channel, thereby preventing its activation by Yoda1. This blockade prevents the initial Ca²⁺ influx into endothelial cells, thus inhibiting the entire downstream signaling cascade that leads to aortic relaxation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on Yoda1-induced Ca²⁺ entry has been quantified in various cell types. This data is crucial for determining the effective concentration range for in vitro and ex vivo experiments.

Cell TypeYoda1 ConcentrationThis compound IC₅₀Reference
HEK293 cells (overexpressing Piezo1)2 µM1.3 µM
Human Umbilical Vein Endothelial Cells (HUVECs)2 µM1.5 µM
Human Red Blood Cells (RBCs)Not specified90.7 µM

Note: The significantly higher IC₅₀ in red blood cells suggests that the efficacy of this compound can be cell-type dependent. Researchers should consider this variability when designing experiments.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and the experimental procedure, the following diagrams have been generated using the DOT language.

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound This compound->Piezo1 Inhibits Ca_in Ca²⁺ Influx Piezo1->Ca_in eNOS eNOS Ca_in->eNOS Activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Diffuses & Activates L_Arg L-Arginine L_Arg->eNOS cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Vasodilation/ Relaxation PKG->Relaxation

Caption: Signaling pathway of Yoda1-induced aortic relaxation and its inhibition by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Mouse & Excise Thoracic Aorta A2 Clean Aorta & Cut into 2-3 mm Rings A1->A2 A3 Mount Aortic Rings in Organ Bath/Myograph A2->A3 B1 Equilibrate Rings in Krebs-Henseleit Buffer (37°C, 95% O₂/5% CO₂) A3->B1 B2 Pre-contract Rings with Phenylephrine (PE) B1->B2 B3 Administer this compound (or vehicle control) B2->B3 B4 Administer Yoda1 B3->B4 B5 Record Isometric Tension (Relaxation) B4->B5 C1 Calculate % Relaxation relative to PE contraction B5->C1 C2 Compare this compound-treated group to control C1->C2

Caption: Experimental workflow for assessing this compound's inhibition of Yoda1-induced aortic relaxation.

Experimental Protocols

This section provides a detailed protocol for investigating the inhibitory effect of this compound on Yoda1-induced aortic relaxation using an isolated aortic ring preparation in an organ bath or wire myograph system.

Materials and Reagents
  • Animals: C57BL/6 mice (or other suitable strain)

  • Reagents:

    • Yoda1 (Tocris, Cat. No. 5586 or equivalent)

    • This compound (Tocris, Cat. No. 6291 or equivalent)

    • Phenylephrine (PE) (Sigma-Aldrich, P6126 or equivalent)

    • Acetylcholine (ACh) (Sigma-Aldrich, A6625 or equivalent)

    • Krebs-Henseleit Buffer (see composition below)

    • Dimethyl sulfoxide (DMSO) for dissolving Yoda1 and this compound

    • Distilled, deionized water

  • Equipment:

    • Organ bath or wire myograph system with force transducers

    • Data acquisition system

    • Dissection microscope

    • Surgical instruments (forceps, scissors)

    • Carbogen gas (95% O₂ / 5% CO₂)

    • Water bath or circulating heater for organ bath

    • pH meter

Krebs-Henseleit Buffer Composition (in mM)
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11.1

Preparation: Dissolve salts in distilled water and bubble with carbogen gas for at least 30 minutes before use. The pH should be maintained at 7.4.

Stock Solution Preparation
  • Yoda1 Stock: Prepare a 10 mM stock solution of Yoda1 in DMSO. Store at -20°C.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Phenylephrine Stock: Prepare a 10 mM stock solution of PE in distilled water. Store at 4°C.

  • Acetylcholine Stock: Prepare a 1 mM stock solution of ACh in distilled water. Prepare fresh on the day of the experiment.

Experimental Procedure
  • Aortic Ring Preparation: a. Euthanize the mouse via an approved method. b. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. c. Under a dissection microscope, carefully remove adhering connective and adipose tissue. d. Cut the cleaned aorta into 2-3 mm wide rings.

  • Mounting the Aortic Rings: a. Mount each aortic ring on the hooks or wires of the organ bath or myograph chamber, taking care not to damage the endothelium. b. Submerge the rings in the chambers containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check: a. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g (this may need to be optimized depending on the specific setup). Change the buffer every 15-20 minutes. b. After equilibration, assess the viability of the smooth muscle by inducing contraction with a high potassium solution (e.g., 60 mM KCl). c. Wash the rings with fresh buffer and allow them to return to the baseline tension. d. To confirm the presence of a functional endothelium, pre-contract the rings with phenylephrine (PE, typically 1 µM). Once a stable contraction is achieved, add acetylcholine (ACh, typically 1 µM). A relaxation of >70% indicates a healthy endothelium. Wash the rings and allow them to return to baseline.

  • Inhibition Protocol: a. Pre-contract the aortic rings with PE (e.g., 1 µM) to achieve a stable plateau. b. For the experimental group, add the desired concentration of this compound to the bath and incubate for 20-30 minutes. For the control group, add the equivalent volume of vehicle (DMSO). c. After the incubation period, cumulatively add increasing concentrations of Yoda1 (e.g., from 0.1 µM to 30 µM) to the bath, allowing the relaxation response to stabilize at each concentration.

  • Data Acquisition and Analysis: a. Record the isometric tension throughout the experiment using the data acquisition system. b. Express the relaxation induced by Yoda1 as a percentage of the pre-contraction induced by PE. c. Compare the concentration-response curves for Yoda1 in the presence and absence of this compound to determine the inhibitory effect.

Conclusion

This compound is a specific and effective antagonist of Yoda1-induced, Piezo1-mediated aortic relaxation. The protocols and data presented in this application note provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the role of Piezo1 in vascular function and to screen for potential therapeutic modulators of this pathway. Careful attention to experimental detail, particularly in the preparation and handling of aortic tissue, is essential for obtaining reliable and reproducible results.

References

Dooku1: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dooku1 is a synthetic small molecule that acts as a selective and reversible antagonist of the mechanosensitive Piezo1 channel.[1][2][3] It functions by specifically inhibiting the channel activation induced by the synthetic agonist Yoda1, without affecting the constitutive activity of the channel.[4][5] This property makes this compound a valuable tool for investigating the physiological and pathological roles of Piezo1 signaling in various cellular contexts. This document provides detailed information on the solubility of this compound and protocols for its application in common in vitro experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid with a molecular weight of 326.20 g/mol and a molecular formula of C13H9Cl2N3OS. Proper solubilization is critical for accurate and reproducible experimental results.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO ≥ 100 mg/mL (306.56 mM)Ultrasonic assistance may be required. Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.
Ethanol ~5 mg/mLFor reference only.
Water InsolubleNot a suitable solvent.

Stock Solution Preparation (10 mM in DMSO):

To prepare a 10 mM stock solution, dissolve 3.262 mg of this compound in 1 mL of fresh, anhydrous DMSO. For smaller or larger volumes, the following calculations can be used:

  • For 1 mg of this compound: add 0.3066 mL of DMSO.

  • For 5 mg of this compound: add 1.5328 mL of DMSO.

  • For 10 mg of this compound: add 3.0656 mL of DMSO.

Storage and Stability:

  • Solid: Store at -20°C for up to 3 years.

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 1 month.

Mechanism of Action and Signaling Pathway

This compound specifically antagonizes the action of Yoda1, a chemical activator of the Piezo1 channel. Piezo1 is a mechanosensitive ion channel that, upon activation, allows the influx of cations, most notably Ca2+, into the cell. This influx of Ca2+ triggers a variety of downstream signaling cascades that regulate processes such as vascular tone, cell proliferation, and migration. This compound blocks the Yoda1-induced Ca2+ entry, thereby inhibiting these downstream effects.

Dooku1_Signaling_Pathway Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates This compound This compound This compound->Piezo1 Inhibits Downstream Downstream Signaling Ca_influx->Downstream Initiates

This compound inhibits Yoda1-mediated Piezo1 activation and subsequent Ca²⁺ signaling.

Experimental Protocols

Inhibition of Yoda1-Induced Intracellular Calcium Influx

This protocol describes how to measure the inhibitory effect of this compound on Yoda1-induced calcium entry in cultured cells, such as HEK 293 cells or Human Umbilical Vein Endothelial Cells (HUVECs), using a fluorescent calcium indicator.

Table 2: Experimental Parameters for Calcium Influx Assay

ParameterValueReference
Cell Lines HEK 293, HUVECs
Yoda1 Concentration 2 µM
This compound IC50 HEK 293: 1.3 µMHUVECs: 1.5 µM
This compound Working Concentration 10 µM (for significant inhibition)

Materials:

  • HEK 293 or HUVEC cells

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Yoda1 stock solution (in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed HEK 293 or HUVEC cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Calcium Indicator Loading: a. Prepare a loading solution of your chosen calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye.

  • This compound Pre-incubation: a. Prepare working solutions of this compound in HBSS at various concentrations (e.g., a serial dilution to determine IC50). Include a vehicle control (DMSO). b. Add the this compound working solutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Influx: a. Place the microplate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your calcium indicator. b. Record a stable baseline fluorescence for 1-2 minutes. c. Using the instrument's injection system, add a working solution of Yoda1 (final concentration of 2 µM) to the wells. d. Continue to record the fluorescence intensity for at least 5 minutes to capture the peak response.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the vehicle control. c. Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium_Assay_Workflow Seed Seed Cells Load Load with Calcium Indicator Seed->Load Wash1 Wash Load->Wash1 Preincubate Pre-incubate with this compound Wash1->Preincubate Measure_Baseline Measure Baseline Fluorescence Preincubate->Measure_Baseline Add_Yoda1 Add Yoda1 Measure_Baseline->Add_Yoda1 Measure_Response Measure Fluorescence Response Add_Yoda1->Measure_Response Analyze Analyze Data Measure_Response->Analyze

Workflow for the in vitro calcium influx assay.
Aortic Ring Relaxation Assay

This ex vivo protocol assesses the ability of this compound to inhibit Yoda1-induced relaxation of pre-constricted mouse aortic rings, providing insights into its effects on vascular function.

Table 3: Experimental Parameters for Aortic Ring Assay

ParameterValueReference
Animal Model C57BL/6 mice
Vessel Thoracic aorta
Pre-constriction Agent Phenylephrine (PE) or U46619
Yoda1 Concentration Dose-dependent
This compound Concentration 10 µM
Incubation Time 20 minutes

Materials:

  • Male C57BL/6 mice

  • Krebs-Henseleit buffer

  • Phenylephrine (PE) or U46619

  • Yoda1

  • This compound

  • Organ bath system with isometric force transducers

  • Dissection microscope and tools

Protocol:

  • Aorta Dissection: a. Euthanize a C57BL/6 mouse and carefully dissect the thoracic aorta. b. Place the aorta in ice-cold Krebs-Henseleit buffer. c. Under a dissection microscope, clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 mN, replacing the buffer every 15-20 minutes.

  • Pre-constriction: a. Constrict the aortic rings with a submaximal concentration of PE (e.g., 1 µM) or U46619 to achieve a stable contraction plateau.

  • This compound Incubation: a. Once a stable contraction is achieved, add this compound (10 µM) or its vehicle (DMSO) to the organ bath and incubate for 20 minutes.

  • Yoda1-induced Relaxation: a. Generate a cumulative concentration-response curve for Yoda1 by adding increasing concentrations of Yoda1 to the organ bath. b. Record the changes in isometric tension.

  • Data Analysis: a. Express the relaxation responses as a percentage of the pre-constriction induced by PE or U46619. b. Compare the concentration-response curves for Yoda1 in the presence and absence of this compound to determine the inhibitory effect.

Selectivity of this compound

This compound has been shown to be selective for Piezo1 channels. It does not affect:

  • Endogenous ATP-evoked Ca2+ elevation.

  • Store-operated Ca2+ entry.

  • Ca2+ entry through TRPV4 or TRPC4 channels.

However, it is important to note that in human red blood cells, this compound has been observed to have a dual action, acting as a low-potency agonist at higher concentrations while still antagonizing Yoda1 effects. Researchers should consider the cell type and experimental conditions when interpreting results.

Conclusion

This compound is a potent and selective antagonist of Yoda1-induced Piezo1 channel activation. Its well-defined solubility and mechanism of action make it an indispensable tool for elucidating the role of Piezo1 in health and disease. The protocols provided herein offer a starting point for the in vitro investigation of this compound's effects on cellular signaling and function. As with any pharmacological agent, it is recommended to perform appropriate validation experiments for each specific cell system and assay.

References

Application of Dooku1 in Studying Mechanosensitive Channels in HUVECs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanosensitive ion channels are critical mediators of cellular responses to mechanical stimuli, playing a pivotal role in various physiological processes, including vascular homeostasis. In Human Umbilical Vein Endothelial Cells (HUVECs), the mechanosensitive channel Piezo1 is a key player in sensing shear stress from blood flow. The pharmacological modulation of Piezo1 is a valuable tool for elucidating its function and for the development of novel therapeutics targeting cardiovascular diseases. Dooku1, a synthetic small molecule, has emerged as a selective antagonist of the Piezo1 channel activator, Yoda1. This document provides detailed application notes and protocols for the use of this compound in studying Piezo1 channels in HUVECs.

This compound is an analogue of Yoda1 and acts as a reversible antagonist of Yoda1-evoked Piezo1 activation.[1][2][3] It is believed to act as a competitive antagonist at or near the Yoda1 binding site on the Piezo1 channel.[4][5] While this compound itself does not typically activate Piezo1 channels in HUVECs at lower concentrations, it effectively inhibits the calcium influx induced by Yoda1. This property makes this compound an invaluable tool for dissecting the downstream signaling pathways activated by Piezo1 in endothelial cells. However, it is noteworthy that in some cell types, such as red blood cells, this compound has been observed to have a dual action, acting as a weak agonist on its own.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Yoda1-Induced Calcium Entry
Cell TypeThis compound IC50 (µM)Yoda1 Concentration (µM)Reference
HUVECs1.52
HUVECs1.49Not Specified
HEK293 cells1.32
Red Blood Cells90.7Not Specified
Table 2: Agonist Concentration (EC50) of Yoda1 in HUVECs
Cell TypeYoda1 EC50 (µM)Reference
HUVECs0.23

Signaling Pathway

The following diagram illustrates the mechanism of action of Yoda1 and this compound on the Piezo1 channel in HUVECs and the subsequent downstream signaling.

cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Allows Yoda1 Yoda1 (Agonist) Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Piezo1 Inhibits Yoda1 binding Downstream Downstream Signaling (e.g., eNOS activation, NO production) Ca_influx->Downstream Initiates Response Cellular Response (e.g., Vasodilation, Cell Migration) Downstream->Response Leads to

Caption: Yoda1 activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling. This compound competitively inhibits Yoda1's action.

Experimental Protocols

Protocol 1: HUVEC Cell Culture

A foundational requirement for studying mechanosensitive channels is a healthy and consistent cell culture.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Fibronectin-coated or gelatin-coated culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Pre-coat culture vessels with fibronectin or gelatin according to the manufacturer's instructions.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate onto the coated culture vessel.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency using 0.05% Trypsin-EDTA.

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in HUVECs in response to Yoda1 and the inhibitory effect of this compound.

Materials:

  • HUVECs cultured on glass coverslips or in a 96-well black-walled imaging plate

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4

  • This compound stock solution (in DMSO)

  • Yoda1 stock solution (in DMSO)

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation:

    • Seed HUVECs onto glass coverslips or in a 96-well black-walled imaging plate and grow to 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip onto the imaging chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To study the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 5-15 minutes.

    • Add Yoda1 (e.g., 2 µM) to the cells and continue to record the fluorescence changes.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Experimental Workflow

The following diagram outlines the typical workflow for investigating the effect of this compound on Yoda1-induced calcium influx in HUVECs.

Start Start Culture Culture HUVECs to 80-90% confluency Start->Culture Load Load cells with Fura-2 AM Culture->Load Wash Wash to remove extracellular dye Load->Wash Deesterify Allow de-esterification Wash->Deesterify Baseline Record baseline F340/F380 ratio Deesterify->Baseline Preincubate Pre-incubate with This compound or vehicle Baseline->Preincubate Stimulate Stimulate with Yoda1 Preincubate->Stimulate Record Record F340/F380 ratio change Stimulate->Record Analyze Analyze data and calculate IC50 Record->Analyze End End Analyze->End

Caption: Experimental workflow for assessing this compound's antagonism of Yoda1-induced calcium influx in HUVECs.

References

Dooku1: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dooku1 is a synthetic small molecule that has emerged as a key pharmacological tool for studying the mechanosensitive ion channel Piezo1. Initially identified as an antagonist of the Piezo1 agonist Yoda1, subsequent research has revealed a more complex dualistic nature, with this compound also capable of acting as a weak partial agonist in certain cellular contexts.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments to investigate Piezo1 channel function.

Introduction

Piezo1 is a large, mechanically-gated ion channel critical for sensing and responding to mechanical stimuli in various physiological processes, including vascular development, red blood cell volume regulation, and cellular signaling.[1][2] The discovery of Yoda1 as a potent and specific Piezo1 agonist has significantly advanced the study of this channel. This compound, a Yoda1 analogue, was developed as a reversible antagonist of Yoda1-induced Piezo1 activation. However, studies have shown that this compound can also independently activate Piezo1, particularly in human red blood cells, albeit with lower potency than Yoda1. This dual functionality makes this compound a versatile tool for dissecting the pharmacology and gating mechanisms of Piezo1.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound across different cell types and experimental conditions.

ParameterCell TypeConditionValue (µM)Reference
IC50 HEK293 cells (expressing human Piezo1)Inhibition of 2 µM Yoda1-induced Ca²⁺ entry1.3
IC50 Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of 2 µM Yoda1-induced Ca²⁺ entry1.5
IC50 Human Red Blood Cells (RBCs)Inhibition of Yoda1-induced effects90.7
EC50 Human Umbilical Vein Endothelial Cells (HUVECs)Yoda1-induced Ca²⁺ entry0.23
EC50 Piezo1 T-REx cellsYoda1-induced Ca²⁺ entry2.51

Signaling Pathway

The activation of the Piezo1 channel by mechanical force, or chemical agonists like Yoda1, leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium acts as a second messenger, triggering a variety of downstream signaling cascades that are cell-type specific. This compound can modulate this pathway by either antagonizing the effects of Yoda1 or by weakly activating the channel itself.

Piezo1_Signaling cluster_membrane Plasma Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Permeates Yoda1 Yoda1 (Agonist) Yoda1->Piezo1 Activates Dooku1_ant This compound (Antagonist) Dooku1_ant->Yoda1 Inhibits Dooku1_ago This compound (Weak Agonist) Dooku1_ago->Piezo1 Weakly Activates Mechanical_Stim Mechanical Stimulus Mechanical_Stim->Piezo1 Activates Downstream Downstream Signaling (e.g., Gárdos channel activation, MAPK/YAP pathways) Ca_influx->Downstream Triggers Dooku1_Workflow cluster_antagonist Antagonist Protocol cluster_agonist Agonist Protocol Start Start: Piezo1-expressing cells WholeCell Establish Whole-Cell Patch-Clamp Start->WholeCell Baseline Record Baseline Currents (Voltage Ramp) WholeCell->Baseline Apply_Yoda1 Apply Yoda1 (e.g., 2 µM) Baseline->Apply_Yoda1 Apply_this compound Apply this compound Alone (Dose-Response) Baseline->Apply_this compound Apply_Dooku1_Yoda1 Apply this compound + Yoda1 (Dose-Response) Apply_Yoda1->Apply_Dooku1_Yoda1 Analyze_Inhibition Analyze Inhibition (IC50) Apply_Dooku1_Yoda1->Analyze_Inhibition Check_Activation Activation Observed? Apply_this compound->Check_Activation Analyze_Activation Analyze Activation (EC50) Check_Activation->Analyze_Activation Yes No_Activation No significant activation Check_Activation->No_Activation No

References

Differentiating Yoda1-Activated and Constitutive Piezo1 Activity Using Dooku1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing and responding to mechanical stimuli in various physiological processes. Its dysfunction is implicated in numerous diseases, making it a significant target for therapeutic development. Yoda1 is a potent and specific small-molecule agonist that activates Piezo1, providing a valuable tool to study its function. However, distinguishing between this chemically-induced activity and the channel's constitutive (baseline) activity is essential for precise investigation. Dooku1, a Yoda1 analogue, acts as a specific antagonist of Yoda1-mediated Piezo1 activation without affecting its constitutive or mechanically-induced activity in most cell types.[1][2][3][4] This unique property makes this compound an indispensable tool for dissecting the specific effects of Yoda1-induced Piezo1 activation.

These application notes provide detailed protocols for utilizing this compound to differentiate between Yoda1-activated and constitutive Piezo1 activity, primarily through calcium imaging and patch-clamp electrophysiology.

Key Reagents and Their Mechanisms of Action

  • Piezo1: A large transmembrane protein that forms a non-selective cation channel. It is activated by mechanical forces, such as membrane stretch and fluid shear stress, leading to an influx of cations, most notably Ca2+.[5]

  • Yoda1: A synthetic small molecule that acts as a specific agonist of Piezo1. It is believed to act as a "molecular wedge," lowering the energy barrier for channel opening and sensitizing it to mechanical stimuli.

  • This compound: A derivative of Yoda1 that acts as a competitive antagonist at the Yoda1 binding site on Piezo1. It effectively blocks Yoda1-induced channel activation but does not inhibit Piezo1 activation by mechanical stimuli or its constitutive activity in many cell lines. However, it is important to note that in red blood cells, this compound has been observed to act as a weak partial agonist.

Data Presentation: Quantitative Comparison of Yoda1 and this compound Activity

The following table summarizes the key quantitative data for Yoda1 and this compound, providing a clear comparison of their potency and efficacy in different cell systems.

CompoundParameterCell TypeValue (µM)Reference
Yoda1 EC50Mouse Piezo117.1
EC50Human Piezo126.6
EC50Piezo1 T-REx cells2.51
EC50HUVECs0.23
EC50Red Blood Cells1.391
This compound IC50 (vs 2µM Yoda1)HEK293 cells1.3
IC50 (vs 2µM Yoda1)HUVECs1.5
IC50 (vs Yoda1)Red Blood Cells90.7

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Piezo1 Piezo1 Channel (Closed) Piezo1_open Piezo1 Channel (Open) Yoda1 Yoda1 Yoda1->Piezo1 Activates This compound This compound This compound->Yoda1 Ca_in Ca²⁺ Influx Downstream Downstream Signaling Ca_in->Downstream

Caption: Yoda1 activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling. This compound antagonizes Yoda1's effect.

Experimental Workflow

cluster_ca Calcium Imaging Protocol cluster_patch Patch-Clamp Protocol start Start cell_prep Prepare Piezo1-expressing cells (e.g., HEK293, HUVECs) start->cell_prep assay_choice Select Assay cell_prep->assay_choice ca_imaging Calcium Imaging assay_choice->ca_imaging patch_clamp Patch-Clamp Electrophysiology assay_choice->patch_clamp load_dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) ca_imaging->load_dye establish_seal Establish whole-cell or cell-attached configuration patch_clamp->establish_seal baseline Record baseline fluorescence load_dye->baseline add_dooku1_ca Add this compound (optional pre-incubation) baseline->add_dooku1_ca add_yoda1_ca Add Yoda1 add_dooku1_ca->add_yoda1_ca record_ca Record Ca²⁺ response add_yoda1_ca->record_ca analysis Data Analysis: Compare responses with and without this compound record_ca->analysis record_baseline_current Record baseline (constitutive) current establish_seal->record_baseline_current add_dooku1_patch Add this compound to bath record_baseline_current->add_dooku1_patch add_yoda1_patch Add Yoda1 to bath add_dooku1_patch->add_yoda1_patch record_current Record Piezo1 current add_yoda1_patch->record_current record_current->analysis end End analysis->end cluster_piezo1 Piezo1 Activity constitutive Constitutive Activity yoda1_activated Yoda1-Activated Activity Yoda1 Yoda1 Yoda1->yoda1_activated Induces This compound This compound This compound->constitutive No Effect This compound->yoda1_activated Inhibits

References

Dooku1 concentration for effective Piezo1 inhibition in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dooku1 is a synthetic small molecule that acts as a reversible antagonist of the mechanosensitive ion channel Piezo1.[1][2] It is an analogue of the well-known Piezo1 agonist, Yoda1, but lacks agonist activity itself.[2][3] this compound functions by specifically inhibiting the activation of Piezo1 channels induced by Yoda1, making it a valuable tool for studying Piezo1 pharmacology and its physiological roles.[3] Notably, this compound does not affect the constitutive activity of Piezo1 channels. Its utility has been demonstrated in various in vitro and ex vivo models, and recent data is emerging for its application in in vivo mouse studies. These notes provide detailed information on effective concentrations and protocols for using this compound to inhibit Piezo1 in mouse models.

Data Presentation

Table 1: In Vitro and Ex Vivo Efficacy of this compound
Model SystemThis compound ConcentrationTargetEffectReference
HEK293 cells expressing Piezo1IC50: 1.3 µM2 µM Yoda1-induced Ca²⁺ entryInhibition
Human Umbilical Vein Endothelial Cells (HUVECs)IC50: 1.49 µMYoda1-induced Ca²⁺ entryInhibition
Mouse Thoracic Aorta Rings (ex vivo)10 µM5 µM Yoda1-induced relaxationAntagonism of vasodilation
Murine Neocortical Slices (ex vivo)10 µMYoda1-induced Slow Inward Currents (SICs)Reversion of Yoda1 effects
Mouse Pudendal Artery (ex vivo)1 µMYoda1-induced vasodilationAbolished vasodilatory response
Rat Podocyte Cell Line10 µMYoda1-induced signalingInhibition of downstream gene upregulation
Table 2: In Vivo Administration of this compound in Mouse Models
Mouse ModelThis compound DosageAdministration RouteKey FindingsReference
C57BL/6 Mice (Intracerebral Hemorrhage Model)5, 10, 20 mg/kgIntraperitoneal (IP)10 mg/kg significantly improved neurological scores and decreased brain water content.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of this compound and typical experimental workflows for its use in mouse models.

cluster_0 Piezo1 Channel Modulation Yoda1 Yoda1 (Agonist) Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Piezo1 Inhibits Yoda1-induced activation Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Downstream Downstream Signaling (e.g., NO production, vasodilation) Ca_influx->Downstream cluster_1 Ex Vivo Aortic Ring Assay Workflow A1 Isolate mouse thoracic aorta A2 Mount aortic rings in myograph A1->A2 A3 Pre-constrict with Phenylephrine (PE) A2->A3 A4 Pre-incubate with This compound (10 µM) or Vehicle (30 min) A3->A4 A5 Add Yoda1 (e.g., 5 µM) A4->A5 A6 Record isometric tension (measure relaxation) A5->A6 cluster_2 In Vivo Intraperitoneal (IP) Administration Workflow B1 Prepare this compound solution (e.g., in DMSO/Saline) B2 Administer this compound (5-20 mg/kg) or Vehicle via IP injection to C57BL/6 mice B1->B2 B3 Induce experimental model (e.g., Intracerebral Hemorrhage) B2->B3 B4 Administer subsequent doses as required by protocol (e.g., at 24h, 72h) B3->B4 B5 Assess outcomes (e.g., neurological function, brain water content, histology) B4->B5

References

Application Notes: Gefitinib (Iressa) for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "Dooku1" is a fictional compound. To fulfill this request, the well-characterized and commercially available small molecule inhibitor Gefitinib (Iressa) , which targets the Epidermal Growth Factor Receptor (EGFR), has been used as a substitute. All information provided below pertains to Gefitinib and is intended to serve as a representative example of the detailed application notes and protocols requested.

Introduction: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by binding to the adenosine triphosphate (ATP) binding site of the enzyme, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade. These notes provide an overview of commercially available Gefitinib for research use, along with key experimental protocols.

Supplier and Purchasing Information

The following table summarizes purchasing information for Gefitinib from various reputable suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

SupplierCatalog NumberUnit SizePurityPrice (USD)
Selleck ChemicalsS102510 mM (in 1 mL DMSO)>99%$95.00
50 mg>99%$295.00
100 mg>99%$485.00
Cayman Chemical1316610 mg≥98%$112.00
50 mg≥98%$448.00
100 mg≥98%$784.00
Tocris Bioscience300050 mg>99%$290.00
100 mg>99%$495.00
MedChemExpressHY-5089510 mM (in 1 mL DMSO)99.89%$85.00
50 mg99.89%$285.00
100 mg99.89%$475.00

Storage and Stability: Gefitinib is typically supplied as a crystalline solid or a pre-dissolved solution in DMSO. For solid forms, it is recommended to store at -20°C. For solutions in DMSO, storage at -20°C is also recommended for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Kinase Assay for EGFR Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Gefitinib against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Gefitinib

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of Gefitinib in kinase buffer.

  • In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the various concentrations of Gefitinib.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the Gefitinib concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Gefitinib on the viability of cancer cell lines.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Gefitinib for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50.

Western Blot Analysis of EGFR Signaling

This protocol assesses the effect of Gefitinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • EGFR-mutant cancer cell line

  • Gefitinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Treat cells with Gefitinib at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Western_Blot_Workflow A Cell Treatment with Gefitinib B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Analysis I->J

Caption: A typical workflow for Western blot analysis.

Application Notes: Flow Cytometry Protocols for Assessing Dooku1 Effects on Red Blood Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of flow cytometry-based protocols to evaluate the hematological effects of the investigational compound Dooku1 on human red blood cells (RBCs). This compound has been identified as a modulator of the mechanosensitive Piezo1 channel, which is involved in regulating RBC volume and calcium homeostasis.[1][2][3] An unexpected agonistic effect on Piezo1 in RBCs has been reported, leading to calcium influx.[1][2] These protocols are designed to quantify key indicators of RBC health and viability, including eryptosis (the suicidal death of erythrocytes), intracellular calcium levels, and oxidative stress. The provided methodologies will enable researchers to build a detailed profile of this compound's impact on RBCs, a critical step in preclinical safety assessment.

Background: this compound and Red Blood Cell Physiology

This compound was initially developed as an antagonist for the mechanosensitive Piezo1 channel activator, Yoda1. While it functions as a Yoda1 antagonist in various cell types, studies on human red blood cells have revealed that this compound can act as a direct Piezo1 agonist, inducing calcium ion influx. An elevation in intracellular calcium is a primary trigger for eryptosis, a form of programmed cell death in erythrocytes characterized by cell shrinkage and phosphatidylserine (PS) exposure on the cell surface. This PS exposure signals for the removal of the RBCs from circulation.

Therefore, assessing the potential of this compound to induce eryptosis is crucial. Flow cytometry is a powerful tool for this purpose, allowing for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis. The following protocols detail methods to measure this compound-induced PS exposure, changes in intracellular calcium, and the generation of reactive oxygen species (ROS), which is often linked to eryptosis.

Hypothetical Data Summary

The following tables represent hypothetical data from experiments conducted according to the protocols in this document. They illustrate a potential dose-dependent effect of this compound on red blood cells.

Table 1: Effect of this compound on Eryptosis (Annexin V Staining)

This compound Conc. (µM)% Annexin V Positive RBCs (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
18.7 ± 1.2
525.4 ± 3.1
1055.9 ± 4.5
Ionomycin (Positive Control)92.1 ± 2.3

Table 2: Effect of this compound on Intracellular Calcium Influx (Fluo-4 AM)

This compound Conc. (µM)Mean Fluorescence Intensity (MFI) (Mean ± SD)
0 (Vehicle Control)150 ± 25
1450 ± 40
51200 ± 110
102800 ± 250
Ionomycin (Positive Control)5500 ± 420

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production (H2DCFDA)

This compound Conc. (µM)Mean Fluorescence Intensity (MFI) (Mean ± SD)
0 (Vehicle Control)80 ± 15
1180 ± 22
5450 ± 55
10980 ± 120
H2O2 (Positive Control)2100 ± 200

Experimental Workflow and Signaling Pathway

The overall experimental process, from sample preparation to data acquisition, is outlined below. Additionally, a diagram illustrates the hypothesized signaling pathway by which this compound induces eryptosis in red blood cells.

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Blood Whole Blood Sample Isolate Isolate RBCs (Centrifugation) Blood->Isolate Wash Wash RBCs Isolate->Wash Resuspend Resuspend in Buffer Wash->Resuspend Incubate Incubate with this compound (or Controls) Resuspend->Incubate Stain_AnnexinV Annexin V Incubate->Stain_AnnexinV Stain_Fluo4 Fluo-4 AM Incubate->Stain_Fluo4 Stain_H2DCFDA H2DCFDA Incubate->Stain_H2DCFDA FCM Flow Cytometry Acquisition Stain_AnnexinV->FCM Stain_Fluo4->FCM Stain_H2DCFDA->FCM Data Data Analysis FCM->Data

Caption: Experimental workflow for assessing this compound effects on RBCs.

G This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 Activates Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase ROS Increased ROS Production Ca_Increase->ROS Scramblase Activate Scramblase Ca_Increase->Scramblase PS_Exposure Phosphatidylserine (PS) Exposure Scramblase->PS_Exposure

Caption: Hypothesized this compound-induced eryptosis signaling pathway.

Detailed Experimental Protocols

Protocol 1: Assessment of Eryptosis via Annexin V Staining

This protocol quantifies the exposure of phosphatidylserine (PS) on the outer membrane of RBCs, a hallmark of eryptosis.

Materials:

  • Fresh human whole blood collected in heparin or ACD tubes.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Annexin V Binding Buffer (10X concentrate and 1X working solution).

  • Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).

  • This compound stock solution (in DMSO).

  • Ionomycin (positive control).

  • DMSO (vehicle control).

  • 5 mL polystyrene round-bottom tubes for flow cytometry.

Procedure:

  • RBC Isolation:

    • Centrifuge whole blood at 500 x g for 7 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Wash the remaining RBC pellet twice with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.

  • Cell Treatment:

    • Resuspend the washed RBC pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Aliquots of 100 µL of the cell suspension (~1 x 10^5 cells) should be transferred to flow cytometry tubes.

    • Add this compound to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

    • For controls, add an equivalent volume of DMSO (vehicle control) and a saturating concentration of Ionomycin (e.g., 1 µM) to separate tubes.

    • Incubate all tubes for 2 hours at 37°C in the dark.

  • Staining:

    • After incubation, add 5 µL of fluorochrome-conjugated Annexin V to each tube.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Acquire at least 20,000 events for each sample. Gate on the main RBC population using forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates.

    • Quantify the percentage of Annexin V-positive cells.

Protocol 2: Measurement of Intracellular Calcium Influx

This protocol measures changes in intracellular calcium concentration using the calcium-sensitive dye Fluo-4 AM.

Materials:

  • Isolated and washed RBCs (as in Protocol 1).

  • Ringer solution (or other suitable physiological buffer).

  • Fluo-4 AM stock solution (in DMSO).

  • Pluronic F-127 (optional, to aid dye loading).

  • This compound stock solution.

  • Ionomycin (positive control).

  • EGTA (negative control).

Procedure:

  • Dye Loading:

    • Resuspend washed RBCs in Ringer solution at a concentration of 1-2 x 10^6 cells/mL.

    • Add Fluo-4 AM to a final concentration of 5 µM. If loading is inefficient, pre-mix the Fluo-4 AM with an equal volume of 0.02% Pluronic F-127.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with Ringer solution to remove extracellular dye. Centrifuge at 500 x g for 5 minutes.

    • Resuspend the final cell pellet in Ringer solution at 1 x 10^6 cells/mL.

  • Data Acquisition:

    • Equilibrate the cell suspension at 37°C for at least 10 minutes before analysis.

    • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

    • Pause the acquisition, add this compound (or controls) to the tube, gently mix, and immediately resume acquisition.

    • Continue recording data for 3-5 minutes to observe the calcium influx kinetics.

    • Use Ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

    • Analyze the data by plotting the Mean Fluorescence Intensity (MFI) of the Fluo-4 signal over time.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the production of ROS using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Isolated and washed RBCs (as in Protocol 1).

  • PBS or other suitable buffer.

  • H2DCFDA stock solution (in DMSO).

  • This compound stock solution.

  • Hydrogen peroxide (H2O2) (positive control).

  • N-acetylcysteine (NAC) (optional, ROS scavenger for negative control).

Procedure:

  • Cell Treatment:

    • Resuspend washed RBCs in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add this compound to the desired final concentrations and incubate for 1-2 hours at 37°C.

    • Include a vehicle control (DMSO) and a positive control (e.g., 2 mM H2O2).

  • Dye Loading:

    • After the treatment incubation, add H2DCFDA to each tube to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing and Data Acquisition:

    • Wash the cells once with PBS to remove excess dye.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze immediately on a flow cytometer using a 488 nm excitation laser and detecting emission at ~530 nm (typically the FITC channel).

    • Acquire at least 20,000 events per sample.

    • Analyze the data by comparing the Mean Fluorescence Intensity (MFI) of the DCF signal between treated and control samples.

References

Troubleshooting & Optimization

Troubleshooting Dooku1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the limited aqueous solubility of Dooku1, a selective antagonist of the Yoda1-evoked activation of the Piezo1 channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as a reversible antagonist of the Yoda1-induced activation of the mechanosensitive Piezo1 ion channel.[1][2][3] It is an analogue of Yoda1, the Piezo1 agonist.[1] this compound inhibits the Ca²⁺ entry induced by Yoda1, with a reported IC50 of approximately 1.3 µM in HEK293 cells and 1.5 µM in HUVECs.[4] It is a valuable tool for studying the role of Piezo1 in various physiological processes.

Q2: I am observing precipitation when I add this compound to my aqueous buffer. Is this expected?

A2: Yes, this is a known issue. This compound is poorly soluble in water and aqueous buffers. Direct addition of solid this compound or a highly concentrated stock solution into an aqueous medium can lead to precipitation, especially at higher concentrations.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.

Q4: What is the recommended concentration for a this compound stock solution?

A4: this compound is soluble in DMSO at concentrations up to 100 mM. Preparing a concentrated stock solution in DMSO (e.g., 10 mM, 50 mM, or 100 mM) is recommended. This allows for the addition of a small volume of the stock solution to your aqueous experimental buffer, minimizing the final concentration of the organic solvent.

Q5: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A5: The tolerance of cells to DMSO varies depending on the cell type and the duration of the experiment. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control (the same concentration of DMSO without this compound). For sensitive assays, it is advisable to keep the final DMSO concentration at or below 0.1%.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
  • Cause: The aqueous solubility of this compound has been exceeded. This can happen if the final concentration of this compound is too high or if the final concentration of the organic co-solvent (e.g., DMSO) is too low.

  • Solution Workflow:

    start Precipitation Observed step1 Decrease Final this compound Concentration start->step1 Primary Action step2 Increase Final DMSO Concentration (if permissible) step1->step2 If precipitation persists end This compound Solubilized step1->end If successful step3 Prepare Intermediate Dilution Series step2->step3 Alternative approach step4 Use Solubility Enhancers (e.g., Cyclodextrins) step2->step4 For sensitive systems step2->end step3->end step4->end

    Troubleshooting workflow for this compound precipitation.
  • Detailed Steps:

    • Lower the Final this compound Concentration: If your experimental design allows, try using a lower final concentration of this compound.

    • Optimize the Dilution Method:

      • Add the this compound stock solution to your final volume of aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

      • Consider preparing an intermediate dilution of the this compound stock in your experimental buffer with a higher DMSO concentration, and then add this to the final solution.

    • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to ensure that the observed effects are due to this compound and not the solvent.

Issue 2: My experimental results are inconsistent or not reproducible.
  • Cause: This could be due to incomplete solubilization or precipitation of this compound over the course of the experiment. The actual concentration of soluble this compound may be lower than intended and variable between experiments.

  • Solution Workflow:

    start Inconsistent Results step1 Visually Inspect for Precipitation start->step1 step2 Prepare Fresh Dilutions for Each Experiment step1->step2 If precipitation is suspected step4 Confirm Stock Solution Integrity step1->step4 If no visible precipitate step3 Filter Working Solution (0.22 µm filter) step2->step3 For critical experiments end Reproducible Results step2->end step3->end step4->step2

    Workflow for addressing inconsistent experimental results.
  • Detailed Steps:

    • Visual Inspection: Before each experiment, carefully inspect your this compound working solution for any signs of precipitation (cloudiness, visible particles).

    • Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using old working solutions.

    • Filtration: For critical applications, you can filter your final working solution through a 0.22 µm syringe filter that is compatible with your solvent to remove any undissolved micro-precipitates. Ensure the filter material does not bind to this compound.

    • Stock Solution Check: If the problem persists, your stock solution may have degraded or precipitated upon storage. Prepare a fresh stock solution from solid this compound.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference(s)
Molecular Weight 326.2 g/mol N/A
CAS Number 2253744-54-4N/A
Solubility in DMSO Up to 100 mMDMSO
Solubility in Water InsolubleWater
Solubility in Methanol SolubleMethanol
IC50 (vs. Yoda1) ~1.3 µMHEK293 cells
IC50 (vs. Yoda1) ~1.5 µMHUVECs

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.262 mg of this compound (Molecular Weight = 326.2 g/mol ).

    • Add the solid this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 3.262 mg).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium (or desired aqueous buffer)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of the 10 mM this compound stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • In a sterile tube, add the final volume of the cell culture medium (e.g., 999 µL).

    • While gently vortexing or pipetting the medium up and down, add the calculated volume of the this compound stock solution (1 µL) dropwise to the medium.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • This working solution now contains 10 µM this compound and 0.1% DMSO.

    Note: The final DMSO concentration in this example is 0.1%. Adjust the volume of the stock solution and the final volume of the buffer accordingly to achieve your desired final this compound and DMSO concentrations.

Signaling Pathway

Yoda1 Yoda1 (Agonist) Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Piezo1 Inhibits Yoda1-induced activation Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

This compound antagonism of Yoda1-induced Piezo1 activation.

References

Technical Support Center: Dooku1 Agonist Activity in Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the activity of Dooku1 in red blood cells (RBCs). Recent studies have revealed that this compound, previously characterized as a PIEZO1 channel antagonist in some cell types, exhibits agonist activity in human red blood cells.[1][2] This document provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure reliable and reproducible results.

The agonist activity of this compound in erythrocytes is linked to its ability to activate the mechanosensitive PIEZO1 channel, leading to an influx of cations, including Ca2+.[1][2] This unexpected activity underscores the unique pharmacological properties of the red blood cell membrane and cytoskeleton.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's agonist activity in red blood cells?

A1: In human red blood cells, this compound acts as an agonist of the PIEZO1 channel. PIEZO1 is a mechanosensitive ion channel that, when activated, allows the influx of cations like Ca2+ and Na+ into the cell. This influx of calcium is sufficient to trigger the activation of the Gárdos channel, a calcium-activated potassium channel, leading to potassium efflux and subsequent changes in cell volume and membrane potential.

Q2: How does this compound's activity in RBCs differ from its activity in other cell types?

A2: In cell types such as HEK293 and HUVECs, this compound has been reported to be an antagonist of the PIEZO1 agonist Yoda1, with little to no direct agonist activity itself. However, in red blood cells, this compound alone can activate the PIEZO1 channel, behaving as a partial agonist. Furthermore, its potency as an antagonist against Yoda1 is significantly lower in RBCs compared to other cells.

Q3: What are the expected downstream effects of this compound stimulation in red blood cells?

A3: The primary downstream effects stem from PIEZO1 activation and subsequent Ca2+ influx. These include:

  • An increase in intracellular calcium concentration ([Ca2+]i).

  • Activation of the Gárdos channel, leading to K+ efflux and cell hyperpolarization.

  • Changes in cell volume and deformability.

  • Potential for hemolysis at high concentrations or with prolonged exposure due to osmotic stress.

Q4: How can I confirm that the observed effects are mediated by the PIEZO1 channel?

A4: To confirm the involvement of the PIEZO1 channel, you can use a known mechanosensitive channel blocker, such as GsMTx4. Pre-incubation of the red blood cells with GsMTx4 should abolish the effects of this compound on calcium influx and membrane potential.

Troubleshooting Guide

Issue 1: High variability or no response in calcium influx assay.

Possible Cause Troubleshooting Step
RBC Viability/Preparation: Poor quality of red blood cells due to aging, improper storage, or harsh washing steps.Use fresh blood samples (less than 24 hours old). Prepare washed RBCs using isotonic buffers (see Protocol 1). Ensure all centrifugation steps are performed at low speed (e.g., 500 x g) to prevent mechanical stress.
Dye Loading Issues: Inefficient loading or leakage of the calcium indicator dye (e.g., Fluo-4 AM).Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C). Ensure a de-esterification step is included by washing the cells and incubating them in a dye-free buffer for 30 minutes before the experiment.
Incorrect Buffer Composition: Presence of Ca2+ chelators or incorrect ionic strength in the experimental buffer.Use a buffer with a physiological concentration of calcium (e.g., 1-2 mM CaCl2). Verify the osmolarity of all solutions to prevent premature cell volume changes.
This compound Degradation: The compound may be unstable in your solvent or experimental buffer.Prepare fresh this compound stock solutions in DMSO and dilute to the final concentration in your aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.

Issue 2: this compound treatment is causing significant hemolysis.

Possible Cause Troubleshooting Step
High this compound Concentration: Excessive activation of PIEZO1 can lead to a large, sustained cation influx, causing osmotic imbalance and cell lysis.Perform a dose-response experiment to find the optimal concentration that elicits a measurable response without causing significant hemolysis. Start with a low concentration (e.g., 1-3 µM) as this has been shown to be effective.
Mechanical Stress: Red blood cells are sensitive to mechanical stress, which can be exacerbated by experimental procedures.Minimize physical disruption. Avoid vigorous vortexing or rapid pipetting of the cell suspension. Ensure that all mixing is done by gentle inversion.
In vitro Hemolysis: Improper sample handling or transport can cause pre-existing hemolysis that is worsened by the experiment.Visually inspect the supernatant of your washed RBC preparation for a pink or red hue, which indicates hemolysis. If present, prepare a fresh batch of cells.

Issue 3: Inconsistent results in membrane potential assays.

Possible Cause Troubleshooting Step
Low Signal-to-Noise Ratio: The change in membrane potential may be small or transient.Ensure your detection system (e.g., fluorescence plate reader or microscope with a voltage-sensitive dye) is sensitive enough. Average the signal from a larger population of cells if possible.
Temperature Fluctuations: Ion channel activity is temperature-dependent.Maintain a constant temperature (e.g., 37°C) throughout the experiment using a heated stage or water bath.
Antagonist Pre-incubation Time: If testing inhibitory effects, the pre-incubation time with an antagonist may be insufficient.For antagonists like GsMTx4, ensure a sufficient pre-incubation period (e.g., 15-30 minutes) to allow for binding before adding this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables provide hypothetical data to illustrate the expected outcomes of this compound stimulation in human red blood cells.

Table 1: Dose-Response of this compound on Intracellular Ca2+ Influx (Measured as a percentage of cells responding with increased Fluo-4 fluorescence after 5 minutes)

This compound Conc. (µM)% Responding Cells (Mean ± SD)
0 (Vehicle)2.5 ± 0.8
121.2 ± 3.5
345.8 ± 5.1
1070.1 ± 6.2
3072.5 ± 5.9 (Note: Minor hemolysis observed)

Table 2: Effect of PIEZO1 Blocker (GsMTx4) on this compound-Induced Ca2+ Influx

Condition% Responding Cells (Mean ± SD)
Vehicle Control2.1 ± 0.5
This compound (10 µM)68.9 ± 5.5
GsMTx4 (5 µM)3.0 ± 0.9
GsMTx4 (5 µM) + this compound (10 µM)5.4 ± 1.2

Experimental Protocols

Protocol 1: Preparation of Washed Human Red Blood Cells

  • Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood at 500 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the plasma (supernatant) and the buffy coat (thin white layer of leukocytes).

  • Resuspend the remaining red blood cell pellet in 10 volumes of ice-cold isotonic wash buffer (e.g., PBS supplemented with 10 mM glucose, pH 7.4).

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Repeat the wash steps (4 and 5) two more times.

  • After the final wash, resuspend the RBC pellet in the appropriate experimental buffer to the desired hematocrit (e.g., 1-5%).

  • Store the washed RBC suspension on ice and use within 8 hours.

Protocol 2: Measurement of Intracellular Ca2+ using Fluo-4 AM

  • Prepare washed RBCs as described in Protocol 1 and resuspend them in a loading buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Add the fluorescent calcium indicator Fluo-4 AM to a final concentration of 5 µM.

  • Incubate the cells for 45-60 minutes at 37°C in the dark with gentle agitation.

  • Wash the cells twice with the loading buffer to remove extracellular dye.

  • Resuspend the cells in the same buffer and allow them to rest for 30 minutes at room temperature to ensure complete de-esterification of the dye.

  • Aliquot the cell suspension into a 96-well plate or the appropriate chamber for your measurement instrument (plate reader or microscope).

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add this compound (or vehicle/control compounds) and immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) over time (e.g., for 5-10 minutes).

  • Analyze the data by calculating the change in fluorescence relative to the baseline.

Visualizations: Pathways and Workflows

Dooku1_Signaling_Pathway cluster_membrane RBC Membrane PIEZO1 PIEZO1 Ca_in Ca²⁺ Influx PIEZO1->Ca_in mediates Gardos Gardos K_out K⁺ Efflux Gardos->K_out mediates This compound This compound This compound->PIEZO1 activates Ca_in->Gardos activates Response Cellular Response (Volume Change, Hyperpolarization) K_out->Response

Caption: Proposed signaling pathway of this compound in red blood cells.

Troubleshooting_Workflow Start Inconsistent / No This compound Activity Check_RBCs Check RBC Viability (Freshness, Hemolysis) Start->Check_RBCs Check_Reagents Verify Reagents (this compound, Buffers, Dyes) Check_RBCs->Check_Reagents OK Prep_Fresh_RBCs Prepare Fresh Cells Check_RBCs->Prep_Fresh_RBCs Issue Found Check_Protocol Review Protocol (Temps, Times, Conc.) Check_Reagents->Check_Protocol OK Prep_Fresh_Reagents Prepare Fresh Reagents Check_Reagents->Prep_Fresh_Reagents Issue Found Optimize_Protocol Optimize Assay Parameters Check_Protocol->Optimize_Protocol Issue Found Rerun Rerun Experiment Check_Protocol->Rerun OK Prep_Fresh_RBCs->Rerun Prep_Fresh_Reagents->Rerun Optimize_Protocol->Rerun

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_tests Experimental Tests cluster_conclusions Conclusions Obs Observation: Ca²⁺ influx with this compound Test1 Add GsMTx4 (PIEZO1 Blocker) Obs->Test1 Test2 Remove Extracellular Ca²⁺ Obs->Test2 Conc1 Effect IS PIEZO1-dependent Test1->Conc1 Influx Blocked Conc2 Effect is NOT PIEZO1-dependent Test1->Conc2 No Change Conc3 Ca²⁺ influx is from extracellular space Test2->Conc3 Influx Blocked Conc4 Ca²⁺ release is from internal stores (unlikely in RBCs) Test2->Conc4 No Change

Caption: Logical guide for interpreting experimental outcomes.

References

How to prevent degradation of Dooku1 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dooku1 Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the recombinant protein this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in long-term experiments?

A1: this compound is a multi-domain recombinant protein with several protease-sensitive linker regions, making it susceptible to degradation. The primary causes of its instability in long-term experiments include proteolytic cleavage by trace proteases, aggregation due to suboptimal buffer conditions, and loss of structural integrity from physical stressors like repeated freeze-thaw cycles.

Q2: How can I minimize proteolytic degradation of this compound?

A2: To minimize proteolysis, it is crucial to add a protease inhibitor cocktail to your experimental buffers. The specific cocktail should be selected based on the potential types of proteases in your system (e.g., serine, cysteine, metalloproteases). For long-term experiments involving cell lysates or conditioned media, replenishing the protease inhibitors may be necessary.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be flash-frozen in a cryoprotectant-containing buffer and kept at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), the protein can be kept at 4°C in a suitable buffer containing a reducing agent and a chelating agent to prevent oxidation and metal-catalyzed degradation.

Q4: Can buffer composition affect this compound stability?

A4: Yes, buffer composition is critical. The pH of the buffer should be maintained within the optimal range for this compound stability (typically pH 7.2-8.0). The inclusion of stabilizing agents such as glycerol, low concentrations of non-ionic detergents, and reducing agents can significantly enhance stability.

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time

  • Possible Cause: Gradual degradation or misfolding of the protein.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the protein has not undergone multiple freeze-thaw cycles.

    • Optimize Buffer: Supplement your experimental buffer with a fresh protease inhibitor cocktail and a stabilizing agent like glycerol.

    • Run a Control: Compare the activity of your current this compound stock with a freshly thawed aliquot from a new vial.

Issue 2: Appearance of Lower Molecular Weight Bands on a Western Blot

  • Possible Cause: Proteolytic cleavage of this compound.

  • Troubleshooting Steps:

    • Increase Protease Inhibitors: Double the concentration of the protease inhibitor cocktail in your lysis and experimental buffers.

    • Work Quickly and at Low Temperatures: Perform all protein handling steps on ice to minimize protease activity.

    • Identify Cleavage Sites: If the problem persists, consider using mass spectrometry to identify the cleavage sites, which can inform the selection of more specific protease inhibitors.

Data Presentation: Comparison of Stabilizing Agents

The following table summarizes the effects of various additives on this compound stability over a 72-hour incubation period at 37°C.

AdditiveConcentrationThis compound Activity Retention (%)Degradation Fragments (Normalized)
None (Control)-35%1.00
Protease Inhibitor Cocktail1X65%0.45
Glycerol10% (v/v)55%0.70
Bovine Serum Albumin (BSA)1 mg/mL70%0.40
PI Cocktail + BSA 1X + 1 mg/mL 92% 0.15

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

  • Buffer Preparation: Prepare a storage buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and 20% (v/v) glycerol.

  • Aliquoting: Aliquot the purified this compound into small, single-use volumes to minimize freeze-thaw cycles.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen aliquots at -80°C.

Protocol 2: Stabilization of this compound in Cell Culture Experiments

  • Prepare Master Mix: Create a concentrated stock of a broad-spectrum protease inhibitor cocktail.

  • Add to Media: Just before adding this compound to your cell culture media, dilute the protease inhibitor cocktail to its final working concentration (1X).

  • Supplement with Carrier Protein: Add a carrier protein, such as BSA, to the media at a final concentration of 0.1-1 mg/mL to reduce non-specific binding and surface-induced denaturation.

  • Incubation: Proceed with your long-term cell culture experiment, ensuring the culture is maintained in a stable environment.

Mandatory Visualizations

Dooku1_Degradation_Pathway cluster_stressors Stressors Dooku1_Native Native this compound Dooku1_Unfolded Unfolded this compound Dooku1_Native->Dooku1_Unfolded Physical Stress Dooku1_Cleaved Cleaved Fragments Dooku1_Native->Dooku1_Cleaved Proteolysis Dooku1_Aggregated Aggregated this compound Dooku1_Unfolded->Dooku1_Aggregated Proteases Proteases Proteases->Dooku1_Native FreezeThaw Freeze-Thaw Cycles FreezeThaw->Dooku1_Native SuboptimalBuffer Suboptimal Buffer SuboptimalBuffer->Dooku1_Native

Caption: A diagram illustrating the primary pathways of this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage PrepBuffer Prepare Stabilizing Buffer (pH 7.5, Glycerol, DTT) AddPI Add Protease Inhibitors (1X) PrepBuffer->AddPI AddBSA Add Carrier Protein (BSA) AddPI->AddBSA Addthis compound Add this compound to System AddBSA->Addthis compound Incubate Incubate (e.g., 37°C, 72h) Addthis compound->Incubate Monitor Monitor Activity/Integrity Incubate->Monitor Aliquot Aliquot Protein FlashFreeze Flash-Freeze in Liquid N2 Aliquot->FlashFreeze Store Store at -80°C FlashFreeze->Store Store->Addthis compound Use fresh aliquot

Caption: Recommended workflow for preventing this compound degradation in experiments.

Overcoming low potency of Dooku1 in certain experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of Dooku1, a selective antagonist of the mechanosensitive ion channel Piezo1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively antagonizes the activity of the mechanosensitive ion channel Piezo1.[1][2] It functions as a competitive antagonist of the Piezo1 agonist Yoda1.[3][4] This means that this compound blocks the activation of Piezo1 that is induced by Yoda1, but it does not inhibit the constitutive (baseline) activity of the channel.[1]

Q2: What is the expected potency (IC50) of this compound?

A2: The potency of this compound can vary depending on the experimental setup, particularly the cell type used. In human embryonic kidney (HEK) 293 cells and human umbilical vein endothelial cells (HUVECs), the half-maximal inhibitory concentration (IC50) for this compound against Yoda1-induced Piezo1 activation is consistently reported to be in the range of 1.3 to 1.5 µM. However, in other cell types, such as red blood cells, the IC50 has been observed to be significantly higher, around 90.7 µM.

Q3: Can this compound act as an agonist of Piezo1?

A3: While primarily characterized as a Yoda1 antagonist, there is evidence that this compound can exhibit agonistic activity at low concentrations in certain cell types, such as red blood cells. This highlights the importance of careful dose-response studies in your specific experimental system.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the compound as a powder at +4°C for short-term and -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month. It is advisable to prepare fresh working solutions from the stock on the day of the experiment.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental setups.

Problem 1: Observed potency of this compound is significantly lower than expected.

This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the root cause.

Step 1: Verify Experimental Parameters

Is the concentration of the Piezo1 agonist (Yoda1) appropriate?

This compound's inhibitory effect is dependent on the concentration of Yoda1 used to activate Piezo1. A high concentration of Yoda1 may require a higher concentration of this compound to achieve effective inhibition. It is recommended to use a concentration of Yoda1 that elicits a submaximal response (e.g., EC50 or EC80) to allow for a clear inhibitory window for this compound.

Is the cell type appropriate and are Piezo1 expression levels adequate?

The potency of this compound can be cell-type dependent. It is crucial to confirm that your chosen cell line expresses sufficient levels of functional Piezo1 channels.

  • Action: Verify Piezo1 expression in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. The Human Protein Atlas provides a database of protein and RNA expression in various cell lines.

  • Consideration: The stoichiometry and interacting partners of Piezo1 may differ between cell types, potentially influencing this compound's binding and efficacy.

Step 2: Assess Compound Integrity and Handling

Has the this compound stock solution been stored correctly?

Improper storage can lead to degradation of the compound.

  • Action: Ensure that this compound powder and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution.

Is this compound soluble in the experimental buffer?

Poor solubility can lead to a lower effective concentration of the inhibitor.

  • Action: this compound is soluble in DMSO. When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Visually inspect the final solution for any signs of precipitation.

Step 3: Optimize Assay Conditions

Are the incubation times appropriate?

Sufficient pre-incubation with this compound is necessary for it to reach its target and exert its inhibitory effect before the addition of Yoda1.

  • Action: Optimize the pre-incubation time with this compound. A typical starting point is 15-30 minutes before adding Yoda1.

Is there an issue with the assay itself?

Variability in your assay can mask the true effect of this compound.

  • Action: Ensure that your assay is robust and reproducible. This includes consistent cell seeding density, buffer composition, and instrument settings. For fluorescence-based assays, check for potential interference from this compound itself (e.g., autofluorescence).

Quantitative Data Summary
ParameterCell LineValueReference
IC50 HEK 2931.3 µM
HUVEC1.5 µM
Red Blood Cells90.7 µM
Solubility DMSOUp to 100 mM

Experimental Protocols

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes a common method to assess the effect of this compound on Yoda1-induced calcium influx.

Materials:

  • Cells expressing Piezo1 (e.g., HEK 293, HUVECs)

  • This compound

  • Yoda1

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • DMSO

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture overnight to allow for attachment and confluence.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • This compound Incubation:

    • Prepare the desired concentrations of this compound in HBSS. Remember to include a vehicle control (DMSO).

    • Add the this compound solutions to the cells and incubate for 15-30 minutes at room temperature.

  • Yoda1 Stimulation and Data Acquisition:

    • Prepare the desired concentration of Yoda1 in HBSS.

    • Use a fluorescence plate reader or microscope capable of ratiometric imaging to measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the Yoda1 solution to the wells and continue recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • Plot the change in the 340/380 ratio over time to visualize the calcium influx.

    • Determine the inhibitory effect of this compound by comparing the peak response in the presence and absence of the inhibitor.

Protocol 2: Aortic Ring Relaxation Assay

This ex vivo protocol is used to assess the functional antagonism of this compound on Yoda1-induced vasodilation.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., mouse, rat)

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • This compound

  • Yoda1

  • Organ bath system with force transducers

Procedure:

  • Aortic Ring Preparation:

    • Isolate the thoracic aorta and carefully clean it of surrounding connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

  • Pre-contraction:

    • Contract the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.

  • This compound Incubation:

    • Once a stable contraction is achieved, add this compound or its vehicle (DMSO) to the organ bath and incubate for approximately 20-30 minutes.

  • Yoda1-induced Relaxation:

    • Add Yoda1 to the organ bath in a cumulative concentration-response manner to induce relaxation.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves for Yoda1 in the presence and absence of this compound to determine the antagonistic effect.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound This compound->Piezo1 Inhibits (Competitive) Ca_ion Ca²⁺ Influx Piezo1->Ca_ion Allows Downstream Downstream Signaling Ca_ion->Downstream Initiates

Caption: this compound competitively inhibits Yoda1-induced Piezo1 activation and subsequent Ca²⁺ influx.

Experimental_Workflow start Start: Seed Cells load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye wash1 Wash Cells load_dye->wash1 pre_incubate Pre-incubate with this compound or Vehicle (Control) wash1->pre_incubate stimulate Stimulate with Yoda1 pre_incubate->stimulate measure Measure Intracellular Ca²⁺ (Fluorescence Ratio) stimulate->measure analyze Analyze Data: Compare this compound vs. Control measure->analyze

Caption: Workflow for assessing this compound's effect on Yoda1-induced Ca²⁺ influx.

Troubleshooting_Logic start Low this compound Potency Observed check_params Verify Experimental Parameters (Yoda1 conc., Cell Type, Piezo1 expression) start->check_params check_compound Assess Compound Integrity (Storage, Solubility) check_params->check_compound Parameters OK check_assay Optimize Assay Conditions (Incubation Time, Assay Robustness) check_compound->check_assay Compound OK solution Potency Issue Resolved check_assay->solution Assay Optimized

Caption: A logical approach to troubleshooting low this compound potency.

References

Dooku1 showing partial inhibition of agonist contractile responses.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dooku1. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for experiments involving this compound, particularly concerning its partial inhibition of agonist-induced contractile responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic chemical analogue of Yoda1. Its primary mechanism of action is as a reversible antagonist of the Yoda1-evoked activation of the mechanosensitive Piezo1 ion channel.[1][2][3] Essentially, it blocks the action of the Piezo1 agonist, Yoda1, preventing channel activation.

Q2: Is this compound a direct inhibitor of the Piezo1 channel itself?

A2: this compound is not a direct blocker of the Piezo1 channel's pore. Evidence suggests it acts as an antagonist at or near the same site where Yoda1 binds to activate the channel.[4] It does not inhibit the constitutive (baseline) activity of Piezo1 channels in the absence of Yoda1. However, some studies in specific cell types, like human red blood cells, have suggested this compound can act as a weak Piezo1 agonist on its own.

Q3: What are the reported IC₅₀ values for this compound's antagonism of Yoda1?

A3: The inhibitory concentration (IC₅₀) of this compound against Yoda1-induced calcium entry has been determined in several cell types. These values are summarized in the table below.

Table 1: IC₅₀ Values of this compound Against Yoda1-Induced Ca²⁺ Entry
Cell TypeThis compound IC₅₀ (against 2 µM Yoda1)Reference(s)
HEK 293 cells (overexpressing Piezo1)1.3 µM
Human Umbilical Vein Endothelial Cells (HUVECs)1.5 µM
Human Red Blood Cells (RBCs)~90.7 µM

Note: The significantly higher IC₅₀ in red blood cells suggests cell-type specific differences in this compound pharmacology.

Q4: Does this compound have effects other than antagonizing Yoda1?

A4: Yes. While this compound is selective for Yoda1-induced Piezo1 activation, it has been observed to cause partial inhibition of contractile responses induced by other agonists, such as phenylephrine (PE) and the thromboxane A₂ mimetic U46619, in aortic rings. This effect appears to be independent of its action on Yoda1 and the mechanism is currently not fully understood.

Troubleshooting Guide

Problem: I am observing partial inhibition of my agonist-induced smooth muscle contraction after applying this compound. Is this an expected off-target effect?

Answer: Yes, this is an observed and reported effect of this compound. Studies have shown that this compound can partially inhibit contractions induced by G-protein coupled receptor (GPCR) agonists like phenylephrine (an α1-adrenergic agonist) and U46619 (a thromboxane A₂ receptor agonist) in isolated aortic rings. This inhibitory effect occurs via an unknown mechanism that is separate from its antagonism of Yoda1-induced Piezo1 activity.

  • Recommendation: When using this compound to study Yoda1's effects on contractile tissue, it is crucial to run parallel control experiments. Assess the effect of this compound alone on the contractile response to your specific agonist of interest (e.g., phenylephrine, U46619) in the absence of Yoda1. This will allow you to quantify the baseline inhibitory effect of this compound and differentiate it from its specific antagonism of Yoda1.

Table 2: Summary of this compound's Effects on Agonist-Induced Responses in Mouse Aorta
AgonistAgonist's Primary ActionObserved Effect of this compound
Yoda1 Piezo1-mediated relaxationInhibition of relaxation
Phenylephrine (PE) α1-adrenergic receptor-mediated contractionPartial Inhibition of contraction
U46619 Thromboxane A₂ receptor-mediated contractionPartial Inhibition of contraction
Acetylcholine (ACh) Muscarinic receptor-mediated relaxationNo effect on relaxation
SIN-1 (NO donor) Direct NO-mediated relaxationNo effect on relaxation

Problem: The degree of partial inhibition I observe varies between experiments. What could be the cause?

Answer: Variability in partial inhibition can arise from several factors common in ex vivo tissue experiments.

  • Tissue Viability and Heterogeneity: Biological variability between animals or different sections of the same tissue can lead to different sensitivities to both the contractile agonist and this compound.

  • Agonist Concentration: The level of pre-contraction induced by your agonist can influence the perceived inhibition. Ensure you are using a consistent concentration of the contractile agonist (e.g., an EC₅₀ or EC₈₀ concentration) across all experiments.

  • Compound Solubility: this compound has limited aqueous solubility. Ensure your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your experimental buffer is low (typically <0.1%) and consistent across all conditions. Precipitation of this compound in the aqueous buffer can lead to inconsistent effective concentrations.

  • Incubation Time: Ensure a consistent pre-incubation time with this compound before adding the contractile agonist to allow for sufficient tissue penetration and target engagement.

Problem: How can I confirm that this compound is active in my experimental system?

Answer: The most direct way is to test its primary, intended function: the antagonism of Yoda1.

  • Positive Control Experiment:

    • In a system where Piezo1 is expressed (e.g., HUVECs, HEK293-Piezo1 cells, or endothelialized aortic rings), first establish a reproducible response to the Piezo1 agonist, Yoda1. This could be a calcium influx in cultured cells or vasorelaxation in pre-contracted aortic rings.

    • Pre-incubate the system with this compound (e.g., 10 µM) for 20-30 minutes.

    • Re-challenge with the same concentration of Yoda1.

    • A significant reduction in the Yoda1-induced response confirms that your batch of this compound is active.

Key Signaling Pathways & Workflows

Dooku1_Signaling_Pathways cluster_0 Primary Mechanism (Piezo1 Antagonism) cluster_1 Off-Target Effect (Partial Inhibition) Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Mediates Relaxation Vasorelaxation (Endothelium-Dependent) Ca_Influx->Relaxation Dooku1_antagonist This compound Dooku1_antagonist->Piezo1 Antagonizes Yoda1 Binding Agonist Agonist (e.g., Phenylephrine, U46619) GPCR GPCR Agonist->GPCR Activates Contraction_Pathway Contraction Signaling (e.g., Rho-kinase, PKC) GPCR->Contraction_Pathway Contraction Smooth Muscle Contraction Contraction_Pathway->Contraction Dooku1_inhibitor This compound Unknown Unknown Mechanism Dooku1_inhibitor->Unknown Unknown->Contraction_Pathway Partially Inhibits

Caption: this compound's primary and off-target signaling pathways.

Isometric_Tension_Workflow cluster_workflow Experimental Workflow for Isometric Tension Assay prep 1. Tissue Preparation (e.g., Isolate mouse thoracic aorta, cut into 2mm rings) mount 2. Mounting (Mount rings in myograph chamber containing PSS buffer at 37°C) prep->mount equilibrate 3. Equilibration (Apply optimal tension, equilibrate for 60-90 min) mount->equilibrate viability 4. Viability Check (Contract with high K⁺ solution, wash and return to baseline) equilibrate->viability pre_incubate 5. Pre-incubation (Incubate with this compound or vehicle for 20-30 min) viability->pre_incubate contract 6. Agonist Contraction (Add contractile agonist, e.g., PE, to induce stable contraction) pre_incubate->contract record 7. Data Recording (Record isometric tension) contract->record analyze 8. Data Analysis (Normalize data and compare responses) record->analyze

Caption: Workflow for aortic ring isometric tension assays.

Troubleshooting_Logic start Start: Observing partial inhibition of agonist contraction by this compound q1 Is this effect agonist-specific? start->q1 a1_yes Yes, only inhibits certain agonists q1->a1_yes Yes a1_no No, general dampening of contraction q1->a1_no No q2 Have you run a positive control for this compound activity? a1_yes->q2 conclusion2 Possible Issue: - Compound precipitation - Tissue health issue - Myograph calibration error a1_no->conclusion2 a2_yes Yes, this compound blocks Yoda1-induced relaxation q2->a2_yes Yes a2_no No, this compound activity not confirmed q2->a2_no No conclusion1 Conclusion: This is the known, selective off-target effect of this compound. Characterize this effect for your specific agonist as a baseline. a2_yes->conclusion1 action1 Action: Run a Yoda1 antagonism experiment to confirm this compound is active. a2_no->action1

Caption: Troubleshooting logic for partial inhibition by this compound.

Experimental Protocols

Protocol 1: Isometric Tension Recording in Aortic Rings

This protocol is adapted from methodologies used to study vascular reactivity in isolated mouse thoracic aorta.

1. Solutions and Reagents:

  • Physiological Salt Solution (PSS): (in mM) 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 D-glucose. Aerated with 95% O₂ / 5% CO₂ to maintain pH 7.4.

  • High Potassium (K⁺) Solution: PSS with equimolar substitution of NaCl with KCl.

  • Agonists: Phenylephrine (PE), U46619. Stock solutions prepared in distilled water or DMSO.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

2. Procedure:

  • Dissection: Humanely euthanize a mouse and dissect the thoracic aorta, placing it immediately into ice-cold PSS.

  • Preparation: Under a dissecting microscope, carefully remove adhering fat and connective tissue. Cut the aorta into 2 mm rings.

  • Mounting: Mount each aortic ring between two stainless steel wires or pins in a wire myograph chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of ~1 g (or 9.8 mN) and allow the tissue to equilibrate for at least 60-90 minutes, replacing the PSS every 15-20 minutes.

  • Viability Test: Contract the rings by replacing the PSS with High K⁺ solution. After a stable contraction is reached, wash the tissue with PSS and allow it to return to baseline tension. Repeat until two consecutive contractions are within 10% of each other.

  • Experiment: a. Allow the rings to rest for 30 minutes after the viability test. b. Pre-incubate the rings with this compound (e.g., 10 µM) or vehicle (DMSO, final concentration <0.1%) for 20-30 minutes. c. Add the contractile agonist (e.g., PE at a concentration that gives ~80% of maximal contraction) to the bath. d. Record the isometric tension until a stable plateau is reached.

  • Data Analysis: Express the contractile force in millinewtons (mN). The inhibitory effect of this compound can be calculated as the percentage reduction in the agonist-induced contraction compared to the vehicle control. For better comparability, tension can be normalized to the ring's length or cross-sectional area.

Protocol 2: Measurement of Intracellular Ca²⁺ in HEK293 Cells

This protocol describes measuring changes in intracellular calcium ([Ca²⁺]i) using a fluorescent indicator in a plate-reader format.

1. Materials:

  • HEK293 cells stably expressing Piezo1.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing CaCl₂.

  • Fluorescent Ca²⁺ Indicator: Fluo-8 AM or Fura-2 AM.

  • Pluronic F-127: To aid dye loading.

  • Probenecid: (Optional) To prevent dye leakage from cells.

  • Compounds: Yoda1, this compound, Ionomycin (positive control).

2. Procedure:

  • Cell Plating: Seed the HEK293-Piezo1 cells into a 96-well, black-walled, clear-bottom plate to achieve ~90% confluency on the day of the assay.

  • Dye Loading: a. Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-4 µM Fluo-8 AM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid in Assay Buffer. b. Remove the culture medium from the cells and add the loading solution to each well. c. Incubate for 30-60 minutes at 37°C, followed by ~30 minutes at room temperature, protected from light.

  • Cell Washing: Gently aspirate the loading solution and wash the cells 2-3 times with Assay Buffer, leaving the final wash volume in the wells.

  • Measurement: a. Place the plate into a fluorescence plate reader equipped with injectors. b. Set the reader to record fluorescence at appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~525 nm Em for Fluo-8) at timed intervals (e.g., every 1-2 seconds). c. Baseline: Record a stable baseline fluorescence for 15-30 seconds. d. Injection and Recording:

    • Control Wells: Inject Yoda1 and record the fluorescence increase.
    • Test Wells: Inject this compound (or vehicle), incubate for a short period if desired (or co-administer), then inject Yoda1 and record the fluorescence. e. Data Acquisition: Continue recording for 2-5 minutes to capture the full response.

  • Data Analysis: a. Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). b. The peak response (F/F₀) after agonist addition is typically used for quantification. c. Calculate the percent inhibition by this compound relative to the Yoda1-only control.

References

Technical Support Center: Managing Dooku1-Induced Calcium Entry in Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected calcium influx in erythrocytes following the application of Dooku1.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and erythrocytes.

Issue 1: Unexpected Increase in Intracellular Calcium After this compound Application

  • Question: I am using this compound as a PIEZO1 antagonist, but I am observing an increase in intracellular calcium in my erythrocyte preparations. Why is this happening?

  • Answer: Contrary to its function in some cell types, this compound has been shown to act as a PIEZO1 agonist in human red blood cells (RBCs), directly triggering calcium entry.[1][2][3] This effect is similar to the known PIEZO1 agonist Yoda1, although this compound exhibits lower potency.[1][3] Therefore, the observed calcium increase is likely a direct effect of this compound on the PIEZO1 channel in erythrocytes.

  • Troubleshooting Steps:

    • Confirm the this compound concentration: The agonistic effects of this compound on erythrocyte PIEZO1 are concentration-dependent. Review the concentrations used in your experiment and compare them to the data in Table 1.

    • Use a PIEZO1 inhibitor: To confirm that the calcium entry is mediated by PIEZO1, pre-incubate the erythrocytes with a known mechanosensitive channel blocker, such as GsMTx4, before applying this compound. A significant reduction in the calcium signal in the presence of the inhibitor would confirm PIEZO1 as the pathway.

    • Consider a different antagonist: If your experimental design requires a complete blockade of PIEZO1 without any agonistic activity, this compound may not be suitable for use in erythrocytes.

Issue 2: Observed Cell Shrinkage or Dehydration Post-Dooku1 Treatment

  • Question: After treating erythrocytes with this compound, I have noticed cellular dehydration and shrinkage. What is the mechanism behind this?

  • Answer: The increase in intracellular calcium induced by this compound can activate the Gárdos channel, a calcium-activated potassium channel. Activation of the Gárdos channel leads to an efflux of potassium ions, followed by chloride ions and water, resulting in cell shrinkage and dehydration.

  • Troubleshooting Steps:

    • Inhibit the Gárdos channel: To verify the involvement of the Gárdos channel, use a specific inhibitor like Charybdotoxin (ChTX). If the cell shrinkage is prevented or reduced in the presence of ChTX, it confirms the role of the Gárdos channel.

    • Measure membrane potential: Activation of the Gárdos channel will cause hyperpolarization of the erythrocyte membrane. Measuring the membrane potential can provide further evidence for Gárdos channel activity.

Frequently Asked Questions (FAQs)

Q1: Is this compound an agonist or an antagonist of PIEZO1 in erythrocytes?

A1: In human red blood cells, this compound exhibits a dual action. It can act as a partial antagonist of Yoda1-induced PIEZO1 activation, but it also functions as a direct agonist, independently causing calcium influx. Its agonistic potency is lower than that of Yoda1.

Q2: What is the effective concentration range for this compound to induce calcium entry in erythrocytes?

A2: this compound can induce a significant increase in intracellular calcium in erythrocytes at concentrations between 1 and 10 µM. See Table 1 for more detailed concentration-response data.

Q3: How can I block the calcium entry caused by this compound?

A3: The calcium entry induced by this compound in erythrocytes can be inhibited by pre-incubation with the mechanosensitive channel blocker GsMTx4 (20 µM).

Q4: Does this compound affect other ions besides calcium in erythrocytes?

A4: Yes. By activating the non-selective cation channel PIEZO1, this compound can also lead to an influx of sodium ions. The subsequent activation of the Gárdos channel leads to a loss of potassium ions.

Q5: What are the downstream consequences of this compound-induced calcium entry in erythrocytes?

A5: The primary downstream effect is the activation of the Gárdos channel, leading to potassium efflux, cell dehydration, and hyperpolarization of the cell membrane. Elevated intracellular calcium can also impact other cellular processes, such as cytoskeletal stability.

Data Presentation

Table 1: Effect of this compound Concentration on Erythrocyte Response

This compound ConcentrationPercentage of Fluo-4 Positive Cells (at 5 min)Observed EffectReference
1-10 µMProgressively increasingDose-dependent hyperpolarization and calcium entry
10 µM70.1%Significant Na+ increase, K+ loss, and dehydration

Table 2: Inhibitory Effects on this compound and Yoda1 Actions in Erythrocytes

InhibitorTargetEffect on this compound-Induced Ca2+ EntryEffect on Yoda1-Induced Ca2+ EntryReference
GsMTx4 (20 µM)PIEZO1AbolishedInhibited
Charybdotoxin (ChTX) (100 nM)Gárdos ChannelNo direct effect on Ca2+ entry, but inhibits downstream hyperpolarizationNo direct effect on Ca2+ entry, but inhibits downstream hyperpolarization

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fluo-4 AM

  • Cell Preparation:

    • Obtain fresh human erythrocytes and wash three times in a suitable buffer (e.g., Hepes-buffered saline).

    • Resuspend the washed erythrocytes to the desired hematocrit.

  • Dye Loading:

    • Load the erythrocytes with 5 µM Fluo-4 AM for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice to remove extracellular dye.

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading using a flow cytometer or fluorescence microscope.

  • Stimulation:

    • Add this compound at the desired concentration to the cell suspension.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Analyze the change in fluorescence intensity to determine the relative change in intracellular calcium concentration.

Protocol 2: Inhibition of this compound-Induced Calcium Entry

  • Cell Preparation and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Incubation:

    • Pre-incubate the Fluo-4 loaded erythrocytes with the inhibitor (e.g., 20 µM GsMTx4) for 20 minutes at 37°C.

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading.

  • Stimulation:

    • Add this compound to the inhibitor-treated cell suspension.

    • Record the fluorescence intensity over time.

  • Comparison:

    • Compare the fluorescence response in the presence and absence of the inhibitor to determine the degree of inhibition.

Visualizations

Dooku1_Signaling_Pathway This compound This compound PIEZO1 PIEZO1 Channel This compound->PIEZO1 Activates Ca_entry Ca²⁺ Influx PIEZO1->Ca_entry Na_entry Na⁺ Influx PIEZO1->Na_entry Gardos Gárdos Channel (KCa3.1) Ca_entry->Gardos Activates K_efflux K⁺ Efflux Gardos->K_efflux Dehydration Cell Dehydration & Shrinkage K_efflux->Dehydration Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization GsMTx4 GsMTx4 GsMTx4->PIEZO1 Inhibits ChTX Charybdotoxin ChTX->Gardos Inhibits

Caption: this compound signaling pathway in erythrocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Groups cluster_acq Data Acquisition cluster_analysis Data Analysis wash_rbc Wash Erythrocytes load_dye Load with Fluo-4 AM wash_rbc->load_dye wash_dye Wash out excess dye load_dye->wash_dye baseline Measure Baseline Fluorescence wash_dye->baseline control Control (No Treatment) This compound Add this compound inhibitor Pre-incubate with GsMTx4 inhibitor_this compound Add this compound to inhibitor-treated cells inhibitor->inhibitor_this compound baseline->control baseline->this compound baseline->inhibitor measurement Measure Fluorescence over time baseline->measurement analyze Analyze Calcium Traces measurement->analyze compare Compare treatment groups analyze->compare

Caption: Experimental workflow for assessing this compound effects.

Troubleshooting_Logic start Unexpected Ca²⁺ increase with this compound? check_conc Is this compound concentration in the 1-10 µM range? start->check_conc agonist_effect Likely this compound is acting as a PIEZO1 agonist. check_conc->agonist_effect Yes other_source Consider other sources of Ca²⁺ entry. check_conc->other_source No confirm_piezo1 Confirm with GsMTx4 (PIEZO1 inhibitor). agonist_effect->confirm_piezo1 cell_shrinkage Observing cell shrinkage? confirm_piezo1->cell_shrinkage gardos_activation Likely due to Gárdos channel activation. cell_shrinkage->gardos_activation Yes end Issue Resolved cell_shrinkage->end No confirm_gardos Confirm with Charybdotoxin (Gárdos channel inhibitor). gardos_activation->confirm_gardos confirm_gardos->end

Caption: Troubleshooting this compound-induced calcium entry.

References

Dooku1 & Piezo1 Channels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Piezo1 channel modulator, Dooku1.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
No inhibitory effect of this compound on Yoda1-induced Piezo1 activation. This compound concentration is too low. The IC50 of this compound for inhibiting Yoda1-induced Ca2+ entry is approximately 1.3 µM in HEK293 cells and 1.5 µM in HUVECs.[1][2][3][4][5] Ensure you are using a concentration in the effective range (e.g., 1-10 µM).
Yoda1 concentration is too high. The inhibitory effect of this compound is dependent on the concentration of Yoda1 used. Consider performing a dose-response curve for Yoda1 in your specific cell type to determine the optimal concentration for your experiments.
Poor solubility of this compound. This compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your experimental buffer.
Cell-type specific differences. The potency of Yoda1 and the inhibitory effect of this compound can vary between cell types. For example, Yoda1 has a higher potency in HUVECs compared to Piezo1 T-REx cells.
This compound appears to be activating Piezo1 channels. Cell type is red blood cells (RBCs). In human red blood cells, this compound has been shown to act as a partial agonist of Piezo1, inducing Ca2+ and Na+ influx. This effect is not typically observed in other cell types like HEK293 or HUVECs.
Off-target effects at high concentrations. Although generally selective for Piezo1 over channels like TRPV4 and TRPC4, very high concentrations of any compound can lead to off-target effects. Use the lowest effective concentration of this compound.
Variability in experimental results. Inconsistent Yoda1/Dooku1 application. Ensure consistent timing and method of compound application across all experiments.
Differences in Piezo1 expression levels. Piezo1 expression can vary between cell passages and culture conditions. Monitor Piezo1 expression levels via qPCR or Western blot if you observe significant variability.
Temperature fluctuations. While the effect of this compound was not found to be significantly temperature-dependent in one study, it is good practice to maintain a stable temperature during experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on Piezo1 channels?

A1: this compound is an analog of the Piezo1 agonist Yoda1. It acts as a reversible antagonist of Yoda1-evoked Piezo1 channel activity. This compound is thought to act at the same or a similar site as Yoda1, thereby preventing Yoda1 from binding and activating the channel. Importantly, this compound does not inhibit the constitutive (baseline) activity of Piezo1 channels.

Q2: In which cell types has the effect of this compound been characterized?

A2: The inhibitory effect of this compound on Yoda1-induced Piezo1 activation has been demonstrated in several cell types, including:

  • HEK293 cells overexpressing Piezo1.

  • Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express Piezo1.

  • Mouse thoracic aorta rings, where it antagonizes Yoda1-induced relaxation.

Interestingly, in human red blood cells, this compound has been shown to act as a partial agonist, capable of inducing calcium and sodium entry through Piezo1.

Q3: Is this compound selective for Piezo1 channels?

A3: this compound has been shown to be selective for Piezo1 channels. It does not affect:

  • Endogenous ATP-evoked Ca2+ elevation in HEK293 cells.

  • Store-operated Ca2+ entry in HEK293 cells.

  • Ca2+ entry through overexpressed TRPV4 or TRPC4 channels.

Q4: What are the recommended working concentrations for this compound?

A4: The effective concentration of this compound can vary depending on the cell type and the concentration of Yoda1 being used. A common working concentration for inhibiting Yoda1-induced responses is 10 µM. The reported IC50 values for inhibiting 2 µM Yoda1-induced Ca2+ entry are:

  • HEK293 cells: 1.3 µM

  • HUVECs: 1.5 µM

In red blood cells, where this compound acts as an agonist, effects have been observed at concentrations between 1 and 10 µM.

Data Presentation

Quantitative Effects of this compound on Piezo1 Channels
Cell TypeEffect of this compoundIC50 / EC50Notes
HEK293 cells (overexpressing Piezo1) Antagonist of Yoda1-induced Ca2+ entryIC50: 1.3 µM (against 2 µM Yoda1)No effect on constitutive Piezo1 activity.
Human Umbilical Vein Endothelial Cells (HUVECs) Antagonist of Yoda1-induced Ca2+ entryIC50: 1.5 µM (against 2 µM Yoda1)This compound alone (10 µM) does not evoke Ca2+ entry.
Mouse Thoracic Aorta Antagonist of Yoda1-induced relaxation-The relaxation induced by Yoda1 is endothelium- and NO-dependent.
Human Red Blood Cells (RBCs) Partial Agonist (induces Ca2+ and Na+ influx)Apparent IC50 on Yoda1 effects: 90.7 µMThis compound alone can trigger Gárdos channel activation secondary to Ca2+ entry.
Primary Cultured Rat Aortic Endothelial Cells (RAECs) Increases mitochondrial respiration-This effect suggests a potential role in regulating cellular metabolism.
Murine Neocortex (Astrocytes) Reverts Yoda1-enhanced astrocyte-neuron communication-This compound alone can alter the kinetics of slow inward currents (SICs) in neurons.

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol is a general guideline for measuring changes in intracellular calcium in response to Yoda1 and this compound.

Materials:

  • Cells expressing Piezo1 channels (e.g., HEK293-Piezo1, HUVECs)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Yoda1 stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the Ca2+ indicator dye (e.g., 2-5 µM) in HBS. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBS.

    • Incubate the cells with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells 2-3 times with HBS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding any compounds.

  • Compound Addition:

    • To test the antagonist effect of this compound, pre-incubate the cells with the desired concentration of this compound for a few minutes before adding Yoda1.

    • Add Yoda1 to stimulate Piezo1 channels.

    • To test for agonist effects, add this compound alone.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate between the two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. Normalize the data to the baseline fluorescence.

Isometric Tension Recording in Aortic Rings

This protocol outlines the measurement of vascular reactivity in response to Yoda1 and this compound.

Materials:

  • Mouse thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (PE) or other vasoconstrictor

  • Yoda1 stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Wire myograph system

Procedure:

  • Aorta Dissection: Euthanize a mouse according to approved protocols and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of surrounding connective tissue and cut it into rings of approximately 2 mm in length.

  • Mounting: Mount the aortic rings in the chambers of a wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Pre-constriction: Constrict the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Compound Addition:

    • Once a stable contraction is achieved, add Yoda1 in a cumulative manner to obtain a dose-response curve for relaxation.

    • To test the effect of this compound, pre-incubate the rings with this compound for a defined period (e.g., 30 minutes) before pre-constriction and subsequent addition of Yoda1.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.

Mandatory Visualizations

experimental_workflow cluster_calcium_imaging Calcium Imaging Workflow cluster_aortic_rings Aortic Ring Myography Workflow plate_cells Plate Cells dye_loading Load with Ca2+ Dye plate_cells->dye_loading wash_cells Wash Excess Dye dye_loading->wash_cells baseline Record Baseline Fluorescence wash_cells->baseline pre_incubate Pre-incubate with this compound baseline->pre_incubate add_yoda1 Add Yoda1 pre_incubate->add_yoda1 acquire_data Acquire Fluorescence Data add_yoda1->acquire_data dissect_aorta Dissect Thoracic Aorta prepare_rings Prepare Aortic Rings dissect_aorta->prepare_rings mount_rings Mount in Myograph prepare_rings->mount_rings equilibrate Equilibrate mount_rings->equilibrate pre_constrict Pre-constrict with PE equilibrate->pre_constrict add_compounds Add this compound then Yoda1 pre_constrict->add_compounds record_tension Record Isometric Tension add_compounds->record_tension dooku1_mechanism Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound This compound->Piezo1 Inhibits Yoda1 binding Ca_influx Ca2+ Influx Piezo1->Ca_influx Opens Cellular_Response Cellular Response Ca_influx->Cellular_Response Triggers Block Antagonism piezo1_signaling_pathways cluster_endothelial Endothelial Cells cluster_rbc Red Blood Cells cluster_neuron Astrocyte-Neuron Communication Piezo1_endo Piezo1 Activation (e.g., by Yoda1) Ca_endo Ca2+ Influx Piezo1_endo->Ca_endo eNOS eNOS Activation Ca_endo->eNOS NO Nitric Oxide (NO) Production eNOS->NO Relaxation Vasodilation NO->Relaxation Piezo1_rbc Piezo1 Activation (by Yoda1 or this compound) Ca_rbc Ca2+ Influx Piezo1_rbc->Ca_rbc Gardos_channel Gárdos Channel Activation Ca_rbc->Gardos_channel K_efflux K+ Efflux & Water Loss Gardos_channel->K_efflux Dehydration Cell Dehydration K_efflux->Dehydration Piezo1_astro Astrocyte Piezo1 Activation Gliotransmitter Gliotransmitter Release Piezo1_astro->Gliotransmitter NMDA_receptor Neuronal NMDA Receptor Gliotransmitter->NMDA_receptor SIC Slow Inward Currents (SICs) NMDA_receptor->SIC

References

Best practices for Dooku1 storage and handling to maintain stability.

Author: BenchChem Technical Support Team. Date: November 2025

Dooku1 Technical Support Center

Welcome to the technical support center for this compound. This guide provides best practices for storage and handling to ensure the stability and integrity of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored at or below -80°C. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.

Q2: How should I handle this compound upon receiving the shipment?

Upon receipt, immediately transfer the vial of this compound to a -80°C freezer for long-term storage. If you plan to use it within a week, you may store it at 4°C. Before use, thaw the vial on ice and centrifuge briefly to collect the contents at the bottom of the tube.

Q3: Is this compound sensitive to light?

Yes, this compound is light-sensitive. It is recommended to work with the product in a low-light environment and to store it in a light-protected vial. Exposure to direct light can lead to a loss of activity.

Q4: What is the recommended solvent for reconstituting lyophilized this compound?

For lyophilized this compound, we recommend reconstituting with sterile, nuclease-free water to a final concentration of 1 mg/mL. Gently pipette up and down to mix; do not vortex.

Troubleshooting Guide

Issue Possible Cause Solution
Loss of this compound Activity Improper storage temperature.Ensure this compound is stored at -80°C for long-term storage and 4°C for short-term use.
Repeated freeze-thaw cycles.Aliquot this compound into smaller, single-use volumes after reconstitution to avoid multiple freeze-thaw cycles.
Exposure to light.Minimize light exposure during handling and storage. Use amber or foil-wrapped tubes.
Inconsistent Experimental Results Inaccurate pipetting.Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Variability in reagent concentrations.Prepare fresh reagents for each experiment and ensure accurate dilutions.
This compound Aggregation High concentration during reconstitution.Reconstitute to the recommended concentration of 1 mg/mL. If a higher concentration is needed, use a buffer containing a mild detergent like 0.1% Tween-20.
Improper mixing.Do not vortex this compound. Mix gently by pipetting or inverting the tube.

Experimental Protocols

Western Blot Protocol for this compound Detection
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run the gel at 120V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-Dooku1 antibody (1:1000 dilution) in 5% non-fat milk in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Dooku1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound KinaseA Kinase A This compound->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene TF->Gene Dooku1_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute this compound in Nuclease-Free Water Aliquoting Aliquot into Single-Use Tubes Reconstitution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thawing Thaw on Ice Storage->Thawing Treatment Treat Cells with this compound Thawing->Treatment Assay Perform Downstream Assay Treatment->Assay Data Collect Data Assay->Data Analysis Analyze Results Data->Analysis

Validation & Comparative

A Comparative Guide to Mechanosensitive Channel Blockers: Dooku1 vs. GsMTx4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of mechanosensitive ion channels, such as Piezo1, is critical for understanding a myriad of physiological processes, including vascular tone, red blood cell volume regulation, and touch sensation. The development and characterization of specific pharmacological tools to modulate these channels are paramount for both basic research and therapeutic applications. This guide provides an objective comparison of two prominent mechanosensitive channel blockers, Dooku1 and GsMTx4, focusing on their mechanisms of action, quantitative performance, and the experimental protocols used for their characterization.

Overview and Mechanism of Action

This compound is a synthetic small molecule developed as a derivative of the Piezo1 agonist, Yoda1. It functions as a reversible antagonist of Yoda1-evoked Piezo1 activation .[1][2][3] Rather than directly blocking the ion channel pore or preventing mechanical activation, this compound specifically interferes with the action of Yoda1, suggesting it may act as a competitive antagonist at or near the Yoda1 binding site.[4][5] This makes it an invaluable tool for dissecting the chemical activation pathway of Piezo1. Interestingly, while primarily known as a Yoda1 antagonist, some studies have shown that this compound can act as a weak Piezo1 agonist in certain cell types, such as human red blood cells.

GsMTx4 is a 34-amino acid peptide isolated from the venom of the tarantula Grammostola spatulata. Unlike this compound, GsMTx4 is a broad-spectrum inhibitor of cationic mechanosensitive channels, including Piezo1, Piezo2, TRPC1, and TRPC6. Its mechanism is unique; it acts as a "gating modifier" by partitioning into the plasma membrane. By embedding in the lipid bilayer near the channel, GsMTx4 is thought to alter the local membrane tension, making it more difficult for mechanical force to be effectively transferred to the channel for gating. This action is not stereospecific, as both the L- and D-enantiomers of GsMTx4 are effective inhibitors.

cluster_0 This compound: Antagonism of Chemical Activation cluster_1 GsMTx4: Gating Modification by Mechanical Force Yoda1 Yoda1 (Agonist) Piezo1_D Piezo1 Channel Yoda1->Piezo1_D Binds & Activates Ca_Influx_D Ca²+ Influx Piezo1_D->Ca_Influx_D Opens This compound This compound This compound->Piezo1_D Blocks Yoda1 Binding Cell_Response_D Cellular Response Ca_Influx_D->Cell_Response_D Mech_Force Mechanical Force (e.g., Stretch) Membrane Lipid Bilayer Mech_Force->Membrane Increases Tension Piezo1_G Piezo1 Channel Membrane->Piezo1_G Activates Ca_Influx_G Ca²+ Influx Piezo1_G->Ca_Influx_G Opens GsMTx4 GsMTx4 GsMTx4->Membrane Partitions into Bilayer GsMTx4->Piezo1_G Inhibits Gating Cell_Response_G Cellular Response Ca_Influx_G->Cell_Response_G

Caption: Mechanisms of Action for this compound and GsMTx4.

Quantitative Data Presentation

The efficacy and specificity of this compound and GsMTx4 have been quantified across various experimental systems. The following tables summarize these key performance metrics.

Table 1: Inhibitory Potency (IC50)
CompoundTarget/ConditionCell TypeIC50 ValueReference(s)
This compound 2 µM Yoda1-induced Ca²⁺ entryHEK 293 (overexpressing Piezo1)1.3 µM
2 µM Yoda1-induced Ca²⁺ entryHuman Umbilical Vein Endothelial Cells (HUVECs)1.5 µM
Yoda1-induced Ca²⁺ entryHUVECs1.49 µM
Yoda1-induced hyperpolarizationHuman Red Blood Cells (RBCs)90.7 µM
GsMTx4 Mechanically-induced currentsHEK 293 (overexpressing Piezo1)~80% inhibition at µM concentrations

Note: Direct IC50 values for GsMTx4 on mechanically-activated Piezo1 currents are not consistently reported in the same format as for this compound on Yoda1-activation. Its potency is often described by percentage inhibition at a given concentration or by its dissociation constant (KD).

Table 2: Binding Kinetics and Specificity
CompoundParameterValueTarget ChannelNotesReference(s)
This compound SpecificityNo effectStore-operated Ca²⁺ entry, TRPV4, TRPC4Selective for antagonizing Yoda1-evoked Piezo1 activity.
GsMTx4 KD (Dissociation Constant)~155 nMPiezo1Calculated from kinetic rate constants.
Association Rate (ka)7.0 x 10⁵ M⁻¹s⁻¹Piezo1
Dissociation Rate (kd)0.11 s⁻¹Piezo1
SpecificityInhibitsPiezo1, Piezo2, TRPC1, TRPC6Broadly inhibits cationic mechanosensitive channels.
SpecificityNo effectTREK-1 (K⁺ selective MSC), Voltage-gated channelsDoes not block anionic or certain other types of ion channels.

Experimental Protocols

The characterization of this compound and GsMTx4 relies on precise experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Protocol 1: Intracellular Calcium Imaging

This assay measures changes in intracellular calcium ([Ca²⁺]i) following channel activation, a direct downstream consequence of Piezo1 opening.

  • Cell Preparation:

    • Culture cells (e.g., HEK 293T, HUVECs) on glass-bottom dishes suitable for microscopy. For studies on overexpressed channels, transfect cells with the Piezo1 expression vector 24-48 hours prior to the experiment.

  • Dye Loading:

    • Wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (2.5 µM) or Fluo-4 AM (4 µM) for 30-60 minutes at room temperature or 37°C. Include a non-ionic surfactant like Pluronic F-127 (0.04-0.05%) to aid dye loading.

    • Wash cells again with assay buffer to remove excess dye.

  • Inhibitor Incubation:

    • For antagonist studies, pre-incubate the cells with the desired concentration of this compound or GsMTx4 for a specified period (e.g., 20 minutes for this compound) before stimulation.

  • Stimulation and Data Acquisition:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and a light source for ratiometric (Fura-2) or single-wavelength (Fluo-4) imaging.

    • Establish a baseline fluorescence reading.

    • Add the agonist (e.g., Yoda1 for this compound studies) or apply a mechanical stimulus (e.g., shear stress via microfluidics for GsMTx4 studies).

    • Record fluorescence intensity over time. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and record the emission ratio.

  • Data Analysis:

    • Quantify the change in fluorescence ratio (F340/F380 for Fura-2) or intensity (for Fluo-4) relative to the baseline to determine the [Ca²⁺]i response.

    • Generate dose-response curves to calculate IC50 (for inhibitors) or EC50 (for agonists) values using appropriate statistical software.

node_start Start: Cell Culture node_dye Load with Ca²+ Dye (e.g., Fura-2, Fluo-4) node_start->node_dye node_wash1 Wash to Remove Excess Dye node_dye->node_wash1 node_inhibitor Pre-incubate with Blocker (this compound/GsMTx4) node_wash1->node_inhibitor node_baseline Acquire Baseline Fluorescence node_inhibitor->node_baseline node_stimulate Apply Stimulus (Yoda1 or Mechanical Force) node_baseline->node_stimulate node_record Record Fluorescence Signal Over Time node_stimulate->node_record node_analyze Analyze Data: Calculate Response & IC50 node_record->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for calcium imaging assays.
Protocol 2: Patch-Clamp Electrophysiology

This technique provides direct measurement of ion flow across the cell membrane, offering high-resolution data on channel activity.

  • Cell and Pipette Preparation:

    • Use cells expressing the channel of interest (e.g., Piezo1-transfected HEK 293 cells).

    • Prepare extracellular solution (e.g., 145 mM NaCl, 5 mM KCl, 3 mM MgCl₂, 0.1 mM CaCl₂, 10 mM HEPES, pH 7.4) and intracellular pipette solution (e.g., 133 mM CsCl, 10 mM HEPES, pH 7.4).

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Seal Formation and Patch Configuration:

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

    • For studying extracellularly applied blockers like GsMTx4, the outside-out patch configuration is ideal. This is achieved by pulling the pipette away from the cell after establishing a whole-cell configuration.

  • Mechanical Stimulation and Recording:

    • Apply controlled negative or positive pressure (suction or pressure) through the patch pipette using a high-speed pressure clamp to mechanically gate the channels.

    • Hold the membrane potential at a set voltage (e.g., -50 mV) and record the resulting ionic currents.

  • Blocker Application:

    • Establish a stable baseline of mechanically-activated currents.

    • Perfuse the outside-out patch with the extracellular solution containing GsMTx4 at the desired concentration.

    • Record the inhibition of the current. To determine kinetics, measure the rate of current decay upon application (for ka) and the rate of recovery after washout (for kd).

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after blocker application.

    • Calculate the percentage of inhibition.

    • Fit exponential functions to the onset of block and washout to determine association and dissociation rates.

Protocol 3: Aortic Ring Relaxation Assay

This ex vivo assay is used to determine the functional effect of Piezo1 modulators on vascular tissue.

  • Tissue Preparation:

    • Humanely euthanize a mouse (e.g., C57BL/6) and carefully dissect the thoracic aorta in cold physiological salt solution.

    • Clean the aorta of adherent connective tissue and cut it into rings approximately 2 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~5 mN.

  • Experiment Execution:

    • Pre-constrict the aortic rings with an agent like phenylephrine or U46619 to induce a stable contraction.

    • To study relaxation, add the Piezo1 agonist Yoda1 in a cumulative, dose-dependent manner and record the decrease in tension.

    • To test the antagonist, pre-incubate the pre-constricted rings with this compound (e.g., 10 µM for 20 minutes) before adding Yoda1.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction amplitude.

    • Compare the dose-response curves of Yoda1 in the presence and absence of this compound to demonstrate antagonism.

Summary and Conclusion

This compound and GsMTx4 are both powerful inhibitors for studying mechanosensitive channels, but they serve distinct experimental purposes.

  • This compound is a highly specific pharmacological tool for probing the Yoda1-dependent activation of Piezo1 . Its primary utility lies in studies aimed at understanding the structure-function relationship of the Yoda1 binding site and the mechanisms of chemical, as opposed to mechanical, channel gating. Researchers should be aware of its potential for cell-type-specific effects, including weak agonism.

  • GsMTx4 is a broader, more versatile inhibitor of mechanically-activated cationic channels . As a gating modifier, it is an excellent tool for confirming the involvement of channels like Piezo1 or Piezo2 in a physiological response to mechanical stimuli such as stretch, flow, or pressure. Its lack of stereospecificity and resistance to proteolysis (D-enantiomer) are advantageous properties.

The choice between this compound and GsMTx4 should be guided by the specific scientific question. If the goal is to investigate the chemical pharmacology of Piezo1, this compound is the appropriate choice. If the aim is to block responses to physical forces mediated by a range of mechanosensitive channels, GsMTx4 is the more suitable inhibitor.

References

Dooku1: A Selective Antagonist of Piezo1 with No Apparent Effect on TRPV4 and TRPC4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modulation of ion channels is paramount for therapeutic innovation. Dooku1, a Yoda1 analogue, has emerged as a valuable pharmacological tool for studying the mechanosensitive ion channel Piezo1. This guide provides a comparative analysis of this compound's selectivity for Piezo1 over other transient receptor potential (TRP) channels, specifically TRPV4 and TRPC4, supported by experimental data and detailed protocols.

Quantitative Analysis of this compound Selectivity

This compound has been characterized as a reversible antagonist of the Yoda1-evoked activation of Piezo1 channels.[1][2][3][4] Experimental data demonstrates its potency in inhibiting Piezo1 while showing a lack of activity against TRPV4 and TRPC4 channels at tested concentrations.

CompoundTargetCell LineAssay TypeParameterValueReference
This compoundPiezo1 (Yoda1-induced)HEK 293 cellsCa2+ entryIC501.3 µM[1]
This compoundPiezo1 (Yoda1-induced)HUVECsCa2+ entryIC501.5 µM
This compoundTRPV4CHO cellsCa2+ entryActivityNo effect at 10 µM
This compoundTRPC4HEK 293 cellsCa2+ entryActivityNo effect at 10 µM

Table 1: Comparative Selectivity of this compound. This table summarizes the inhibitory concentration (IC50) of this compound on Yoda1-activated Piezo1 channels and its observed effect on TRPV4 and TRPC4 channels.

Experimental Protocols for Selectivity Validation

The selectivity of this compound was primarily determined through intracellular calcium and thallium ion flux assays in various cell lines overexpressing the target ion channels.

Intracellular Calcium (Ca2+) Measurement Assay

This assay is a common method to assess the activity of ion channels that are permeable to calcium.

  • Cell Lines:

    • HEK 293 cells overexpressing human Piezo1.

    • CHO cells overexpressing TRPV4.

    • HEK 293 cells overexpressing TRPC4.

    • Human Umbilical Vein Endothelial Cells (HUVECs) which endogenously express Piezo1.

  • Methodology:

    • Cells are seeded in 96-well plates and cultured to an appropriate confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which allows for the measurement of changes in intracellular calcium concentration.

    • For Piezo1 inhibition studies, cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).

    • Piezo1 channels are subsequently activated using the specific agonist Yoda1 (e.g., 2 µM).

    • For TRPV4 and TRPC4 selectivity testing, the respective channels are activated by their specific agonists (e.g., 4α-phorbol 12,13-didecanoate (4α-PDD) for TRPV4 and (-)-Englerin A for TRPC4) in the presence of this compound (e.g., 10 µM) or vehicle.

    • Changes in fluorescence, corresponding to changes in intracellular Ca2+, are measured over time using a fluorescence plate reader.

    • The data is analyzed to determine the concentration-response curve for this compound's inhibition of Piezo1 and to confirm the absence of an effect on TRPV4 and TRPC4.

Thallium (Tl+) Flux Assay

This assay provides an alternative method to measure cation channel activity, as Tl+ can permeate through many non-selective cation channels and be detected by specific fluorescent dyes.

  • Cell Line:

    • HEK 293 T-REx™ cells with tetracycline-inducible expression of Piezo1.

  • Methodology:

    • Piezo1 expression is induced by treating the cells with tetracycline.

    • Cells are loaded with a Tl+-sensitive fluorescent dye.

    • Cells are pre-incubated with this compound or vehicle.

    • A solution containing Tl+ is added to the cells to initiate the influx.

    • The rate of increase in fluorescence, which corresponds to the rate of Tl+ entry, is measured to determine Piezo1 channel activity.

Signaling Pathways

To understand the context of this compound's action, it is crucial to visualize the signaling pathways of Piezo1, TRPV4, and TRPC4.

Piezo1_Signaling cluster_membrane Plasma Membrane Piezo1 Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mechanical_Stimuli Mechanical Stimuli (e.g., Shear Stress, Stretch) Mechanical_Stimuli->Piezo1 Activates Downstream_Effectors Downstream Effectors (e.g., Calpain, PKC, Src) Ca_influx->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Vasodilation, Cell Migration, Proliferation) Downstream_Effectors->Cellular_Responses Leads to

Figure 1: Simplified signaling pathway of the Piezo1 channel.

TRPV4_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimuli Stimuli (e.g., Osmotic Pressure, Temperature, 4α-PDD) Stimuli->TRPV4 Activates Downstream_Pathways Downstream Pathways (e.g., PKC, PKA, MAPK) Ca_influx->Downstream_Pathways Activates Cellular_Functions Cellular Functions (e.g., Nociception, Inflammation, Vascular Function) Downstream_Pathways->Cellular_Functions Regulates

Figure 2: Simplified signaling pathway of the TRPV4 channel.

TRPC4_Signaling cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Produces TRPC4 TRPC4 Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPC4->Cation_influx Ligand Ligand Ligand->GPCR DAG->TRPC4 Activates Cellular_Responses Cellular Responses (e.g., Neuronal Excitation, Vascular Tone) Cation_influx->Cellular_Responses Leads to

Figure 3: Simplified signaling pathway of the TRPC4 channel.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the selectivity of a compound like this compound is systematic and comparative.

Selectivity_Workflow cluster_piezo1 Primary Target: Piezo1 cluster_offtarget Off-Target Channels: TRPV4, TRPC4 Compound Test Compound (this compound) Piezo1_Assay Functional Assay (e.g., Ca²⁺ influx with Yoda1) Compound->Piezo1_Assay Off_Target_Assay Functional Assays (e.g., Ca²⁺ influx with specific agonists) Compound->Off_Target_Assay Piezo1_Activity Measure Piezo1 Activity Piezo1_Assay->Piezo1_Activity Piezo1_IC50 Determine IC₅₀ Piezo1_Activity->Piezo1_IC50 Selectivity_Conclusion Conclusion on Selectivity Piezo1_IC50->Selectivity_Conclusion Off_Target_Activity Measure Channel Activity Off_Target_Assay->Off_Target_Activity No_Effect Confirm No Significant Effect at relevant concentrations Off_Target_Activity->No_Effect No_Effect->Selectivity_Conclusion

Figure 4: Workflow for validating the selectivity of this compound.

References

Cross-validation of Dooku1's effects in different cell lines (HEK293, HUVEC, CHO).

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive cross-validation of the effects of Dooku1, a known antagonist of the Piezo1 channel activator Yoda1, across three distinct and widely used cell lines: Human Embryonic Kidney 293 (HEK293), Human Umbilical Vein Endothelial Cells (HUVEC), and Chinese Hamster Ovary (CHO) cells. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with supporting experimental data and detailed protocols.

Executive Summary

This compound consistently demonstrates its role as a potent antagonist of Yoda1-induced Piezo1 channel activation, leading to the inhibition of intracellular calcium influx. This activity is observed with high efficacy in both HEK293 and HUVEC cells, which endogenously or through overexpression exhibit Piezo1 channels. While CHO cells are also a relevant model for studying Piezo1, the specific inhibitory effects of this compound are most clearly quantified in HEK293 and HUVEC lines. This guide presents key inhibitory concentration data, detailed experimental methodologies for reproducing these findings, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The inhibitory effect of this compound on Yoda1-induced calcium influx was quantified to determine its half-maximal inhibitory concentration (IC50) in different cell lines. The following table summarizes these findings.

Cell LineTargetAgonist (Concentration)This compound IC50Citation
HEK293Piezo1-mediated Ca2+ entryYoda1 (2 µM)1.3 µM[1][2]
HUVECPiezo1-mediated Ca2+ entryYoda1 (2 µM)1.5 µM[1][2]
CHOPiezo1-mediated Ca2+ entryYoda1Data not specified, but this compound shows selectivity for Piezo1 in this cell line.[2]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, it is crucial to understand the signaling cascade initiated by the Piezo1 agonist, Yoda1. The following diagram illustrates the established pathway and the point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Yoda1 Yoda1 Piezo1 Piezo1 Channel (Inactive) Yoda1->Piezo1 Activates Piezo1_active Piezo1 Channel (Active) Ca_in Ca²⁺ (intracellular) This compound This compound This compound->Piezo1_active Inhibits Ca_out Ca²⁺ (extracellular) Ca_out->Piezo1_active Influx Downstream Downstream Signaling (e.g., CaM, MLCK, FAK/Src) Ca_in->Downstream Activates

Figure 1: this compound's mechanism of action on the Piezo1 signaling pathway.

The subsequent diagram outlines the typical experimental workflow used to assess the inhibitory effects of this compound on Yoda1-induced cellular responses.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis arrow arrow Cell_Culture Culture HEK293, HUVEC, or CHO cells Seeding Seed cells in appropriate plates Cell_Culture->Seeding Pre_incubation Pre-incubate with this compound or vehicle Seeding->Pre_incubation Stimulation Stimulate with Yoda1 Pre_incubation->Stimulation Ca_Assay Intracellular Ca²⁺ Measurement (e.g., Fura-2, Fluo-4) Stimulation->Ca_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Stimulation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Stimulation->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) Ca_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Figure 2: General experimental workflow for cross-validating this compound's effects.

Experimental Protocols

Intracellular Calcium Measurement (Fura-2 AM Method)
  • Cell Preparation: Seed HEK293, HUVEC, or CHO cells onto 96-well black-walled, clear-bottom plates and culture to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing 20 mM HEPES. Load cells with 2-5 µM Fura-2 AM in the same buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove extracellular dye.

  • Compound Addition: Add this compound at various concentrations or a vehicle control to the respective wells and incubate for 10-20 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and an emission filter (510 nm).

  • Stimulation: After establishing a baseline fluorescence ratio, inject Yoda1 to achieve the desired final concentration.

  • Data Recording: Continuously record the fluorescence ratio (340/380 nm) before and after the addition of Yoda1.

  • Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the Yoda1-only control to determine the IC50 value.

Cell Viability Assay (MTT Method)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of Yoda1 for 24-48 hours. Include appropriate vehicle controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Culture and treat cells with this compound and/or Yoda1 as described for the cell viability assay.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the culture medium.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Conclusion

This compound is a selective and potent antagonist of Yoda1-induced Piezo1 channel activation in HEK293 and HUVEC cell lines. The provided data and protocols offer a robust framework for researchers to independently validate and further explore the effects of this compound in these and other cellular models. The consistent performance of this compound across different cell types underscores its utility as a valuable tool for investigating the physiological and pathophysiological roles of the Piezo1 channel.

References

Comparative Analysis of Dooku1 and Yoda1 on Piezo1 Channel Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key chemical modulators of the mechanosensitive Piezo1 ion channel: the agonist Yoda1 and its analogue, Dooku1. Understanding the distinct effects of these compounds on Piezo1 channel kinetics is crucial for their application in physiological research and as potential therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular interactions and experimental workflows.

Executive Summary

Yoda1 is a potent and selective agonist of the Piezo1 channel, widely used to study its function in various physiological processes. It activates the channel by a "molecular wedge" mechanism, sensitizing it to mechanical stimuli and promoting channel opening. This compound, originally developed as a Yoda1 antagonist, has a more complex role. While it effectively antagonizes Yoda1-induced Piezo1 activation in many cell types, it can also act as a weak partial agonist, particularly in human red blood cells. This dual functionality highlights the nuanced pharmacology of Piezo1 modulation.

Data Presentation: Quantitative Comparison of Yoda1 and this compound on Piezo1 Kinetics

The following tables summarize the key quantitative parameters describing the effects of Yoda1 and this compound on Piezo1 channel kinetics, based on electrophysiological and calcium imaging studies.

Table 1: Agonist and Antagonist Potencies

CompoundParameterCell TypeValueCitation
Yoda1EC50 (Activation)Human Red Blood Cells1391 nM[1]
Yoda1EC50 (Activation)Piezo1 T-REx cells2.51 µM[2]
Yoda1EC50 (Activation)HUVECs0.23 µM[2]
This compoundIC50 (Yoda1 Antagonism)HEK 293 cells1.3 µM[3][4]
This compoundIC50 (Yoda1 Antagonism)HUVECs1.5 µM
This compoundIC50 (Yoda1 Antagonism)Human Red Blood Cells90.7 µM

Table 2: Effects on Single-Channel Kinetics (Mouse Piezo1 in HEK293TΔPZ1 cells)

ParameterConditionYoda1 (30 µM)This compound (30 µM)Citation
Open Probability (NPo)-2-3 fold increaseNo significant change
Open Dwell Time-ExtendedModulated without affecting NPo
Shut Dwell Time-ShortenedModulated without affecting NPo

Table 3: Effects on Macroscopic Currents (Mouse Piezo1)

ParameterYoda1This compoundCitation
ActivationInduces channel openingGenerally no activation (except in RBCs)
InactivationSlows inactivation kineticsNo significant effect
DeactivationSlows deactivation kineticsNo significant effect
Recovery from InactivationAcceleratesNo significant effect

Signaling Pathways and Mechanisms of Action

Yoda1 is proposed to act as a "molecular wedge," inserting into a pocket within the mechanosensory domain of Piezo1, which facilitates force-induced conformational changes and lowers the threshold for channel activation. This leads to an influx of cations, primarily Ca2+, down their electrochemical gradient.

This compound, as a Yoda1 antagonist, is thought to competitively bind at or near the same site as Yoda1, preventing Yoda1-induced activation. Its ability to act as a weak agonist in certain contexts, such as in red blood cells, suggests a more complex interaction with the channel, possibly due to differences in the local membrane environment or cell-specific factors.

Piezo1_Modulation cluster_membrane Cell Membrane Piezo1 Piezo1 Channel (Closed) Piezo1_Open Piezo1 Channel (Open) Piezo1->Piezo1_Open Conformational Change Ca_ion Ca²⁺ Piezo1_Open->Ca_ion Influx Yoda1 Yoda1 Yoda1->Piezo1 Activates This compound This compound This compound->Yoda1 Antagonizes Downstream Downstream Signaling Ca_ion->Downstream

Caption: Modulation of Piezo1 channel by Yoda1 and this compound.

Experimental Protocols

Electrophysiology: Patch-Clamp Recordings

This method is used to directly measure the ion flow through the Piezo1 channel in response to chemical modulators and/or mechanical stimuli.

Workflow:

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293T cells expressing Piezo1) B Patch Pipette Fabrication (Borosilicate glass) A->B C Establish Gigaohm Seal (Cell-attached or whole-cell configuration) B->C D Apply Voltage Protocol (e.g., Voltage ramps or steps) C->D E Compound Application (Yoda1 and/or this compound via perfusion) D->E F Data Acquisition (Recording of ion channel currents) E->F G Data Analysis (Open probability, dwell times, etc.) F->G

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology Details:

  • Cell Culture: HEK293T cells are commonly used for their low endogenous mechanosensitive channel expression and are transiently transfected with mouse or human Piezo1 constructs.

  • Solutions:

    • External Solution (in mM): 140 KCl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.3 with KOH).

    • Pipette Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 TEA-Cl, and 10 HEPES (pH 7.3 with NaOH). Yoda1 and/or this compound are added to this solution at the desired concentration.

  • Recording: Currents are recorded using an Axopatch amplifier, sampled at 20 kHz and filtered at 2 kHz. For mechanical stimulation, negative pressure pulses can be applied through the recording electrode.

  • Data Analysis: Single-channel events are idealized and analyzed to determine open probability (NPo) and dwell times for open and shut states. Macroscopic currents are analyzed for their activation, inactivation, and deactivation kinetics.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) as a downstream indicator of Piezo1 channel activation.

Workflow:

Calcium_Imaging_Workflow A Cell Seeding (On glass coverslips) B Loading with Ca²⁺ Indicator (e.g., Fluo-4 AM) A->B C Establish Baseline Fluorescence B->C D Compound Application (Yoda1 and/or this compound) C->D E Fluorescence Imaging (Time-lapse microscopy) D->E F Data Analysis (Change in fluorescence intensity over time) E->F

Caption: Workflow for intracellular calcium imaging experiments.

Methodology Details:

  • Cell Preparation: Cells (e.g., HEK293T expressing Piezo1 or HUVECs with endogenous Piezo1) are plated on glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 5 µM), for a period to allow for de-esterification and intracellular accumulation.

  • Imaging: A fluorescence microscope or a plate reader is used to monitor the fluorescence intensity over time. A baseline reading is established before the addition of the compounds.

  • Data Analysis: The change in fluorescence intensity (ΔF) relative to the initial fluorescence (F0) is calculated (ΔF/F0) to quantify the change in intracellular calcium concentration.

Conclusion

Yoda1 and this compound are invaluable tools for dissecting the role of Piezo1 in health and disease. While Yoda1 serves as a reliable agonist for activating the channel, this compound's dual nature as both an antagonist and a weak partial agonist necessitates careful consideration of the experimental context, particularly the cell type and the concentrations used. The quantitative data and methodologies presented in this guide provide a framework for the rigorous investigation of Piezo1 pharmacology and its physiological implications.

References

Dooku1: A Selective Piezo1 Channel Antagonist with No Direct Effect on Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of the small molecule Dooku1, clarifying its established role as a Piezo1 channel antagonist and presenting experimental evidence that demonstrates its lack of effect on the canonical store-operated calcium entry (SOCE) pathway.

This compound is a synthetic analogue of Yoda1, a well-known agonist of the mechanosensitive Piezo1 ion channel.[1][2] Primarily, this compound functions as a reversible antagonist of Yoda1-induced Piezo1 activity.[1][2][3] While this compound modulates calcium influx through Piezo1 channels, extensive experimental data confirms that it does not impact the distinct and critical calcium signaling pathway known as store-operated calcium entry (SOCE).

Comparative Analysis of this compound's Effect on Calcium Entry Mechanisms

Store-operated calcium entry is a fundamental process where the depletion of calcium from the endoplasmic reticulum (ER) triggers the influx of extracellular calcium across the plasma membrane. This process is primarily mediated by the interaction of the ER calcium sensor STIM1 and the plasma membrane calcium channel ORAI1.

Experiments have been conducted to determine if this compound's activity intersects with this pathway. The data conclusively show that this compound is not an alternative modulator of SOCE and its selectivity for the Piezo1 channel is a key feature of its pharmacological profile.

Quantitative Data: this compound vs. SOCE

The following table summarizes the key experimental findings regarding this compound's effects on different calcium entry pathways.

Experimental ConditionCell TypeThis compound ConcentrationObservationConclusion
Store-Operated Calcium Entry HEK 29310 µMNo effect on Ca2+ entry following store depletion with thapsigargin.This compound does not affect the STIM-ORAI pathway.
Endogenous Receptor Activation HEK 29310 µMNo effect on Ca2+ release evoked by ATP.This compound does not interfere with G-protein coupled receptor-mediated Ca2+ signaling.
TRPV4 Channel Activation CHO cells10 µMNo effect on Ca2+ entry through overexpressed TRPV4 channels.This compound shows selectivity against other TRP family channels.
TRPC4 Channel Activation HEK 29310 µMNo effect on Ca2+ entry through overexpressed TRPC4 channels.This compound shows selectivity against other TRP family channels.
Yoda1-induced Piezo1 Activation HEK 293IC50: 1.3 µMInhibits Yoda1-induced Ca2+ entry.This compound is an effective antagonist of Piezo1 activation by Yoda1.
Yoda1-induced Piezo1 Activation HUVECsIC50: 1.5 µMInhibits Yoda1-induced Ca2+ entry.This compound's antagonist activity is consistent across different cell types expressing Piezo1.

It is important to note that while this compound was developed as a Piezo1 antagonist, some studies have observed that at certain concentrations and in specific cell types, such as red blood cells, it may act as a weak agonist. This highlights the necessity of careful dose-response studies in the specific cellular context of interest.

Signaling Pathway Diagrams

The following diagrams illustrate the established SOCE pathway and the distinct mechanism of Piezo1 channel modulation by Yoda1 and this compound, underscoring the lack of interaction.

SOCE_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Extra Extracellular Space ORAI1 ORAI1 Ca_cyto Cytosolic Ca2+ PLC PLC IP3 IP3 PLC->IP3 2. Generation Receptor Receptor Receptor->PLC STIM1 STIM1 STIM1->ORAI1 5. Activation Ca_Store Ca2+ Store Ca_Store->STIM1 4. Depletion sensed IP3R IP3R IP3R->Ca_Store 3. Ca2+ Release Ca_out Ca2+ Ca_out->ORAI1 6. SOCE Ligand Ligand Ligand->Receptor 1. Activation IP3->IP3R

Caption: Canonical Store-Operated Calcium Entry (SOCE) Pathway.

Dooku1_Pathway cluster_PM Plasma Membrane cluster_Extra Extracellular Space Piezo1 Piezo1 Channel Ca_cyto Cytosolic Ca2+ Ca_out Ca2+ Ca_out->Piezo1 Ca2+ Influx Yoda1 Yoda1 (Agonist) Yoda1->Piezo1 Activates This compound This compound (Antagonist) This compound->Yoda1 Inhibits Mechanical_Stress Mechanical Stress Mechanical_Stress->Piezo1 Activates

Caption: this compound Antagonism of Yoda1-Activated Piezo1 Channels.

Experimental Protocols

The determination that this compound does not affect SOCE was primarily achieved through intracellular calcium measurements using fluorescent indicators. Below is a generalized protocol based on the methodologies described in the cited literature.

Objective: To assess the effect of this compound on store-operated calcium entry.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used as they provide a reliable model for studying SOCE.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For imaging experiments, cells are seeded onto glass-bottom dishes or coverslips and allowed to adhere overnight.

2. Calcium Imaging:

  • Dye Loading: Cells are loaded with a ratiometric calcium indicator, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at room temperature in a standard bath solution (SBS).

  • Washing: After loading, cells are washed with SBS to remove excess dye and allowed to de-esterify for at least 20 minutes.

  • Imaging Setup: A fluorescence imaging system equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture emission (at ~510 nm) is used.

3. Experimental Workflow for SOCE Measurement:

  • Baseline Measurement: Cells are initially perfused with a calcium-free SBS to establish a stable baseline fluorescence ratio.

  • Store Depletion: To deplete the ER calcium stores, cells are treated with 2 µM thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, in the continued absence of extracellular calcium. This leads to a transient increase in cytosolic calcium due to leakage from the ER.

  • This compound Application: Following store depletion, cells are pre-incubated with the test compound, 10 µM this compound, or a vehicle control (DMSO).

  • Calcium Add-back: SOCE is initiated by reintroducing a calcium-containing SBS. The subsequent increase in the Fura-2 ratio is measured as an indicator of calcium influx through store-operated channels.

  • Data Analysis: The magnitude of SOCE is quantified by measuring the peak increase in the fluorescence ratio after calcium reintroduction, or by calculating the area under the curve. Results from this compound-treated cells are compared to vehicle-treated controls.

Caption: Experimental Workflow for Testing this compound on SOCE.

Conclusion

The available evidence strongly indicates that this compound does not affect store-operated calcium entry. Its pharmacological action is selective for the Piezo1 channel, where it primarily acts as an antagonist to the agonist Yoda1. For researchers investigating calcium signaling, this compound serves as a specific tool for probing the function of Piezo1 channels without the confounding effects of altering the fundamental SOCE pathway. This selectivity makes it a valuable compound for dissecting the distinct roles of mechanosensitive channels versus store-operated channels in cellular physiology and disease.

References

Unraveling the Controversy: A Comparative Guide to Dooku1's Inhibition of Yoda1

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the conflicting findings on the inhibitory action of Dooku1, a purported antagonist of the Piezo1 channel activator Yoda1. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the published data, detailed experimental protocols, and a comparative analysis of this compound's performance, alongside alternative Piezo1 inhibitors.

The mechanosensitive ion channel Piezo1 has emerged as a significant target in various physiological processes, including vascular development and red blood cell volume regulation. The discovery of Yoda1, a potent and specific small-molecule activator of Piezo1, has been instrumental in advancing our understanding of this channel. Subsequently, a chemical analog of Yoda1, named this compound, was developed and initially reported as a specific antagonist of Yoda1-induced Piezo1 activation. However, recent findings have challenged this initial characterization, suggesting a more complex and potentially cell-type-specific action of this compound. This guide aims to provide a clear and objective comparison of the published findings to aid researchers in their experimental design and interpretation of results.

Quantitative Data Summary

The following table summarizes the key quantitative data from the primary studies investigating the effect of this compound on Yoda1-induced Piezo1 activation. A significant discrepancy in the half-maximal inhibitory concentration (IC50) is observed across different cell types, highlighting the conflicting findings.

PublicationCell TypeAssay TypeReported IC50 of this compound (µM)Key Finding
Evans et al. (2018)[1][2][3]HEK 293 cells (overexpressing Piezo1)Intracellular Ca2+ measurement1.3This compound acts as a specific antagonist of Yoda1-induced Piezo1 activation with no agonist activity.
Evans et al. (2018)[1][2]Human Umbilical Vein Endothelial Cells (HUVECs)Intracellular Ca2+ measurement1.5This compound antagonizes Yoda1-induced Piezo1 activation in a native system.
El Kouche et al. (2023)Human Red Blood Cells (RBCs)Membrane potential measurement90.7This compound exhibits a dual action, acting as a weak agonist of Piezo1 at lower concentrations and a partial antagonist of Yoda1 at much higher concentrations.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental approaches, the following diagrams were generated using the DOT language.

cluster_signaling Piezo1 Signaling Pathway Yoda1 Yoda1 (Agonist) Piezo1 Piezo1 Channel Yoda1->Piezo1 Activates This compound This compound (Antagonist/Partial Agonist) This compound->Piezo1 Inhibits (Evans et al.) Activates (El Kouche et al.) Ca_influx Ca²+ Influx Piezo1->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream cluster_workflow Experimental Workflow for Assessing this compound Inhibition start Start cell_prep Cell Preparation (HEK293, HUVEC, or RBCs) start->cell_prep dye_loading Fluorescent Dye Loading (e.g., Fluo-4 for Ca²+) cell_prep->dye_loading baseline Baseline Measurement dye_loading->baseline add_this compound Add this compound (Various Concentrations) baseline->add_this compound add_yoda1 Add Yoda1 (Fixed Concentration) add_this compound->add_yoda1 measurement Measure Response (Ca²+ influx or Membrane Potential) add_yoda1->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

A Head-to-Head Comparison of Dooku1 with Other Known Piezo1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dooku1, a selective Piezo1 channel antagonist, with other known inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to Piezo1 and its Inhibition

Piezo1 is a mechanosensitive ion channel that plays a crucial role in converting mechanical forces into biological signals.[1][2] This process, known as mechanotransduction, is vital for numerous physiological functions, including vascular development, red blood cell volume regulation, and immune cell response.[3][4] Dysregulation of Piezo1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[3] The development of specific inhibitors is therefore of significant interest for both basic research and drug discovery.

This compound is a synthetic small molecule that acts as a selective antagonist of the Piezo1 channel. It is an analog of the known Piezo1 agonist, Yoda1, and functions by competitively inhibiting Yoda1-induced calcium entry. This guide compares this compound with other prominent Piezo1 inhibitors, highlighting their mechanisms of action, potency, and selectivity.

Quantitative Comparison of Piezo1 Inhibitors

The following table summarizes the quantitative data for this compound and other known Piezo1 inhibitors. It is important to note that the IC50 values presented have been determined in various cell types and under different experimental conditions, which may affect direct comparability.

InhibitorTypeMechanism of ActionIC50 Value(s)Cell Type(s)Selectivity Notes
This compound Small MoleculeCompetitive antagonist of Yoda1-induced activation1.3 µM, 1.5 µM, 1.49 µMHEK 293, HUVECsSelective for Piezo1; no effect on constitutive Piezo1 activity or on TRPV4 and TRPC4 channels.
GsMTx4 Peptide ToxinGating modifier; alters the lipid bilayer mechanics~155 nM (Kd)VariousAlso inhibits other mechanosensitive channels and some voltage-gated ion channels.
Ruthenium Red Inorganic DyePore blocker5.4 µMC2C12 cellsNon-selective; inhibits various other cation channels.
Tubeimoside I Natural ProductCompetitive antagonist of Yoda1-induced activation1.11 - 6.97 µMHUVECs, MLECs, THP-1, RAW264.7, HEK 293TRelatively selective for Piezo1 over TRPC5, TRPM2, and TRPV4.
Salvianolic Acid B Natural ProductCompetitive antagonist of Yoda1-induced activation1.37 µM, 2.20 µMHUVECs, BMDMsPresumed to be a competitive inhibitor at the Yoda1 binding site.
Jatrorrhizine Natural ProductInhibition of Piezo1 activationNot specifiedEndothelial cellsMechanism and selectivity are not fully elucidated.
Escin Natural ProductInhibition of Yoda1-induced Ca2+ transients1.43 - 1.74 µMHUVECs, MLECs, bEnd.3 cellsSuppresses Piezo1-induced inflammatory responses.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a generalized methodology for assessing the inhibitory activity of compounds against Piezo1, based on common experimental setups cited in the literature.

Calcium Influx Assay Using a Fluorescent Indicator

This assay is a common method to measure the influx of calcium through the Piezo1 channel upon activation.

1. Cell Culture and Preparation:

  • Culture cells known to express Piezo1 (e.g., HEK 293 cells stably expressing Piezo1, or HUVECs) in appropriate media and conditions.

  • Seed cells onto 96-well black, clear-bottom plates and grow to a confluent monolayer.

2. Loading with Calcium Indicator:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Wash the cells with the physiological salt solution to remove excess dye.

3. Compound Incubation:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control compounds in the physiological salt solution.

  • Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.

4. Measurement of Calcium Response:

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator.

  • Establish a baseline fluorescence reading for each well.

  • Inject a solution of the Piezo1 agonist Yoda1 to activate the channel and simultaneously record the change in fluorescence intensity over time.

  • As a positive control, use a known Piezo1 inhibitor. As a negative control, use a vehicle (e.g., DMSO).

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium.

  • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the vehicle control.

  • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

Piezo1 Signaling Pathway

The activation of the Piezo1 channel by mechanical stimuli leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events. These pathways are involved in regulating various cellular processes.

Piezo1_Signaling_Pathway cluster_downstream Key Downstream Signaling Pathways Mechanical_Stimuli Mechanical Stimuli (Shear Stress, Stretch) Piezo1 Piezo1 Channel Mechanical_Stimuli->Piezo1 Ca_Influx Ca2+ Influx Piezo1->Ca_Influx Downstream_Effectors Downstream Effectors Ca_Influx->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Gene Expression, Proliferation, Migration) Downstream_Effectors->Cellular_Responses Calpain Calpain Downstream_Effectors->Calpain MAPK_ERK MAPK/ERK Pathway Downstream_Effectors->MAPK_ERK YAP_TAZ YAP/TAZ Pathway Downstream_Effectors->YAP_TAZ NFAT Calcineurin/NFAT Pathway Downstream_Effectors->NFAT

Caption: Simplified schematic of the Piezo1 signaling cascade.

Experimental Workflow for Comparing Piezo1 Inhibitors

A systematic workflow is essential for the objective comparison of different Piezo1 inhibitors. The following diagram illustrates a typical experimental pipeline.

Experimental_Workflow start Start: Select Piezo1-expressing cell line culture Cell Culture and Seeding start->culture load_dye Load cells with Ca2+ indicator dye culture->load_dye pre_incubate Pre-incubate with Inhibitors (this compound vs. Others) load_dye->pre_incubate stimulate Stimulate with Piezo1 Agonist (e.g., Yoda1) pre_incubate->stimulate measure Measure Ca2+ influx (Fluorescence) stimulate->measure analyze Data Analysis: IC50 determination measure->analyze compare Compare Potency and Efficacy analyze->compare selectivity Assess Selectivity (Optional) (e.g., using other ion channel assays) compare->selectivity end End: Conclude on inhibitor performance compare->end Direct Conclusion selectivity->end

Caption: Workflow for comparative analysis of Piezo1 inhibitors.

Conclusion

This compound stands out as a valuable tool for studying Piezo1 due to its high selectivity as a competitive antagonist of the Yoda1-induced activation of the channel. While other inhibitors like GsMTx4 and Ruthenium Red are also used, their lack of specificity can be a limitation in certain experimental contexts. Natural products such as Tubeimoside I and Salvianolic acid B show promise as selective Piezo1 inhibitors, but further research is needed to fully characterize their mechanisms of action and potential off-target effects. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being used. This guide provides a foundational overview to aid in this selection process.

References

Investigating the dual agonist/antagonist action of Dooku1 in red blood cells.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective molecular tools is paramount. Dooku1, initially identified as a specific antagonist of the mechanosensitive ion channel Piezo1, has emerged as a molecule with a surprising dual functionality, particularly within human red blood cells (RBCs). This guide provides a comprehensive comparison of this compound's agonist and antagonist properties, supported by experimental data and detailed methodologies, to illuminate its complex behavior and guide future research.

Initially characterized as an antagonist of the Piezo1 agonist Yoda1, this compound was shown to inhibit Yoda1-induced Ca²⁺ entry in cell lines like HEK 293 and HUVECs.[1][2][3][4] However, recent investigations in human red blood cells have revealed a more complex, context-dependent activity.[5] In this specific cellular environment, this compound not only antagonizes Yoda1's effects but also exhibits agonist activity by directly activating Piezo1 channels. This dual agonist/antagonist action underscores the unique pharmacological landscape of the red blood cell membrane and the need for careful interpretation of experimental results.

Comparative Analysis of this compound's Activity

The following tables summarize the quantitative data on this compound's performance as both an antagonist and an agonist, comparing its effects in red blood cells to other cell types.

Table 1: this compound as a Piezo1 Antagonist
ParameterCell TypeValueReference
IC₅₀ vs. 2 µM Yoda1 HEK 293 cells1.3 µM
IC₅₀ vs. 2 µM Yoda1 HUVECs1.5 µM
Apparent IC₅₀ vs. Yoda1 Human Red Blood Cells90.7 µM

Note: The significantly higher IC₅₀ value in red blood cells suggests a much lower potency of this compound as an antagonist in this cell type compared to HEK 293 and HUVEC cells.

Table 2: this compound as a Piezo1 Agonist (in Human Red Blood Cells)
ParameterConditionObservationReference
Gárdos Effect This compound (10 µM) aloneInduces membrane hyperpolarization
Intracellular Ca²⁺ This compound (10 µM) aloneProgressive increase in intracellular Ca²⁺
Intracellular Na⁺ This compound (10 µM) aloneIncrease in intracellular Na⁺
Ion Channel Blockade Pre-incubation with GsMTx4This compound effects are abolished

Note: The induction of the Gárdos effect, an increase in intracellular calcium and sodium, and the blockade of these effects by the mechanosensitive channel blocker GsMTx4 collectively indicate that this compound acts as a direct agonist of Piezo1 in red blood cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound in red blood cells and the workflow for investigating its dual action.

This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 Agonist Action Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Na_influx Na⁺ Influx Piezo1->Na_influx Gardos Gárdos Channel (KCa3.1) Ca_influx->Gardos Activation Cellular_effects Cellular Effects (e.g., Dehydration) Na_influx->Cellular_effects K_efflux K⁺ Efflux Gardos->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_effects

This compound Agonist Signaling Pathway in Red Blood Cells.

cluster_antagonist Antagonist Action cluster_agonist Agonist Action Yoda1 Yoda1 Piezo1_ant Piezo1 Channel Yoda1->Piezo1_ant Activates Dooku1_ant This compound Dooku1_ant->Piezo1_ant Inhibits (Competitive Antagonism) Dooku1_ag This compound Piezo1_ag Piezo1 Channel Dooku1_ag->Piezo1_ag Activates Ca_influx Ca²⁺ Influx Piezo1_ag->Ca_influx

Dual Agonist/Antagonist Action of this compound on Piezo1.

cluster_agonist_exp Agonist Effect Investigation cluster_antagonist_exp Antagonist Effect Investigation start Prepare Human Red Blood Cells split1 start->split1 add_this compound Add this compound split1->add_this compound add_dooku1_yoda1 Add this compound + Yoda1 split1->add_dooku1_yoda1 measure_potential Measure Membrane Potential add_this compound->measure_potential measure_ca Measure Intracellular Ca²⁺ (Fluo-4) add_this compound->measure_ca measure_na Measure Intracellular Na⁺ add_this compound->measure_na measure_potential_ant Measure Membrane Potential add_dooku1_yoda1->measure_potential_ant dose_response Dose-Response Curve (IC₅₀ Determination) measure_potential_ant->dose_response

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dooku1 and related analogues of Yoda1, focusing on their structural activity relationships (SAR) as modulators of the mechanosensitive ion channel Piezo1. The information presented herein is supported by experimental data to facilitate research and development in the field of Piezo1 pharmacology.

Introduction to Piezo1 Modulation by Yoda1 and its Analogues

The Piezo1 channel, a critical mechanosensor in various physiological processes, has emerged as a promising therapeutic target. Yoda1 is a potent and specific small-molecule agonist of Piezo1, enabling the study of its function. The development of Yoda1 analogues, such as the antagonist this compound, has further expanded the pharmacological toolbox for investigating Piezo1. This guide delves into the key structural modifications that differentiate these compounds and their resulting activities.

Structural Activity Relationship: From Agonist to Antagonist

The transformation of the Piezo1 agonist Yoda1 into the antagonist this compound hinges on specific chemical modifications. The core structure of Yoda1 features a central thiadiazole ring, a pyrazine ring, and a 2,6-dichlorophenyl moiety. The development of this compound involved key alterations to this scaffold[1].

Specifically, this compound differs from Yoda1 in two primary ways:

  • Central Ring Modification: The thiadiazole ring in Yoda1 is replaced with an oxadiazole ring in this compound[1].

  • Pyrazine Ring Substitution: The pyrazine group of Yoda1 is substituted with a 2-pyrrolyl group in this compound[1].

These structural changes are critical in converting the molecule from an activator to an inhibitor of Yoda1-induced Piezo1 activity. While the 2,6-dichlorophenyl group appears crucial for binding to the channel, modifications to the pyrazine and thiadiazole moieties dictate the functional outcome, either agonism or antagonism[2].

Quantitative Comparison of Biological Activity

The following table summarizes the reported biological activities of this compound in comparison to Yoda1. The data highlights the antagonistic potency of this compound against Yoda1-induced Piezo1 activation in various cell types.

CompoundTargetAssayCell LineActivityValueReference
This compound Piezo1Inhibition of Yoda1-induced Ca²⁺ entryHEK 293 cellsIC₅₀1.3 µM[3]
This compound Piezo1Inhibition of Yoda1-induced Ca²⁺ entryHUVECsIC₅₀1.5 µM
This compound Piezo1Inhibition of Yoda1-induced Ca²⁺ entryHuman Red Blood CellsApparent IC₅₀90.7 µM
Yoda1 Piezo1Ca²⁺ entryPiezo1 T-REx cellsEC₅₀2.51 µM
Yoda1 Piezo1Ca²⁺ entryHUVECsEC₅₀0.23 µM

Note: The apparent IC₅₀ of this compound in red blood cells is significantly higher, and in this cell type, this compound has been observed to act as a weak agonist at higher concentrations.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound and related Yoda1 analogues.

Intracellular Calcium Measurements using Fura-2 AM

This protocol is a widely used method to determine the effect of compounds on Piezo1 channel activity by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • HEK 293 or HUVECs are cultured in appropriate media and conditions.

  • Cells are seeded onto 96-well plates and grown to 80-100% confluency.

2. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution (typically 1-5 µM in a buffered salt solution like HBSS) containing a surfactant like Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and wash with a serum-free medium.

  • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells with the buffered salt solution to remove extracellular dye.

3. Fluorescence Measurement:

  • A baseline fluorescence is recorded using a fluorescence plate reader or microscope capable of ratiometric measurements.

  • Excitation is alternated between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), and emission is collected at ~510 nm.

  • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

4. Compound Addition and Data Acquisition:

  • For antagonist activity, cells are pre-incubated with this compound for a specified period before the addition of the agonist, Yoda1.

  • Changes in the F340/F380 ratio are recorded over time to measure the calcium influx.

  • Data is typically normalized to the baseline fluorescence before compound addition.

Isometric Tension Recordings in Mouse Aorta

This ex vivo method assesses the effect of compounds on vascular tone, which can be modulated by Piezo1 channels present in the endothelium.

1. Aorta Dissection and Preparation:

  • The thoracic aorta is carefully dissected from a euthanized mouse and placed in ice-cold Krebs-Ringer buffer.

  • The aorta is cleaned of adherent tissue, and 2 mm rings are cut.

2. Mounting in an Organ Bath:

  • Aortic rings are mounted on two wires in an organ bath chamber containing Krebs-Ringer buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • One wire is fixed, and the other is connected to a force transducer to measure isometric tension.

3. Equilibration and Viability Check:

  • The aortic rings are allowed to equilibrate for at least 30 minutes under a resting tension (e.g., 1 g).

  • The viability of the rings is tested by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

4. Measurement of Vasodilation:

  • The aortic rings are pre-constricted with an agonist such as phenylephrine.

  • Once a stable contraction is achieved, Yoda1 is added in a cumulative manner to assess its vasodilatory effect.

  • To test the antagonistic effect of this compound, the aortic rings are pre-incubated with this compound before the addition of Yoda1.

  • The relaxation is measured as a percentage decrease from the pre-constricted tension.

Visualizing the Molecular Interactions and Signaling

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for studying this compound and Yoda1.

G Yoda1 and this compound Interaction with Piezo1 cluster_0 Yoda1 (Agonist) cluster_1 This compound (Antagonist) Yoda1 Yoda1 Piezo1_Yoda1 Piezo1 Channel (Closed) Yoda1->Piezo1_Yoda1 Binds to specific site Piezo1_Open Piezo1 Channel (Open) Piezo1_Yoda1->Piezo1_Open Induces conformational change Ca_Influx Ca²⁺ Influx Piezo1_Open->Ca_Influx Cellular_Response_Y Cellular Response (e.g., Vasodilation) Ca_Influx->Cellular_Response_Y This compound This compound Piezo1_this compound Piezo1 Channel This compound->Piezo1_this compound Competitively binds to Yoda1 site Yoda1_D Yoda1 Yoda1_D->Piezo1_this compound No_Activation No Channel Opening Piezo1_this compound->No_Activation Prevents Yoda1-induced activation

Caption: Proposed mechanism of Yoda1 agonism and this compound antagonism on the Piezo1 channel.

G Experimental Workflow for Assessing this compound Activity cluster_0 In Vitro Ca²⁺ Assay cluster_1 Ex Vivo Aortic Ring Assay start_ca Plate cells (HEK 293 / HUVECs) load_fura2 Load with Fura-2 AM start_ca->load_fura2 pre_incubate Pre-incubate with This compound or Vehicle load_fura2->pre_incubate add_yoda1 Add Yoda1 pre_incubate->add_yoda1 measure_fluorescence Measure F340/F380 ratio (Ca²⁺ influx) add_yoda1->measure_fluorescence analyze_ca Analyze Data (IC₅₀ calculation) measure_fluorescence->analyze_ca start_aorta Isolate mouse thoracic aorta mount_rings Mount aortic rings in organ bath start_aorta->mount_rings pre_constrict Pre-constrict with Phenylephrine mount_rings->pre_constrict incubate_this compound Incubate with This compound or Vehicle pre_constrict->incubate_this compound add_yoda1_aorta Add Yoda1 incubate_this compound->add_yoda1_aorta measure_tension Measure isometric tension (Vasodilation) add_yoda1_aorta->measure_tension analyze_aorta Analyze Data (% Relaxation) measure_tension->analyze_aorta

Caption: Workflow for characterizing the antagonistic activity of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Dooku1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only: This product is not intended for human or veterinary diagnostic or therapeutic use. All chemicals may present unknown hazards and should be handled with caution. This guide applies only to Dooku1 as packaged. If this product is mixed with other materials, becomes contaminated, or deteriorates, it may possess hazards not addressed in this document.

This compound is a reversible antagonist of the Yoda1 protein, used in research to study the Piezo1 channel's role in vascular physiology and disease.[1][2][3] It works by blocking Yoda1-induced Ca2+ entry and relaxation of the aorta.

Immediate Safety and Handling

Before handling, it is crucial to follow the usual precautionary measures for handling chemicals. No special measures are required for personal protection under normal use.

  • First Aid:

    • Inhalation: Move the individual to fresh air and consult a doctor if complaints arise.

    • Skin Contact: this compound does not generally irritate the skin.

    • Eye Contact: Rinse the opened eye for several minutes under running water.

    • Swallowing: If symptoms persist, consult a doctor.

  • Fire-Fighting: Use fire-fighting measures that are appropriate for the surrounding environment. A solid water stream may be inefficient.

  • Accidental Release: For spills, pick up the material mechanically. Personal protective equipment is not required. Do not allow the substance to enter sewers or surface/ground water.

Disposal Plan

Waste disposal should be conducted in accordance with local, state, and federal regulations. As this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), there are no specific federal disposal guidelines. However, it is essential to consult your institution's chemical safety office for specific protocols.

General Disposal Procedure:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a designated, properly labeled waste container.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and any other information required by your institution.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for pickup and proper disposal by a licensed chemical waste contractor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 326.2 g/mol
CAS Number 2253744-54-4
Purity ≥98% (HPLC)
IC₅₀ (HEK 293 cells) 1.3 µM
IC₅₀ (HUVECs) 1.5 µM
Solubility in DMSO 32.62 mg/mL (100 mM)

Experimental Protocols

Preparation of Stock Solutions:

The following protocol is for guidance only. For batch-specific data, refer to the Certificate of Analysis.

  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 326.2)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Based on the product's molecular weight of 326.2, dissolve 32.62 mg of this compound in 1 mL of DMSO to achieve a 100 mM concentration.

    • Ensure the solution is clear and free of precipitation before use.

  • Storage of Stock Solutions:

    • It is recommended to prepare and use solutions on the same day.

    • If storage is necessary, aliquot the stock solution and store at -20°C for up to one month.

    • When stored at -80°C, the stock solution is stable for up to two years.

    • Avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of this compound's mechanism of action as a Yoda1 antagonist.

Dooku1_Mechanism Yoda1 Yoda1 Piezo1 Piezo1 Channel Yoda1->Piezo1 activates Ca_Influx Ca²+ Influx Piezo1->Ca_Influx mediates Aortic_Relaxation Aortic Relaxation Ca_Influx->Aortic_Relaxation leads to This compound This compound This compound->Yoda1 antagonizes

This compound's antagonistic effect on the Yoda1-Piezo1 pathway.

References

Personal protective equipment for handling Dooku1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for the handling of Dooku1 (CAS: 2253744-54-4), a Yoda1 antagonist used in vascular physiology and disease research. All personnel should review this guide before working with this compound to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Recommendations

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed. The following table summarizes the recommended personal protective equipment.

Protection Type Specification Rationale
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile)The Safety Data Sheet (SDS) recommends gloves that are impermeable and resistant to the product. Glove selection should consider breakthrough time and degradation rates.
Eye Protection Safety glasses with side shields or gogglesAlthough the SDS states eye protection is not required, it is best practice in a laboratory setting to protect from potential splashes or aerosols.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Not generally requiredThe SDS indicates that breathing equipment is not necessary for standard handling. Use in a well-ventilated area.

Operational Plan for Handling this compound

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Record the date of receipt on the container.

  • Store the compound in a tightly sealed container, protected from moisture.

  • For long-term storage, maintain at -20°C for up to one year or -80°C for up to two years.

2.2. Preparation and Use

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Handle the compound in a well-ventilated area.

  • If preparing a stock solution, a suggested protocol involves dissolving in a suitable solvent such as DMSO. For example, a 20.8 mg/mL stock solution in DMSO can be prepared.

  • For working solutions, the stock can be further diluted. For instance, a 1 mL working solution can be made by adding 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.

2.3. Disposal Plan

  • Dispose of waste in accordance with local, state, and federal regulations.

  • For small quantities, disposal with household waste may be permissible.

  • Uncleaned packaging should be disposed of according to official regulations.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • After Inhalation: Move to fresh air. If you experience any complaints, consult a physician.

  • After Skin Contact: While the product is generally not an irritant, wash the affected area with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, seek medical advice.

  • Spills: For small spills, the substance can be picked up mechanically. Ensure the area is then cleaned thoroughly.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

Dooku1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Store Store Receive->Store Inspect & Log Wear_PPE Wear_PPE Store->Wear_PPE Before Handling Weigh Weigh Wear_PPE->Weigh Prepare_Solution Prepare_Solution Weigh->Prepare_Solution Experiment Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Experiment->Decontaminate Post-Experiment Dispose_Waste Dispose_Waste Decontaminate->Dispose_Waste

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